molecular formula C14H17N5O7 B560962 Adenosine 5'-succinate

Adenosine 5'-succinate

Número de catálogo: B560962
Peso molecular: 367.31 g/mol
Clave InChI: SOVSEJILHKLDOS-UISLRAPISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adenosine 5'-succinate is a useful research compound. Its molecular formula is C14H17N5O7 and its molecular weight is 367.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O7/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(24)10(23)6(26-14)3-25-8(22)2-1-7(20)21/h4-6,10-11,14,23-24H,1-3H2,(H,20,21)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVSEJILHKLDOS-UISLRAPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(=O)CCC(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CCC(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Adenosine (B11128) 5'-succinate: Chemical Structure, Properties, and Biological Activity

This guide provides a comprehensive overview of the chemical and biological properties of Adenosine 5'-succinate, a derivative of the ubiquitous nucleoside adenosine. This document details its chemical structure, physicochemical properties, role as a modulator of taste signaling, and relevant experimental protocols for its synthesis, analysis, and biological characterization.

Chemical Structure and Properties

This compound is an ester formed between the 5' hydroxyl group of the ribose sugar in adenosine and one of the carboxyl groups of succinic acid. This modification significantly alters the molecule's properties compared to its parent compound, adenosine.

Chemical Structure:

  • IUPAC Name: 4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid[1]

  • Molecular Formula: C₁₄H₁₇N₅O₇[1]

  • Canonical SMILES: C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--COC(=O)CCC(=O)O)O">C@@HO)N[1]

  • InChI Key: SOVSEJILHKLDOS-UISLRAPISA-N[1]

Physicochemical Properties:

Table 1: Properties of this compound

PropertyValueSource
Molecular Weight 367.31 g/mol PubChem (Computed)[1]
Monoisotopic Mass 367.11279790 DaPubChem (Computed)[1]
XLogP3 -1.6PubChem (Computed)[1]
Hydrogen Bond Donors 4PubChem (Computed)[1]
Hydrogen Bond Acceptors 10PubChem (Computed)[1]
Rotatable Bond Count 6PubChem (Computed)[1]
Topological Polar Surface Area 183 ŲPubChem (Computed)[1]
Heavy Atom Count 26PubChem (Computed)[1]

Table 2: Reference Properties of Adenosine

PropertyValueSource
Melting Point 234-236 °CChemicalBook[2]
Water Solubility Slightly soluble in cold water, soluble in hot water. Approx. 10 mg/mL in PBS (pH 7.2).ChemicalBook, Cayman Chemical[2][3]
Organic Solvent Solubility DMSO (~20 mg/mL), Dimethyl formamide (B127407) (~5 mg/mL), Practically insoluble in ethanol (B145695) and methylene (B1212753) chloride.Cayman Chemical, ChemicalBook[2][3]
Stability Stable. Store at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day.Cayman Chemical[3]

Biological Role: Inhibition of Bitter Taste Signaling

This compound has been identified as a potent inhibitor of the signal transduction pathway responsible for bitter taste perception. Its primary mechanism of action is the inhibition of the G-protein gustducin (B1178931), which is a key mediator in this pathway.

The sensation of bitterness is initiated when a bitter-tasting molecule (a ligand) binds to a T2R family of G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, which in turn activates the heterotrimeric G-protein gustducin. Activated gustducin dissociates into its α-subunit (α-gustducin) and a βγ-complex. The α-gustducin subunit then activates the enzyme phosphodiesterase (PDE), which leads to a decrease in the intracellular concentration of cyclic nucleotides (cAMP and cGMP). This reduction in cyclic nucleotides is believed to cause the opening of specific ion channels, leading to cell depolarization and the transmission of a nerve signal to the brain, which is perceived as a bitter taste.

This compound acts as an antagonist in this pathway. It is thought to bind to the bitter-responsive taste receptors or interfere with the coupling between the receptor and gustducin, thereby preventing the activation of gustducin by bitter compounds like denatonium (B1200031) benzoate.[4][5] This inhibitory action makes it a valuable tool for studying the mechanisms of taste perception and a potential candidate for use as a taste modifier in the food and pharmaceutical industries.

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bitter_Ligand Bitter Ligand (e.g., Denatonium) T2R T2R Bitter Receptor Bitter_Ligand->T2R Binds to A5S This compound A5S->T2R Inhibits Gustducin_inactive Inactive Gustducin (αβγ-GDP) T2R->Gustducin_inactive Activates Gustducin_active_alpha α-Gustducin (GTP-bound) Gustducin_inactive->Gustducin_active_alpha Dissociates Gustducin_active_betagamma βγ-Subunits Gustducin_inactive->Gustducin_active_betagamma PDE Phosphodiesterase (PDE) Gustducin_active_alpha->PDE Activates cAMP cAMP PDE->cAMP Hydrolyzes 5AMP 5'-AMP cAMP->5AMP Depolarization Cell Depolarization & Signal Transmission cAMP->Depolarization Leads to

Caption: Inhibition of the bitter taste signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound

This protocol describes a method for the synthesis of this compound via the esterification of adenosine with succinic anhydride (B1165640). This method is based on established procedures for the selective acylation of the 5'-hydroxyl group of nucleosides.

Synthesis_Workflow Start Start Dissolve_Adenosine Dissolve Adenosine in Pyridine (B92270) Start->Dissolve_Adenosine Add_Succinic_Anhydride Add Succinic Anhydride Dissolve_Adenosine->Add_Succinic_Anhydride Reaction Stir at Room Temperature (24-48 hours) Add_Succinic_Anhydride->Reaction Quench Quench with Water Reaction->Quench Evaporate Evaporate to Dryness Quench->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize End End Characterize->End

Caption: Workflow for the synthesis of this compound.

Materials:

  • Adenosine

  • Succinic anhydride

  • Anhydrous pyridine

  • Deionized water

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane (B109758), methanol)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve adenosine (1 equivalent) in anhydrous pyridine. The volume of pyridine should be sufficient to fully dissolve the adenosine, which may require gentle warming.

  • Addition of Reagent: To the stirred solution, add succinic anhydride (1.5 equivalents) portion-wise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (B129727) (e.g., 9:1 v/v).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add deionized water to quench any unreacted succinic anhydride.

  • Solvent Removal: Remove the pyridine and water by rotary evaporation under reduced pressure to obtain a crude solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to separate the desired product from unreacted adenosine and other byproducts.

  • Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Method: HPLC-UV

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis and quantification of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Potassium phosphate (B84403) buffer, pH 6.0

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Sample diluent (e.g., Mobile Phase A)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the sample diluent. Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 260 nm

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 40% B

      • 15-17 min: Hold at 40% B

      • 17-20 min: Return to 5% B and equilibrate

  • Analysis: Inject the calibration standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Biological Activity Assay: Gustducin Activation by Limited Proteolysis

This protocol describes an in vitro assay to measure the activation of gustducin by bitter compounds and its inhibition by this compound. The assay is based on the principle that the active, GTPγS-bound form of the α-subunit of gustducin is more resistant to cleavage by trypsin than the inactive, GDP-bound form.

Gustducin_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Taste Membranes - Gustducin - GTPγS/GDP - Bitter Ligand - A5S Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Add_Trypsin Add Trypsin (Limited Proteolysis) Incubate->Add_Trypsin Stop_Reaction Stop Reaction (Trypsin Inhibitor) Add_Trypsin->Stop_Reaction SDS_PAGE Run SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Western Blot with anti-α-gustducin Ab SDS_PAGE->Western_Blot Analyze Analyze Bands (Protected vs. Cleaved) Western_Blot->Analyze End End Analyze->End

Caption: Workflow for the gustducin limited proteolysis assay.

Materials:

  • Bovine taste membranes (prepared from circumvallate papillae)

  • Purified gustducin

  • GTPγS (non-hydrolyzable GTP analog)

  • GDP

  • Bitter ligand (e.g., denatonium benzoate)

  • This compound

  • Trypsin

  • Trypsin inhibitor (e.g., soybean trypsin inhibitor)

  • Assay buffer (e.g., HEPES buffer with MgCl₂, DTT)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Western blotting equipment and reagents

  • Primary antibody: anti-α-gustducin

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures on ice:

    • Negative Control (Inactive): Gustducin, taste membranes, GDP.

    • Positive Control (Active): Gustducin, taste membranes, GTPγS, bitter ligand.

    • Test Sample (Inhibition): Gustducin, taste membranes, GTPγS, bitter ligand, this compound (at various concentrations).

  • Incubation: Incubate the reaction mixtures at room temperature for 15 minutes to allow for G-protein activation.

  • Limited Proteolysis: Add a defined amount of trypsin to each tube and incubate for a specific time (e.g., 10 minutes) at room temperature. The amount of trypsin and incubation time should be optimized to achieve complete digestion of the inactive form while leaving the active form largely intact.

  • Stopping the Reaction: Stop the trypsin digestion by adding an excess of trypsin inhibitor.

  • SDS-PAGE: Add SDS-PAGE sample buffer to each tube, boil for 5 minutes, and load the samples onto a polyacrylamide gel. Run the gel to separate the proteins by size.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane to prevent non-specific antibody binding.

  • Immunodetection: Incubate the membrane with the primary anti-α-gustducin antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Visualization and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The active, protected α-gustducin will appear as a higher molecular weight band compared to the cleaved fragments of the inactive form. Quantify the band intensities to determine the extent of gustducin activation and its inhibition by this compound.

References

Role of Adenosine 5'-succinate in cellular metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Adenosine (B11128) 5'-succinate in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-succinate, also known as succinyladenosine (B8144472) monophosphate (S-AMP), is a pivotal intermediate metabolite in purine (B94841) nucleotide metabolism.[1] It exists at the crossroads of two fundamental pathways: the de novo synthesis of adenosine monophosphate (AMP) and the Purine Nucleotide Cycle (PNC).[2][3][4] The purine nucleotide cycle, a critical pathway in tissues with high energy demand like skeletal muscle and the brain, is responsible for the interconversion of purine nucleotides, the generation of fumarate (B1241708) as a tricarboxylic acid (TCA) cycle anaplerotic intermediate, and the production of ammonia.[5][6][7] Dysregulation of the enzymes that synthesize and degrade this compound is linked to significant metabolic disorders, making this molecule and its associated pathways a subject of intense research for therapeutic intervention.[7][8]

Core Metabolic Pathways Involving this compound

This compound is centrally involved in the conversion of inosine (B1671953) monophosphate (IMP) to AMP. This conversion is a two-step process that is crucial for maintaining the balance of the adenine (B156593) nucleotide pool.

  • Synthesis of this compound: The first step is the condensation of IMP with the amino acid aspartate to form this compound. This reaction is catalyzed by the enzyme adenylosuccinate synthase (ADSS) and requires energy input in the form of guanosine (B1672433) triphosphate (GTP).[1][6] The use of GTP rather than ATP for this reaction is a key regulatory feature, linking the pools of guanine (B1146940) and adenine nucleotides.[1]

  • Degradation of this compound: The second step involves the cleavage of this compound by the enzyme adenylosuccinate lyase (ADSL) . This reaction removes the carbon skeleton derived from aspartate, yielding AMP and fumarate.[1][6] The fumarate produced can then enter the TCA cycle to be converted to malate (B86768) and oxaloacetate, thus replenishing the cycle's intermediates (anaplerosis).[6]

These two reactions form a key part of the Purine Nucleotide Cycle, which also includes the deamination of AMP back to IMP by AMP deaminase (AMPD).[5][6]

Purine_Nucleotide_Cycle Purine Nucleotide Cycle cluster_cycle IMP Inosine Monophosphate (IMP) SAMP This compound (S-AMP) IMP->SAMP Adenylosuccinate Synthetase (ADSS) AMP Adenosine Monophosphate (AMP) SAMP->AMP Adenylosuccinate Lyase (ADSL) Fumarate Fumarate SAMP->Fumarate AMP->IMP AMP Deaminase (AMPD) NH3 NH3 AMP->NH3 TCA TCA Cycle Fumarate->TCA Aspartate Aspartate Aspartate->SAMP GTP GTP GDP_Pi GDP + Pi GTP->GDP_Pi

Caption: The Purine Nucleotide Cycle showing S-AMP's central role.

Adenylosuccinate lyase (ADSL) is a bifunctional enzyme, also participating in the de novo purine synthesis pathway. It catalyzes the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR), a precursor to IMP.[2][3][4]

De_Novo_Purine_Synthesis Role of ADSL in De Novo Purine Synthesis SAICAR Succinylaminoimidazole carboxamide ribotide (SAICAR) ADSL Adenylosuccinate Lyase (ADSL) SAICAR->ADSL AICAR Aminoimidazole carboxamide ribotide (AICAR) IMP Inosine Monophosphate (IMP) AICAR->IMP Multi-step process Fumarate Fumarate ADSL->AICAR ADSL->Fumarate

Caption: Bifunctional role of ADSL in de novo purine synthesis.

Quantitative Data

The enzymatic activities and metabolite concentrations related to this compound are critical for understanding its metabolic impact.

Table 1: Kinetic Properties of Human Adenylosuccinate Lyase (ADSL)

This table summarizes the kinetic parameters for wild-type human ADSL with its two substrates. Data is compiled from studies on recombinant enzymes.

EnzymeSubstrateKm (μM)Vmax (μmol/min/mg)Reference
Wild-Type ADSLS-AMP~5~18[3][9]
Wild-Type ADSLSAICAR~2~120[3][9]

Note: Kinetic values can vary based on assay conditions and enzyme preparation.

Table 2: Metabolite Concentrations in Clinical Studies

This table presents data on succinate (B1194679) and adenosine levels in patients with Diabetic Kidney Disease (DKD), highlighting the potential role of related pathways in pathology.

MetabolitePatient GroupConcentration (Median)Statistical Significance (p-value)Reference
Urinary Succinate/Creatinine RatioDKDHigher vs. Control<0.0032[10][11]
Urinary Adenosine/Creatinine RatioDKDNo significant difference>0.05[10][11]
Serum CD39DKDHigher vs. Control<0.01[10][11]
Serum CD73DKDLower vs. Control<0.01[10][11]

Note: CD39 and CD73 are ectonucleotidases involved in extracellular adenosine production.[10]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL) Activity

This protocol provides a method for determining ADSL activity by monitoring the change in absorbance as S-AMP is converted to AMP.[2][9]

A. Principle: The cleavage of S-AMP to AMP and fumarate by ADSL results in a decrease in absorbance at 282 nm.[9] The specific activity is calculated using the difference in the molar extinction coefficient between S-AMP and AMP.[9]

B. Materials:

  • Sample: Cell lysate, tissue homogenate, or purified recombinant enzyme.[2]

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4.[2][9]

  • Substrate: this compound (S-AMP), prepared to a working concentration (e.g., 90 µM).[2]

  • UV-Vis Spectrophotometer capable of reading at 282 nm.

  • Quartz cuvettes (1 mL volume).

C. Procedure:

  • Sample Preparation:

    • Cells: Harvest cells, wash with ice-cold saline, and resuspend in a suitable buffer (e.g., 10 mM Tris pH 7.4, 10 mM EDTA, 300 mM sucrose). Lyse cells by sonication on ice.[2]

    • Tissues: Rinse tissue with 1X PBS to remove blood, homogenize in PBS with protease inhibitors.[8]

    • Centrifuge the lysate/homogenate at high speed (e.g., 20,000 x g for 60 minutes at 4°C) to pellet insoluble material.[2]

    • Determine the total protein concentration of the supernatant using a standard method (e.g., Bio-Rad Protein Assay).[2]

  • Enzymatic Assay:

    • Pre-warm the assay buffer and substrate solution to the desired reaction temperature (e.g., 25°C or 37°C).[2][9]

    • Set up a 1 mL reaction in a quartz cuvette by combining the assay buffer and the substrate.

    • Initiate the reaction by adding a specific amount of protein from the sample supernatant (e.g., 90 µg total protein).[2]

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 282 nm over a set period (e.g., 30 seconds to 20 minutes).[2][9]

  • Calculation:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Use the difference in extinction coefficient between S-AMP and AMP (Δε ≈ 10,000 M⁻¹cm⁻¹) to calculate the specific activity (units/mg of protein).[9]

ADSL_Assay_Workflow Workflow for ADSL Activity Assay start Start sample_prep 1. Sample Preparation (Cell Lysis / Tissue Homogenization) start->sample_prep centrifuge 2. Centrifugation (Remove Debris) sample_prep->centrifuge protein_quant 3. Protein Quantification (e.g., Bradford Assay) centrifuge->protein_quant assay_setup 4. Assay Setup (Buffer + S-AMP in Cuvette) protein_quant->assay_setup reaction_start 5. Initiate Reaction (Add Protein Lysate) assay_setup->reaction_start spectro 6. Spectrophotometry (Measure ΔAbs @ 282 nm) reaction_start->spectro calc 7. Calculate Specific Activity spectro->calc end End calc->end

Caption: A generalized workflow for measuring ADSL enzyme activity.

Clinical Relevance and Disease Association

Defects in the enzymes that metabolize this compound lead to severe inherited metabolic disorders.

  • Adenylosuccinate Lyase (ADSL) Deficiency: This is a rare autosomal recessive disorder caused by mutations in the ADSL gene.[9] The deficiency results in the accumulation of S-AMP and SAICAR, which are dephosphorylated to succinyladenosine (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICA-riboside), respectively, and can be detected in the urine and cerebrospinal fluid of patients.[3] The clinical presentation is heterogeneous, ranging from mild to severe psychomotor retardation, often accompanied by epilepsy and autistic features.[3][7]

  • Adenylosuccinate Synthetase (ADSS) Deficiency: While less commonly reported, defects in ADSS would disrupt the purine nucleotide cycle and de novo AMP synthesis, though a distinct clinical syndrome is not as well-characterized as ADSL deficiency.

The pathways involving this compound are also implicated in other conditions. For instance, the anaplerotic role of the purine nucleotide cycle is crucial for energy homeostasis in muscle during intense exercise and may play a role in the recovery from ischemic events in the brain and heart.[6][7] Furthermore, related metabolites like succinate and adenosine are being investigated as potential biomarkers for conditions such as diabetic kidney disease and cardiovascular risk.[10][11][12][13]

Conclusion

This compound is a critical, albeit transient, metabolite whose precise regulation is fundamental to cellular energy balance and nucleotide metabolism. It serves as the direct link between the IMP and AMP pools via the purine nucleotide cycle, a pathway with significant implications for muscle and brain function. The enzymes responsible for its turnover, ADSS and ADSL, are vital for metabolic homeostasis, and their dysfunction leads to severe clinical consequences. Continued research into the regulation of S-AMP metabolism, the development of robust quantitative assays, and the elucidation of its role in broader signaling networks will be essential for developing therapeutic strategies for related metabolic and neurological disorders.

References

An In-depth Technical Guide to Adenosine 5'-Succinate Biosynthetic and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis and degradation of adenosine (B11128) 5'-succinate (S-AMP), a critical intermediate in purine (B94841) metabolism. This document details the enzymatic reactions, kinetic parameters, regulatory mechanisms, and experimental protocols relevant to the study of this pathway, making it an essential resource for professionals in metabolic research and drug discovery.

Introduction to Adenosine 5'-Succinate Metabolism

This compound, also known as succinyladenosine (B8144472) monophosphate (S-AMP), is a key intermediate in the de novo synthesis of adenosine monophosphate (AMP) and the purine nucleotide cycle.[1] These pathways are fundamental for producing the building blocks of DNA and RNA, cellular energy transfer, and signaling. The synthesis and breakdown of S-AMP are catalyzed by two principal enzymes: adenylosuccinate synthetase (AdSS) and adenylosuccinate lyase (ADSL), respectively. Dysregulation of these enzymes is associated with various metabolic disorders, making them important targets for therapeutic intervention.[2][3]

Biosynthesis of this compound

The synthesis of S-AMP from inosine (B1671953) monophosphate (IMP) is the first committed step in the formation of AMP.[2] This reaction is catalyzed by adenylosuccinate synthetase (AdSS) and is dependent on GTP and aspartate.[3]

Reaction: IMP + Aspartate + GTP ⇌ Adenylosuccinate + GDP + Pi

The reaction proceeds through a two-step mechanism. First, the gamma-phosphoryl group of GTP is transferred to the 6-keto group of IMP, forming the intermediate 6-phosphoryl-IMP. Subsequently, the amino group of aspartate displaces the phosphate (B84403) group to form adenylosuccinate.[4]

Regulation of Adenylosuccinate Synthetase

The activity of AdSS is tightly regulated to maintain a balanced pool of purine nucleotides. Key regulatory mechanisms include:

  • Feedback Inhibition: The final product of the pathway, AMP, acts as a competitive inhibitor of AdSS with respect to IMP.[5] This ensures that the production of AMP is halted when cellular levels are sufficient.

  • Allosteric Regulation: The enzyme is also subject to allosteric regulation. For instance, in some organisms, the binding of IMP can induce conformational changes that prepare the active site for catalysis.[6]

  • Substrate Availability: The concentrations of IMP, aspartate, and GTP also play a crucial role in modulating the rate of S-AMP synthesis.

Degradation of this compound

The degradation of S-AMP is a reversible reaction catalyzed by adenylosuccinate lyase (ADSL), which cleaves S-AMP to produce AMP and fumarate (B1241708).[2] This reaction is a critical step in both de novo AMP synthesis and the purine nucleotide cycle.

Reaction: Adenylosuccinate ⇌ AMP + Fumarate

The catalytic mechanism is a β-elimination reaction.[2] The reaction proceeds via a carbanion intermediate, followed by the cleavage of the C-N bond to release fumarate and AMP.[7]

Regulation of Adenylosuccinate Lyase

The regulation of ADSL is less well-understood than that of AdSS. However, it is known to be influenced by:

  • Substrate and Product Concentrations: The reversible nature of the reaction means that the relative concentrations of S-AMP, AMP, and fumarate will dictate the direction of the net flux.

  • Transcriptional and Post-Translational Modifications: In some contexts, the expression of the ADSL gene can be regulated by factors such as microRNAs.[8]

Quantitative Data on S-AMP Pathway Enzymes

The following tables summarize the kinetic parameters for adenylosuccinate synthetase and adenylosuccinate lyase from various organisms.

Table 1: Kinetic Parameters of Adenylosuccinate Synthetase (AdSS)

OrganismIsozyme/TissueSubstrateKm (µM)Vmax or kcatReference
Escherichia coli-IMP201.35 x 10-3 mM/min (Vmax)[5]
GTP231.35 x 10-3 mM/min (Vmax)[5]
Aspartate3001.35 x 10-3 mM/min (Vmax)[5]
MouseMuscleIMP45-[1]
GTP12-[1]
L-aspartate140-[1]
RatSkeletal MuscleIMP700-[9]
GTP380-[9]
L-aspartate2500-[9]

Table 2: Kinetic Parameters of Adenylosuccinate Lyase (ADSL)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Human (recombinant)Adenylosuccinate (S-AMP)1.7997[10]
SAICAR2.3590[10]
Human (mutant)-Not significantly different from normalMarkedly decreased Vmax[11]

Table 3: Inhibitors of S-AMP Pathway Enzymes

EnzymeInhibitorOrganism/SourceKi (µM)Inhibition TypeReference
AdSSAMPE. coli10Competitive (vs IMP)[5]
AdSSGMPE. coli24Competitive (vs GTP)[5]
AdSSGDPE. coli8Competitive (vs GTP)[5]
AdSSAdenylosuccinateE. coli7.5Competitive (vs IMP)[5]
AdSSSuccinateRat Skeletal Muscle4000 (K1)Competitive (vs Aspartate)[9]
ADSLAMPHuman (recombinant)9.2Competitive (vs S-AMP)[10]
ADSLAICARHuman (recombinant)11.3Competitive (vs SAICAR)[10]
ADSLFumarateHuman (recombinant)2300 (Kii), 2800 (Kis)Noncompetitive[10]
ADSLAlanosyl-AICORRat Skeletal Muscle1.3Competitive[12]
ADSLNF-449 fragmentHuman (recombinant)0.4Competitive[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and a general experimental workflow for studying these enzymes.

S_AMP_Biosynthesis cluster_inputs Substrates cluster_products Products IMP Inosine Monophosphate (IMP) AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS Aspartate Aspartate Aspartate->AdSS GTP GTP GTP->AdSS S_AMP This compound (S-AMP) GDP GDP Pi Pi AdSS->S_AMP AdSS->GDP AdSS->Pi AMP AMP AMP->AdSS Feedback Inhibition

Biosynthesis of this compound.

S_AMP_Degradation cluster_input Substrate cluster_products Products S_AMP This compound (S-AMP) ADSL Adenylosuccinate Lyase (ADSL) S_AMP->ADSL AMP Adenosine Monophosphate (AMP) Fumarate Fumarate ADSL->AMP ADSL->Fumarate

Degradation of this compound.

Experimental_Workflow start Start: Recombinant Protein Expression purification Protein Purification (e.g., Affinity Chromatography) start->purification characterization Protein Characterization (SDS-PAGE, Western Blot) purification->characterization assay_setup Enzyme Assay Setup characterization->assay_setup data_acquisition Data Acquisition (e.g., Spectrophotometry) assay_setup->data_acquisition data_analysis Data Analysis (Michaelis-Menten Kinetics) data_acquisition->data_analysis results Results: Km, Vmax, kcat, Ki data_analysis->results

General Experimental Workflow for Enzyme Analysis.

Experimental Protocols

Spectrophotometric Assay for Adenylosuccinate Synthetase (AdSS)

This protocol describes a coupled enzyme assay for the continuous monitoring of AdSS activity by measuring the oxidation of NADH. The production of GDP by AdSS is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl2 (10 mM)

  • KCl (100 mM)

  • Phosphoenolpyruvate (PEP) (1 mM)

  • NADH (0.2 mM)

  • ATP (to regenerate GTP if necessary, and for PK)

  • Pyruvate kinase (PK) (10 units/mL)

  • Lactate dehydrogenase (LDH) (10 units/mL)

  • IMP (varying concentrations)

  • Aspartate (varying concentrations)

  • GTP (varying concentrations)

  • Purified AdSS enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, PEP, NADH, ATP, PK, and LDH in a cuvette.

  • Add the substrates IMP and aspartate to the reaction mixture.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.

  • Initiate the reaction by adding a known amount of purified AdSS enzyme to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of GDP production by AdSS.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • To determine the kinetic parameters, repeat the assay with varying concentrations of one substrate while keeping the others at saturating concentrations.

Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL)

This protocol describes a direct continuous spectrophotometric assay for ADSL activity by monitoring the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Adenylosuccinate (S-AMP) (varying concentrations)

  • Purified ADSL enzyme

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer.

  • Add a specific concentration of the substrate, adenylosuccinate, to the buffer.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) and record the initial absorbance at 280 nm.

  • Initiate the reaction by adding a known amount of purified ADSL enzyme to the cuvette and mix immediately.

  • Monitor the decrease in absorbance at 280 nm over a set period (e.g., 5 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of S-AMP cleavage can be calculated using the change in the molar extinction coefficient between S-AMP and AMP at 280 nm.

  • To determine kinetic parameters, repeat the assay with a range of adenylosuccinate concentrations.

Purification of Recombinant Human Adenylosuccinate Lyase (ADSL)

This protocol outlines the purification of His-tagged recombinant human ADSL expressed in E. coli.

Materials:

  • E. coli cells expressing His-tagged human ADSL

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged ADSL from the column using the elution buffer.

  • Dialysis: Dialyze the eluted fractions against the dialysis buffer to remove imidazole and to buffer exchange the protein.

  • Purity Analysis: Assess the purity of the purified ADSL by SDS-PAGE. Confirm the identity of the protein by Western blotting using an anti-His-tag antibody or an anti-ADSL antibody.

  • Concentration and Storage: Concentrate the purified protein and store it at -80°C in a storage buffer containing a cryoprotectant like glycerol.

Conclusion

The biosynthetic and degradation pathways of this compound are central to purine metabolism and cellular homeostasis. A thorough understanding of the enzymes involved, their kinetics, and their regulation is crucial for researchers in the fields of biochemistry, molecular biology, and drug development. The data and protocols presented in this guide offer a solid foundation for further investigation into these vital metabolic pathways and their potential as therapeutic targets.

References

Adenosine 5'-succinate: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-succinate, biochemically known as adenylosuccinate or succinyladenosine (B8144472) monophosphate (S-AMP), is a pivotal intermediate in purine (B94841) nucleotide metabolism. While not as widely recognized as adenosine triphosphate (ATP), its transient existence is critical for the de novo synthesis of adenosine monophosphate (AMP) and the functioning of the purine nucleotide cycle. This cycle is especially vital in tissues with high energy demands, such as skeletal muscle and the brain. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and metabolic significance of Adenosine 5'-succinate, along with detailed experimental protocols for its analysis.

Discovery

The discovery of this compound is intrinsically linked to the elucidation of the purine nucleotide cycle. A foundational paper by C. E. Carter and L. H. Cohen in 1956 described the preparation and properties of adenylosuccinase (now known as adenylosuccinate lyase) and its substrate, adenylosuccinic acid[1]. This work was instrumental in confirming its role as an intermediate in the conversion of inosinic acid to adenylic acid. Later research by John M. Lowenstein and others further detailed the series of reactions, now recognized as the purine nucleotide cycle, and solidified the importance of this compound in cellular metabolism.

Natural Occurrence and Biological Significance

This compound is a naturally occurring molecule found in virtually all living organisms, from bacteria to humans, underscoring its fundamental role in cellular life. It serves as a key intermediate in two major metabolic pathways:

  • De Novo Purine Biosynthesis: This pathway synthesizes purine nucleotides from simpler precursor molecules. This compound is formed from inosine (B1671953) monophosphate (IMP) and aspartate in a reaction catalyzed by adenylosuccinate synthetase.

  • The Purine Nucleotide Cycle: This cycle, particularly active in muscle and brain tissue, interconverts purine nucleotides to help regulate cellular energy charge and provide intermediates for other metabolic pathways.

The concentration of this compound is generally low in resting tissues, as it is a transient intermediate. However, its levels can change significantly under conditions of high metabolic stress or in certain pathological states. For instance, in brain tissue under ischemic conditions, its concentration can increase dramatically.

Quantitative Data

The following table summarizes available quantitative data on the concentration of this compound in various biological samples. It is important to note that these values can be influenced by the metabolic state of the tissue and the analytical methods used.

Biological SampleOrganismConditionConcentrationReference
BrainMouseBaseline0.007 ± 0.001 nmol/mg wet weight[2]
BrainMouse30 seconds ischemia0.136 ± 0.026 nmol/mg wet weight[2]
BrainMouse2 minutes ischemia0.555 ± 0.036 nmol/mg wet weight[2]
Gastrocnemius MuscleMouseControl (saline)0.05 ± 0.01 nmol/μmol total creatine
Gastrocnemius MuscleMousePurine Nucleotide Cycle Inhibition0.60 ± 0.10 nmol/μmol total creatine

Metabolic Pathways

This compound is a central molecule in the purine nucleotide cycle, which is crucial for cellular energy homeostasis. The cycle consists of three enzymatic reactions that convert AMP to IMP and then back to AMP.

Purine_Nucleotide_Cycle Purine Nucleotide Cycle cluster_inputs cluster_outputs AMP Adenosine Monophosphate (AMP) IMP Inosine Monophosphate (IMP) AMP->IMP AMP deaminase NH3 NH3 S_AMP This compound (S-AMP) IMP->S_AMP Adenylosuccinate synthetase GDP_Pi GDP + Pi S_AMP->AMP Adenylosuccinate lyase Fumarate Fumarate Aspartate Aspartate GTP GTP

Figure 1: The Purine Nucleotide Cycle

Experimental Protocols

The analysis of this compound in biological samples typically involves extraction followed by chromatographic separation and detection. Below are detailed methodologies for its quantification.

Sample Preparation from Tissue
  • Tissue Collection and Quenching: Rapidly dissect the tissue of interest and immediately freeze it in liquid nitrogen to quench metabolic activity. For brain tissue, in situ enzyme deactivation using high-energy head-focused microwave irradiation is recommended to prevent postmortem alterations in nucleotide levels[2].

  • Homogenization: Homogenize the frozen tissue in a cold solution of 0.1 M perchloric acid (approximately 10 volumes of acid to the tissue weight). Homogenization can be achieved using a probe sonicator for small samples or a polytron homogenizer for larger specimens.

  • Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Neutralization and Filtration: Carefully collect the supernatant. For HPLC analysis, the pH of the supernatant should be adjusted to ~7.0 by adding a small volume of a potassium carbonate solution (e.g., 3.5 M K2CO3) and incubating on ice for 10-15 minutes to precipitate potassium perchlorate. Centrifuge again to remove the precipitate. The neutralized supernatant can then be filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates compounds based on their interaction with a stationary phase. For nucleotides like this compound, reversed-phase ion-pairing chromatography is commonly employed.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) in a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a controlled pH is used for elution. The exact composition and gradient will depend on the specific column and the other purine nucleotides being analyzed.

  • Detection: this compound can be detected by its UV absorbance, typically at a wavelength of 254 nm or 260 nm.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of an authentic standard.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This is the preferred method for accurate quantification, especially at low concentrations.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap).

  • Sample Preparation: The sample preparation is similar to that for HPLC analysis.

  • Chromatography: Similar chromatographic conditions as for HPLC can be used, although modifications may be necessary to ensure compatibility with the mass spectrometer's ion source.

  • Mass Spectrometry: The mass spectrometer is typically operated in negative ion mode for the detection of nucleotides. Quantification is performed using selected reaction monitoring (SRM) on a triple quadrupole instrument or by monitoring the accurate mass on a high-resolution instrument. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

Experimental_Workflow Experimental Workflow for this compound Analysis Start Tissue Sample Quench Metabolic Quenching (Liquid Nitrogen / Microwave) Start->Quench Homogenize Homogenization (Perchloric Acid) Quench->Homogenize Centrifuge1 Centrifugation (Deproteinization) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Neutralize Neutralization (Potassium Carbonate) Supernatant->Neutralize Centrifuge2 Centrifugation (Remove Perchlorate) Neutralize->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter Analysis LC-MS or HPLC Analysis Filter->Analysis

References

Function of Adenosine 5'-succinate in purinergic signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of Adenosine (B11128) 5'-Succinate in Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purinergic signaling, a ubiquitous and complex extracellular communication system, relies on the nuanced interplay of purine (B94841) nucleotides and nucleosides with their cognate receptors. While adenosine triphosphate (ATP) and adenosine are recognized as the primary signaling molecules, the metabolic pathways that govern their availability are of paramount importance. This technical guide delves into the critical, albeit indirect, role of Adenosine 5'-succinate (also known as adenylosuccinate or S-AMP) in purinergic signaling. As a key intermediate in the de novo synthesis of purine nucleotides and the purine nucleotide cycle, this compound is a linchpin in the production of adenosine monophosphate (AMP), a direct precursor to the potent neuromodulator, adenosine. This document provides a comprehensive overview of the biochemical pathways involving this compound, the enzymology of its metabolism, its pathological implications, and detailed experimental protocols for its study.

Introduction to Purinergic Signaling

Purinergic signaling encompasses the release of purine nucleotides (primarily ATP and ADP) and nucleosides (adenosine) into the extracellular space, where they act on specific purinergic receptors to modulate a vast array of physiological processes.[1][2] These processes include neurotransmission, inflammation, muscle contraction, and cell proliferation. The purinergic signaling cascade is a tightly regulated process involving the sequential hydrolysis of ATP to ADP, then to AMP, and finally to adenosine by a series of ectonucleotidases.[1] Adenosine, the final product of this cascade, exerts its effects by activating P1 receptors, a class of G protein-coupled receptors (GPCRs).[3] The availability of AMP is a critical determinant of the strength and duration of adenosine-mediated signaling.

The Central Role of Adenosine 5'-Monophosphate (AMP) in the Purinergic Cascade

AMP is a pivotal molecule in the purinergic signaling pathway. It is the direct precursor to adenosine, with the conversion being catalyzed by the ecto-5'-nucleotidase (CD73). Furthermore, recent studies have indicated that AMP itself can act as an agonist at the adenosine A1 receptor with a potency similar to that of adenosine, suggesting a more direct role in purinergic signaling than previously appreciated.[4] Therefore, the intracellular pathways that synthesize AMP are fundamental to the integrity of the entire purinergic signaling system.

Biosynthesis of AMP: The Critical Intermediate - this compound

This compound is a key intermediate in the two primary pathways responsible for the synthesis of AMP: the de novo purine synthesis pathway and the purine nucleotide cycle.

De Novo Purine Synthesis Pathway

The de novo pathway synthesizes purine nucleotides from simple precursors.[5][6] In this multi-step process, this compound is formed from inosine (B1671953) monophosphate (IMP) and aspartate in a reaction catalyzed by adenylosuccinate synthetase.[6] Subsequently, adenylosuccinate lyase cleaves fumarate (B1241708) from this compound to yield AMP.[7]

de_novo_purine_synthesis cluster_0 Adenylosuccinate Synthetase cluster_1 Adenylosuccinate Lyase IMP Inosine Monophosphate (IMP) S_AMP This compound (S-AMP) IMP->S_AMP Aspartate Aspartate Aspartate->S_AMP GTP GTP GDP_Pi GDP + Pi GTP->GDP_Pi GTP->S_AMP Fumarate Fumarate S_AMP->Fumarate AMP Adenosine Monophosphate (AMP) S_AMP->AMP purine_nucleotide_cycle cluster_reactants cluster_products AMP AMP IMP IMP AMP->IMP AMP deaminase S_AMP This compound IMP->S_AMP Adenylosuccinate synthetase GDP_Pi GDP + Pi Fumarate Fumarate S_AMP->AMP Adenylosuccinate lyase S_AMP->Fumarate Aspartate Aspartate Aspartate->S_AMP GTP GTP GTP->S_AMP NH3 NH3 H2O H2O H2O->NH3 adsl_assay_workflow start Start prep_reagents Prepare Reagents (Buffer, ASA Solution) start->prep_reagents setup_cuvettes Set up Test and Blank Cuvettes (Buffer + ASA) prep_reagents->setup_cuvettes equilibrate Equilibrate to 25°C and Monitor Baseline A280 setup_cuvettes->equilibrate add_enzyme Add Enzyme to Test Cuvette Add Buffer to Blank Cuvette equilibrate->add_enzyme measure_absorbance Record Decrease in A280 for 5 minutes add_enzyme->measure_absorbance calculate_rate Calculate ΔA280/min measure_absorbance->calculate_rate calculate_activity Calculate Enzyme Activity calculate_rate->calculate_activity end End calculate_activity->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interplay of Succinate (B1194679) and Adenosine (B11128) Metabolism in Disease: A Biomarker Perspective

Introduction

While the specific molecule "adenosine 5'-succinate" is not prominently described as a standalone biomarker in current scientific literature, extensive research highlights the critical and interconnected roles of succinate and adenosine in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of how the metabolic pathways of these two molecules are altered in disease states, their potential as individual and combined biomarkers, and the methodologies used for their detection and analysis. The dysregulation of succinate and adenosine signaling has been implicated in a range of conditions, including metabolic disorders, cancer, and neurological diseases, making them promising targets for diagnostics and therapeutic development.

Succinate and Adenosine Metabolism in Disease

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, and adenosine, a purine (B94841) nucleoside, are fundamental molecules in cellular bioenergetics and signaling.[[“]][2][3] Under pathological conditions such as hypoxia, inflammation, and metabolic stress, the metabolism of both succinate and adenosine is significantly altered, leading to their accumulation in the extracellular space where they can act as signaling molecules.[2][4][5]

In the context of Diabetic Kidney Disease (DKD) , studies have investigated the association between the succinate and adenosine nucleotide metabolic pathways and disease progression.[6][7] Elevated urinary succinate has been identified as an independent indicator of DKD and albuminuria.[6][7][8]

In cancer , succinate accumulation, often due to mutations in succinate dehydrogenase (SDH), is a hallmark of certain tumors.[4][9][10] This oncometabolite can drive tumorigenesis by stabilizing hypoxia-inducible factor-1α (HIF-1α) and modulating epigenetic landscapes.[4][9][11] Extracellular succinate can also promote cancer growth and metastasis through its receptor, SUCNR1 (also known as GPR91).[4][11] Adenosine, on the other hand, plays a dual role in cancer, where it can suppress the anti-tumor immune response but also directly inhibit cancer cell growth.[12]

In neurological disorders , adenosine is a key neuromodulator, with its receptors being targets for conditions like epilepsy and Parkinson's disease.[13][14][15] Dysregulation of the adenosine system is implicated in the pathogenesis of various neurological diseases.[13]

Quantitative Data on Succinate and Adenosine Levels in Disease

The following tables summarize quantitative data on succinate and adenosine levels from various studies, providing a basis for their potential use as biomarkers.

Table 1: Urinary Succinate and Serum CD39 Levels in Diabetic Kidney Disease (DKD)

AnalyteGroupConcentration (Median [IQR])p-valueReference
Urinary Succinate/Cr (μmol/g) Control (n=78)163.7 [108.9-247.0]<0.0001[6]
No DKD (n=79)179.3 [121.7-266.3][6]
DKD (n=78)271.1 [169.1-435.3][6]
Serum CD39 (U/L) Control (n=78)13.5 [10.9-16.1]<0.0001[6]
No DKD (n=79)14.1 [11.5-17.6][6]
DKD (n=78)17.2 [13.8-21.6][6]

Cr: Creatinine, IQR: Interquartile Range

Table 2: Plasma Succinate Concentrations in Aortic Aneurysm and Dissection (AAD)

AnalyteGroupConcentrationSignificanceReference
Plasma Succinate AAD PatientsHigherAllowed distinction from healthy controls, AMI, and PE patients.[16]
Healthy ControlsLower[16]
Acute Myocardial Infarction (AMI) PatientsLower[16]
Pulmonary Embolism (PE) PatientsLower[16]

Table 3: General Blood Succinate Concentrations in Health and Disease

ConditionFluidSuccinate ConcentrationReference
HealthyBlood2–20 µM[17]
Pathological (e.g., ischemia)BloodCan rise to mM range[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducible measurement of succinate and adenosine. Below are summaries of protocols used in key studies.

Measurement of Urinary and Serum Metabolites in DKD
  • Study Population: A total of 235 participants were categorized into healthy controls, diabetes patients without DKD, and patients with DKD.[7]

  • Sample Collection and Preparation: Urine and serum samples were collected from participants. For succinate and adenosine measurement in urine, samples were likely processed to remove interfering substances. For serum CD39 and CD73 levels, blood was centrifuged to separate serum.

  • Analytical Method:

    • Urinary Succinate and Adenosine: The specific analytical method is not detailed in the abstract, but metabolomic studies typically employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of small molecules.

    • Serum CD39 and CD73: The activity of these ectonucleotidases is often measured using enzymatic assays that detect the product of their reaction (e.g., phosphate (B84403) release or conversion of ATP to ADP/AMP).

  • Data Analysis: Statistical analyses, including correlation and multivariate logistic regression, were performed to determine the association of metabolites with DKD after adjusting for risk factors.[6][7] Skewed variables were logarithmically transformed for analysis.[6]

Untargeted Metabolomics for Aortic Aneurysm and Dissection
  • Objective: To identify potential biomarkers for AAD.[16]

  • Methodology: An untargeted metabolomics approach was used. This typically involves:

    • Sample Preparation: Extraction of metabolites from plasma samples.

    • Data Acquisition: Analysis of the extracts using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).

    • Data Processing: Peak detection, alignment, and normalization to identify and quantify as many metabolites as possible.

    • Statistical Analysis: Multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that differ significantly between AAD patients and control groups.

  • Key Finding: Succinate was identified as a significantly elevated metabolite in the plasma of AAD patients.[16]

General Protocol for Adenosine Measurement by LC-MS/MS
  • Sample Preparation: Extraction of adenosine from plasma or other biological fluids using a solvent mixture, often containing an internal standard for accurate quantification.[18]

  • Chromatographic Separation: The extracted sample is injected into a Liquid Chromatography (LC) system to separate adenosine from other components.[18]

  • Mass Spectrometric Detection: The separated components are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The instrument is set to monitor specific precursor-to-product ion transitions for adenosine, ensuring high selectivity and sensitivity.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving succinate and adenosine is essential for understanding their roles in disease. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for biomarker discovery.

Succinate_Signaling_Pathway Succinate Signaling in Cancer cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Extracellular Extracellular Space cluster_Downstream Downstream Effects TCA_Cycle TCA Cycle Succinate_mito Succinate TCA_Cycle->Succinate_mito SDH_Mutation SDH Mutation/ Dysfunction SDH_Mutation->Succinate_mito leads to accumulation Succinate_cyto Succinate Succinate_mito->Succinate_cyto leaks out PHD Prolyl Hydroxylases (PHD) Succinate_cyto->PHD inhibits Succinate_extra Extracellular Succinate Succinate_cyto->Succinate_extra is secreted HIF1a HIF-1α PHD->HIF1a promotes degradation Nucleus Gene Transcription HIF1a->Nucleus translocates to Angiogenesis Angiogenesis Nucleus->Angiogenesis Metastasis Metastasis Nucleus->Metastasis SUCNR1 SUCNR1 (GPR91) Succinate_extra->SUCNR1 activates SUCNR1->Angiogenesis Inflammation Inflammation SUCNR1->Inflammation

Caption: Succinate signaling pathway in cancer.

Adenosine_Signaling_Pathway Adenosine Receptor Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A1_A3_R A1/A3 Receptors Adenosine->A1_A3_R A2A_A2B_R A2A/A2B Receptors Adenosine->A2A_A2B_R CD39 CD39 CD73 CD73 Gi Gi A1_A3_R->Gi Gs Gs A2A_A2B_R->Gs AC_inhibit Adenylyl Cyclase (inhibited) Gi->AC_inhibit AC_stimulate Adenylyl Cyclase (stimulated) Gs->AC_stimulate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Extracellular adenosine production and receptor signaling.

Biomarker_Discovery_Workflow Biomarker Discovery and Validation Workflow start Patient Cohort Selection (e.g., Disease vs. Control) sample_collection Sample Collection (e.g., Urine, Plasma, Tissue) start->sample_collection metabolomics Untargeted/Targeted Metabolomics (LC-MS/MS) sample_collection->metabolomics data_analysis Data Processing and Statistical Analysis metabolomics->data_analysis biomarker_id Candidate Biomarker Identification data_analysis->biomarker_id validation Validation in Independent Cohort biomarker_id->validation clinical_utility Assessment of Clinical Utility validation->clinical_utility

Caption: A generalized workflow for biomarker discovery.

Conclusion and Future Directions

The evidence strongly suggests that succinate and adenosine are significant players in the pathophysiology of a multitude of diseases. While "this compound" as a single entity is not established as a biomarker, the interconnectedness of their metabolic pathways presents a rich area for biomarker discovery. Elevated urinary succinate is a promising independent biomarker for DKD, and plasma succinate shows potential for diagnosing AAD.[6][7][16]

Future research should focus on:

  • Multiplex Panels: Developing biomarker panels that include both succinate and adenosine, along with related pathway components like CD39 and CD73, could provide greater diagnostic and prognostic accuracy.

  • Mechanism of Interaction: Further elucidation of the direct and indirect interactions between succinate and adenosine signaling pathways in various disease contexts.

  • Therapeutic Targeting: The enzymes and receptors in these pathways represent viable targets for novel drug development.

This guide provides a foundational understanding for researchers and clinicians interested in the burgeoning field of metabolic biomarkers. The continued exploration of the succinate-adenosine axis holds significant promise for advancing disease diagnostics and therapeutics.

References

The Enigmatic Interaction of Adenosine 5'-Succinate with Adenosine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the interaction of adenosine (B11128) 5'-succinate with the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). Currently, direct experimental data on the binding affinity and functional activity of adenosine 5'-succinate at these receptors is not available in the public domain. Therefore, this document provides a comprehensive overview of adenosine receptor biology, including their signaling pathways and the structure-activity relationships (SAR) of adenosine analogs, with a particular focus on modifications at the 5'-position of the ribose moiety. By examining the effects of similar 5'-substitutions, we offer a predictive analysis of how this compound may interact with these crucial therapeutic targets. This guide also includes detailed experimental protocols for key assays used to characterize ligand-receptor interactions and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play a critical role in a wide array of physiological processes, making them attractive targets for drug discovery. The endogenous ligand for these receptors is adenosine, a purine (B94841) nucleoside that is released under conditions of metabolic stress and cellular damage. There are four subtypes of adenosine receptors, each with a distinct tissue distribution and signaling mechanism:

  • A₁ Adenosine Receptor (A₁AR): Primarily coupled to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A₁ARs are abundant in the brain, heart, adipose tissue, and kidneys.

  • A₂ₐ Adenosine Receptor (A₂ₐAR): Coupled to stimulatory G proteins (Gαs), which activate adenylyl cyclase and increase cAMP levels. A₂ₐARs are highly expressed in the striatum, immune cells, and vascular endothelium.

  • A₂ₑ Adenosine Receptor (A₂ₑAR): Also coupled to Gαs proteins, A₂ₑARs are more widely distributed than A₂ₐARs but generally have a lower affinity for adenosine. They are found in the lungs, mast cells, and platelets.

  • A₃ Adenosine Receptor (A₃AR): Similar to A₁ARs, A₃ARs couple to Gαi/o proteins to inhibit adenylyl cyclase. They are expressed in the testes, immune cells, and heart.

This compound: A Molecule of Interest

This compound is a derivative of adenosine where a succinate (B1194679) molecule is attached at the 5' position of the ribose sugar. While its role as a potent inhibitor of the denatonium (B1200031) benzoate/taste receptor activation of transducin has been noted, its interaction with adenosine receptors remains uncharacterized in publicly available literature.[1]

Structure-Activity Relationship of 5'-Modified Adenosine Analogs

The modification of the 5'-position of adenosine has been a key strategy in the development of selective adenosine receptor agonists and antagonists. The size, charge, and nature of the substituent at this position can dramatically influence binding affinity and selectivity across the four receptor subtypes.

  • 5'-Uronamides and Carboxamides: The introduction of N-substituted uronamides at the 5'-position has been shown to significantly impact receptor affinity and selectivity. For instance, 5'-N-ethylcarboxamidoadenosine (NECA) is a potent but non-selective agonist at all adenosine receptor subtypes.[2] The nature of the N-substituent in 5'-uronamides can favor selectivity for the A₃ receptor.[3]

  • Impact on Selectivity: Studies on various 5'-substituted adenosine analogs have demonstrated that even small changes at this position can shift the selectivity profile. For example, certain 5'-(alkylthio) and 5'-(alkylamino) substituted analogs of N⁶-cyclopentyladenosine (CPA) display high affinity and selectivity for the A₁ receptor.[4] The development of A₂ₐAR agonists has also benefited from 5'-uronamide modifications in combination with substitutions at the 2-position of the adenine (B156593) ring.[5]

Hypothetical Interaction of this compound:

Based on the existing SAR data, the presence of a succinate group at the 5'-position of adenosine would introduce a negatively charged, bulky substituent. This modification is likely to have a significant impact on the binding affinity and selectivity for adenosine receptors. The negatively charged carboxylate group of the succinate moiety could potentially form ionic interactions or hydrogen bonds with specific residues in the binding pocket, or it could lead to steric hindrance, thereby reducing affinity. The flexibility of the succinate chain might also play a role in how the ligand orients itself within the binding site. Without experimental data, it is difficult to predict the exact nature of this interaction, but it is plausible that this compound would exhibit a distinct pharmacological profile compared to adenosine and other 5'-modified analogs.

Quantitative Data for Adenosine Receptor Ligands

The following table summarizes the binding affinities (Ki) of adenosine and several well-characterized analogs at the four human adenosine receptor subtypes. This data provides a comparative context for understanding the impact of structural modifications on receptor interaction.

CompoundA₁ Ki (nM)A₂ₐ Ki (nM)A₂ₑ Ki (nM)A₃ Ki (nM)
Adenosine1,0001,50015,000500
NECA6.2141,30025
CPA0.72,100>10,0001,100
CGS-216801,10022>10,000>10,000
IB-MECA512,900>10,0001.8
2-Cl-IB-MECA1,400>10,000>10,0001.4

Data compiled from various sources and should be considered as representative values.

Signaling Pathways of Adenosine Receptors

The activation of adenosine receptors triggers distinct intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity.

A₁ and A₃ Receptor Signaling

A₁ and A₃ receptors couple to Gαi/o proteins. Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits can also activate other downstream effectors, such as phospholipase C (PLC) and ion channels.[6]

A1_A3_Signaling cluster_membrane Cell Membrane A1_A3 A₁/A₃ Receptor G_protein Gαi/oβγ A1_A3->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP Ligand Adenosine (or Agonist) Ligand->A1_A3 ATP ATP ATP->cAMP Conversion Response Cellular Response (e.g., decreased heart rate, neurotransmission inhibition) cAMP->Response Leads to A2A_A2B_Signaling cluster_membrane Cell Membrane A2A_A2B A₂ₐ/A₂ₑ Receptor G_protein Gαsβγ A2A_A2B->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP Ligand Adenosine (or Agonist) Ligand->A2A_A2B ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., vasodilation, immunosuppression) PKA->Response Phosphorylates targets leading to Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing the receptor of interest) Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing 4. Washing (to remove non-specifically bound radioligand) Filtration->Washing Counting 5. Scintillation Counting (to quantify bound radioactivity) Washing->Counting Analysis 6. Data Analysis (to determine Ki value) Counting->Analysis

References

The Interplay of Succinate Metabolism and Adenosine Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Succinate (B1194679), a central metabolite of the tricarboxylic acid (TCA) cycle, has emerged from its canonical role in bioenergetics to become a critical signaling molecule, particularly under conditions of metabolic stress such as hypoxia and inflammation.[1][2][3] Concurrently, adenosine (B11128), a purine (B94841) nucleoside generated from the catabolism of adenosine triphosphate (ATP), functions as a potent modulator of cellular function, especially in the immune system.[4][5] This guide provides an in-depth exploration of the intricate and increasingly recognized relationship between succinate metabolism and adenosine signaling pathways. We will dissect their individual roles, map their points of convergence and divergence, and detail the experimental methodologies required to investigate this crucial metabolic-signaling axis. Understanding this interplay is paramount for developing novel therapeutic strategies for a range of pathologies, including inflammatory diseases, ischemia-reperfusion injury, and cancer.[2][6]

Succinate Metabolism and Signaling

Traditionally known for its role in the mitochondrial TCA cycle, succinate's functions now extend to intracellular and extracellular signaling, bridging cellular metabolism with physiological responses.[1][3]

Canonical Role in the TCA Cycle

In the mitochondrial matrix, succinate is generated from succinyl-CoA and is subsequently oxidized to fumarate (B1241708) by Succinate Dehydrogenase (SDH) , also known as Complex II of the electron transport chain (ETC).[7][8] This reaction is unique as it directly links the TCA cycle to oxidative phosphorylation, transferring electrons via its flavin adenine (B156593) dinucleotide (FAD) cofactor to the ubiquinone pool.[8][9]

Accumulation and Efflux

Under pathological conditions like hypoxia, intense inflammation, or genetic defects in SDH, succinate accumulates within the mitochondria.[2][10][11] This surplus succinate is then transported into the cytosol and can be released into the extracellular space, where it functions as a signaling molecule.[6][12]

Succinate as a Signaling Molecule

Intracellular Signaling:

  • HIF-1α Stabilization: In the cytosol, accumulated succinate competitively inhibits prolyl hydroxylase domain (PHD) enzymes.[1][10] This inhibition prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and translocation to the nucleus.[6][13] HIF-1α then drives the transcription of genes involved in inflammation, angiogenesis, and metabolic adaptation, such as Interleukin-1β (IL-1β).[1][13]

  • Post-Translational Modification: Succinate can be converted to succinyl-CoA, which is used for the succinylation of protein lysine (B10760008) residues. This post-translational modification can alter protein function and has been identified as a key regulatory mechanism.[7]

Extracellular Signaling:

  • SUCNR1 Activation: Extracellular succinate acts as a ligand for the G protein-coupled receptor 91 (GPR91), now known as Succinate Receptor 1 (SUCNR1).[1][2][14] SUCNR1 is expressed on various cell types, including immune cells, kidney, liver, and heart cells.[15] Activation of SUCNR1 triggers downstream signaling through both Gi and Gq protein pathways, leading to the inhibition of cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium, respectively.[6][15][16] This signaling can modulate immune cell function, regulate blood pressure, and influence cellular metabolism.[15]

Adenosine Metabolism and Signaling

Extracellular adenosine is a key signaling nucleoside that regulates a wide range of physiological processes, with particularly prominent roles in inflammation and immunity.[4][17]

Generation of Extracellular Adenosine

Under conditions of cellular stress, such as hypoxia or inflammation, ATP is released into the extracellular space. This extracellular ATP is sequentially hydrolyzed into adenosine by ectonucleotidases. The primary enzymes in this cascade are:

  • CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): Converts ATP and ADP to AMP.

  • CD73 (Ecto-5'-nucleotidase): Converts AMP to adenosine.[4][18]

Adenosine Receptors and Downstream Pathways

Adenosine exerts its effects by binding to four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[17][19]

  • A1 and A3 Receptors: Typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5]

  • A2A and A2B Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.[5] The A2B receptor has a lower affinity for adenosine and is thought to be primarily activated under conditions where adenosine concentrations are significantly elevated, such as severe inflammation or hypoxia.[20][21][22]

The Succinate-Adenosine Crosstalk

The succinate and adenosine pathways are deeply intertwined, particularly in the context of immunometabolism and hypoxic signaling. They represent two powerful, stress-responsive systems that can act in concert or opposition to fine-tune cellular and tissue responses.

A key point of interaction is the regulation of intracellular cyclic AMP (cAMP) . SUCNR1 signaling via its Gi subunit actively inhibits adenylyl cyclase, thereby lowering cAMP levels.[6][12] Conversely, adenosine signaling through A2A and A2B receptors activates adenylyl cyclase via Gs, increasing cAMP production.[5] This creates a potential signaling node where the relative concentrations of extracellular succinate and adenosine can dictate the net intracellular cAMP level, influencing a multitude of downstream cellular processes.

In diabetic kidney disease (DKD), a direct clinical correlation has been observed. Studies have shown that urinary succinate levels are significantly and independently associated with DKD.[18][23] In these patients, as urinary succinate excretion increases, serum levels of CD39 also increase, while CD73 levels tend to decrease, suggesting a direct link between succinate accumulation and the enzymatic machinery that controls adenosine production.[18]

Data Presentation

Table 1: Succinate Concentrations in Pathological States
Condition/ModelSample TypeSuccinate ConcentrationReference
Antigen-Induced Arthritis (Mice)Synovial FluidElevated[6]
Rheumatoid Arthritis (Human)Synovial FluidNotably High[6]
LPS-Stimulated MacrophagesCellsIncreased[10]
Diabetic Kidney Disease (Human)UrineElevated[18][23]
Table 2: Key Proteins in Succinate and Adenosine Signaling
ProteinPathwayPrimary FunctionDownstream Effect
SDH Succinate MetabolismOxidizes succinate to fumarate in the TCA cycle.Links TCA cycle to the electron transport chain.[8]
PHD Succinate SignalingHydroxylates HIF-1α, targeting it for degradation.Inhibition by succinate leads to HIF-1α stabilization.[6][7]
HIF-1α Succinate SignalingTranscription factor for hypoxia/inflammation genes.Upregulates genes like IL-1β.[1][13]
SUCNR1 Succinate SignalingCell surface receptor for extracellular succinate.Gi (↓cAMP) and Gq (↑Ca²⁺) activation.[15][16]
CD39 Adenosine MetabolismEctonucleotidase; converts ATP/ADP to AMP.First step in extracellular adenosine generation.[4]
CD73 Adenosine MetabolismEctonucleotidase; converts AMP to adenosine.Final step in extracellular adenosine generation.[4][18]
A2B Receptor Adenosine SignalingCell surface receptor for adenosine.Gs activation (↑cAMP).[5][20]
Table 3: Correlation of Succinate and Adenosine Pathway Components with Diabetic Kidney Disease (DKD)
ParameterCorrelation with eGFRCorrelation with Albuminuria (UACR)Significance in DKD
Urinary Succinate Negative (r = -0.440)Positive (r = 0.317)Independent indicator of DKD.[18][23]
Serum CD39 NegativePositiveAssociated with DKD.[18]
Serum CD73 PositiveNegativeLimited significance.[18]
Urinary Adenosine No significant correlationNot specifiedLimited significance.[18]
(Data adapted from studies on patients with Type 2 Diabetes Mellitus.[18])

Experimental Protocols

Protocol 1: Colorimetric Measurement of Succinate Concentration

This protocol is based on the principles of commercially available succinate assay kits.[24][25]

1. Principle: Succinate concentration is determined by a coupled enzyme reaction. Succinate is converted to an intermediate by succinyl-CoA synthetase, which then undergoes a series of reactions to reduce a colorless probe into a colored product. The absorbance of this product, measured at 450 nm, is directly proportional to the succinate concentration in the sample.[24]

2. Materials:

  • Succinate Assay Kit (e.g., Abcam ab204718, Sigma-Aldrich MAK184) containing:

    • Succinate Assay Buffer

    • Succinate Converter/Enzyme Mix

    • Succinate Substrate/Developer

    • Succinate Standard (e.g., 100 mM)

  • 96-well clear, flat-bottom plate

  • Spectrophotometric microplate reader

  • Ice

  • Homogenizer (for tissue samples)

  • Deionized water

3. Sample Preparation:

  • Cells (1 x 10⁶): Homogenize cells on ice in 100 µL of ice-cold Succinate Assay Buffer. Centrifuge to remove insoluble material. Collect the supernatant for the assay.[25]

  • Tissue (10 mg): Rapidly homogenize tissue on ice in 100 µL of ice-cold Succinate Assay Buffer. Centrifuge and collect the supernatant.[25]

  • Liquid Samples (e.g., cell culture supernatant, urine): Samples can often be used directly. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.

4. Procedure:

  • Standard Curve Preparation: Prepare a 1 mM succinate standard solution by diluting the stock. Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard to a 96-well plate, corresponding to 0, 2, 4, 6, 8, and 10 nmol/well. Adjust the volume of each well to 50 µL with Succinate Assay Buffer.[25]

  • Sample Wells: Add 1-50 µL of your prepared sample to duplicate wells. Adjust the final volume to 50 µL with Succinate Assay Buffer.

  • Reaction Mix Preparation: Prepare a Reaction Mix for the standards and samples according to the kit's instructions. This typically involves mixing the Assay Buffer, Converter, Enzyme Mix, and Substrate/Developer.

  • Reaction Incubation: Add 50 µL of the Reaction Mix to each well. Mix gently and incubate for 30 minutes at 37°C, protected from light.[25]

  • Measurement: Measure the absorbance at 450 nm (A₄₅₀).

  • Calculation: Subtract the 0 nmol (blank) standard reading from all other readings. Plot the standard curve (nmol/well vs. A₄₅₀). Determine the succinate amount in the sample wells from the standard curve and calculate the succinate concentration based on the sample volume added.

Protocol 2: Analysis of Adenosine A2B Receptor Signaling via cAMP Accumulation

This protocol outlines a general method to assess the Gs-coupling of adenosine receptors.

1. Principle: Activation of A2B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This protocol measures the amount of cAMP produced by cells following stimulation with an adenosine receptor agonist.

2. Materials:

  • Cultured cells expressing the A2B receptor.

  • Cell culture medium, PBS.

  • Adenosine receptor agonist (e.g., NECA) and antagonist (e.g., PSB603).[26]

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP Assay Kit (e.g., ELISA-based).

  • Multi-well cell culture plates (e.g., 24-well).

3. Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free medium or PBS. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 20-30 minutes at 37°C to prevent the breakdown of newly synthesized cAMP.

  • Stimulation:

    • For antagonist experiments, add the A2B antagonist and incubate for 15-20 minutes.

    • Add the adenosine receptor agonist at various concentrations to the appropriate wells. Include a vehicle control.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided with the cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay on the cell lysates according to the manufacturer's protocol. This typically involves competitive binding principles and a colorimetric or fluorescent readout.

  • Data Analysis: Generate a dose-response curve for the agonist by plotting the cAMP concentration against the log of the agonist concentration. Calculate parameters such as EC₅₀. For antagonist experiments, determine the shift in the agonist dose-response curve.

Visualizations

Signaling Pathways and Workflows

Intracellular Succinate Signaling Pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nuc Nucleus TCA TCA Cycle Succ_mito Succinate TCA->Succ_mito SDH SDH Mutation / Hypoxia SDH->Succ_mito inhibition Succ_cyto Succinate Succ_mito->Succ_cyto Transport PHD PHD Enzymes Succ_cyto->PHD inhibition HIF1a_p HIF-1α-OH PHD->HIF1a_p Proteasome Proteasomal Degradation HIF1a_p->Proteasome HIF1a HIF-1α HIF1a->HIF1a_p Hydroxylation HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation HRE Hypoxia Response Elements (HRE) HIF1a_nuc->HRE binds IL1B IL-1β Gene Transcription HRE->IL1B activates

Caption: Intracellular pathway of succinate-induced HIF-1α stabilization.

Extracellular Succinate Signaling via SUCNR1 cluster_membrane Plasma Membrane Ext_Succ Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Ext_Succ->SUCNR1 binds Gq Gq SUCNR1->Gq activates Gi Gi SUCNR1->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 / DAG PLC->IP3 generates cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ IP3->Ca ATP ATP ATP->AC Extracellular Adenosine Generation and Signaling cluster_membrane Plasma Membrane ATP Extracellular ATP AMP AMP ATP->AMP hydrolysis CD39 ADO Adenosine AMP->ADO hydrolysis CD73 A2BR A2B Receptor ADO->A2BR binds CD39 CD39 CD73 CD73 Gs Gs A2BR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP Response Cellular Response (e.g., Immunosuppression) cAMP->Response ATP_in ATP ATP_in->AC Integrated Succinate-Adenosine Crosstalk at the Cell Surface cluster_membrane Plasma Membrane Ext_Succ Extracellular Succinate SUCNR1 SUCNR1 Ext_Succ->SUCNR1 Gi Gi SUCNR1->Gi AC Adenylyl Cyclase Gi->AC inhibits ADO Extracellular Adenosine A2BR A2B Receptor ADO->A2BR Gs Gs A2BR->Gs Gs->AC activates cAMP Intracellular cAMP Level AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Downstream Cellular Response PKA->Response Experimental Workflow for Succinate Measurement A 1. Sample Collection (Cells, Tissue, Supernatant) B 2. Sample Preparation (Homogenization, Centrifugation) A->B C 3. Assay Plate Setup - Standards - Samples B->C D 4. Add Reaction Mix C->D E 5. Incubate (30 min @ 37°C) D->E F 6. Measure Absorbance (450 nm) E->F G 7. Data Analysis - Plot Standard Curve - Calculate Concentration F->G

References

An In-depth Technical Guide to Adenosine 5'-succinate: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-succinate is a derivative of the endogenous nucleoside adenosine, where a succinyl group is esterified to the 5' hydroxyl group of the ribose sugar. This modification imparts unique physical, chemical, and biological properties to the molecule, distinguishing it from its parent compound. Of particular interest to the scientific community is its role as a modulator of taste perception, specifically as an inhibitor of the G-protein gustducin (B1178931), which is involved in the transduction of bitter taste signals. This technical guide provides a comprehensive overview of the known physical and chemical properties of Adenosine 5'-succinate, detailed experimental protocols for its synthesis and analysis, and a visualization of its implicated signaling pathway.

Physical and Chemical Properties

Tabulated Physical and Chemical Data
PropertyThis compound (Computed/Predicted)Adenosine (Experimental)Succinic Acid (Experimental)
Molecular Formula C₁₄H₁₇N₅O₇[1]C₁₀H₁₃N₅O₄[2]C₄H₆O₄
Molecular Weight 367.31 g/mol [1]267.24 g/mol [2]118.09 g/mol
IUPAC Name 4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid[1](2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diolButanedioic acid
Melting Point Not available234-236 °C[2]185-187 °C
Boiling Point 773.4 °C (Predicted)Decomposes235 °C (Decomposes)
Solubility Water solubleSoluble in water (10 mg/mL in PBS, pH 7.2)Soluble in water (80 g/L at 20 °C)
pKa 4.39 (Predicted)3.5, 12.54.2, 5.6
LogP -1.6 (Predicted)[1]-1.26-0.59
Appearance Solid (Predicted)White crystalline solid[2]White crystalline solid
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the structures of adenosine and succinic acid.

  • ¹H NMR: The spectrum would be expected to show characteristic peaks for the adenine (B156593) base protons (H-2 and H-8), the ribose sugar protons, and the methylene (B1212753) protons of the succinyl moiety.

  • ¹³C NMR: The spectrum would exhibit resonances for the carbon atoms of the adenine ring, the ribose sugar, and the carboxyl and methylene carbons of the succinyl group.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 368.12. Fragmentation would likely involve cleavage of the ester bond and fragmentation of the adenosine and succinate (B1194679) moieties.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include those for N-H stretching (from the adenine amine), O-H stretching (from the ribose hydroxyls and the carboxylic acid), C=O stretching (from the ester and carboxylic acid), and C-O stretching.

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis, purification, and analysis of this compound based on established chemical principles for nucleoside modification.

Synthesis of this compound

This protocol describes the direct esterification of adenosine with succinic anhydride (B1165640).

Materials:

  • Adenosine

  • Succinic anhydride[3]

  • Anhydrous Pyridine (B92270)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry Dichloromethane (DCM)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add adenosine (1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Add anhydrous pyridine to dissolve the adenosine. Gentle warming may be required.

  • Addition of Succinic Anhydride: In a separate flask, dissolve succinic anhydride (1.5 eq) in a minimal amount of dry DCM.

  • Reaction: Slowly add the succinic anhydride solution to the stirring adenosine solution at room temperature.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 9:1 v/v).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing a large excess of cold diethyl ether with vigorous stirring. A white precipitate of the product should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with diethyl ether to remove pyridine and unreacted starting materials.

  • Drying: Dry the crude product under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

Mobile Phase:

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase (low percentage of Solvent B).

  • Gradient Elution: Purify the compound using a linear gradient of acetonitrile in TEAA buffer. A typical gradient might be from 0% to 30% Solvent B over 30 minutes.

  • Detection: Monitor the elution at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak of the product.

  • Desalting and Lyophilization: Combine the pure fractions, remove the acetonitrile using a rotary evaporator, and then desalt by repeated lyophilization from water to remove the volatile TEAA buffer.

Analytical High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • Analytical HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 20 mM Ammonium acetate, pH 6.0

  • Solvent B: Acetonitrile

Procedure:

  • Method: Use an isocratic elution with a mobile phase consisting of 95% Solvent A and 5% Solvent B at a flow rate of 1 mL/min.

  • Detection: Monitor the absorbance at 260 nm.

  • Analysis: The retention time of this compound will be different from that of adenosine, allowing for the assessment of purity.

Signaling Pathway

This compound has been identified as a potent inhibitor of gustducin, a G-protein involved in the signal transduction of bitter taste. The binding of a bitter compound to its G-protein coupled receptor (GPCR) on the surface of taste receptor cells typically activates gustducin, initiating a downstream signaling cascade. This compound is thought to interfere with this activation.

Experimental Workflow for Gustducin Activation Assay

The inhibitory effect of this compound on gustducin activation can be assessed using an in vitro assay that measures the binding of a non-hydrolyzable GTP analog (e.g., [³⁵S]GTPγS) to the G-protein upon stimulation with a bitter tastant.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep1 Isolate Taste Receptor Membranes assay1 Incubate Membranes and Gustducin prep1->assay1 prep2 Purify Gustducin prep2->assay1 assay2 Add Bitter Tastant (e.g., Denatonium) assay1->assay2 assay3 Add this compound (Test) or Vehicle (Control) assay2->assay3 assay4 Add [³⁵S]GTPγS assay3->assay4 detect1 Filter Assay Mixture assay4->detect1 detect2 Scintillation Counting detect1->detect2 analysis1 Compare [³⁵S]GTPγS binding in Test vs. Control detect2->analysis1

Caption: Workflow for assessing gustducin inhibition.

Bitter Taste Transduction Pathway and Inhibition by this compound

The following diagram illustrates the canonical bitter taste signaling pathway mediated by gustducin and the proposed point of inhibition by this compound.

bitter_taste_pathway cluster_membrane Taste Receptor Cell Membrane cluster_cytosol Cytosol bitter Bitter Compound t2r T2R (Bitter Receptor) (GPCR) bitter->t2r Binds gustducin Gustducin (Gαβγ) t2r->gustducin Activates plc Phospholipase Cβ2 (PLCβ2) gustducin->plc Activates (Gβγ) pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca²⁺ Release er->ca_release trpm5 TRPM5 Channel Activation ca_release->trpm5 depolarization Cell Depolarization trpm5->depolarization Na⁺ influx neurotransmitter Neurotransmitter Release (e.g., ATP) depolarization->neurotransmitter signal Signal to Brain neurotransmitter->signal adenosine_succinate This compound adenosine_succinate->gustducin Inhibits Activation

Caption: Inhibition of the bitter taste signaling pathway.

Conclusion

This compound presents an interesting molecule for the study of taste modulation and G-protein coupled receptor signaling. While a complete experimental dataset for its physical and chemical properties is not yet available, the information gathered and the methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals. Further investigation into its specific interactions with taste receptors and the downstream consequences of gustducin inhibition will be crucial in elucidating its full potential in both basic research and potential therapeutic applications.

References

Methodological & Application

Synthesis of Adenosine 5'-succinate: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Adenosine (B11128) 5'-succinate, a crucial molecule in various biochemical studies and a potential building block in drug development. The synthesis is approached through a robust three-step chemical method involving protection, succinylation, and deprotection of adenosine.

Chemical Synthesis Overview

The primary method for synthesizing Adenosine 5'-succinate involves a three-stage chemical process. This strategy ensures regioselective succinylation at the 5'-hydroxyl group of the adenosine molecule.

The three key stages are:

  • Protection of 2',3'-Hydroxyl Groups: The cis-diol at the 2' and 3' positions of the ribose moiety of adenosine is protected using an isopropylidene group. This directs the subsequent acylation reaction to the primary 5'-hydroxyl group.

  • Succinylation of the 5'-Hydroxyl Group: The free 5'-hydroxyl of the protected adenosine is reacted with succinic anhydride (B1165640) to form a succinate (B1194679) ester.

  • Deprotection of 2',3'-Hydroxyl Groups: The isopropylidene protecting group is removed under acidic conditions to yield the final product, this compound.

Logical Workflow of this compound Synthesis

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Succinylation cluster_2 Stage 3: Deprotection Adenosine Adenosine Isopropylidene_Adenosine 2',3'-O-Isopropylideneadenosine Adenosine->Isopropylidene_Adenosine 2,2-Dimethoxypropane (B42991), p-Toluenesulfonic acid Protected_Succinate 5'-O-Succinyl-2',3'-O- isopropylideneadenosine Isopropylidene_Adenosine->Protected_Succinate Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Protected_Succinate Pyridine (B92270) Adenosine_Succinate This compound Protected_Succinate->Adenosine_Succinate Trifluoroacetic acid

Caption: Workflow for the chemical synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis. Please note that yields can vary based on reaction scale and purification efficiency.

StepReactantsProductTypical Yield (%)Purity (%)Key Parameters
1. ProtectionAdenosine, 2,2-Dimethoxypropane2',3'-O-Isopropylideneadenosine85-95>98Anhydrous conditions, catalytic acid
2. Succinylation2',3'-O-Isopropylideneadenosine, Succinic Anhydride5'-O-Succinyl-2',3'-O-isopropylideneadenosine70-85>95Anhydrous pyridine, room temperature
3. Deprotection5'-O-Succinyl-2',3'-O-isopropylideneadenosineThis compound80-90>99Aqueous trifluoroacetic acid, controlled time

Detailed Experimental Protocols

Protocol 1: Synthesis of 2',3'-O-Isopropylideneadenosine (Protection)

This protocol describes the protection of the 2' and 3' hydroxyl groups of adenosine.

Materials:

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., DCM:MeOH 9:1).

  • Once the reaction is complete, neutralize the acid by adding solid sodium bicarbonate and stir for 15 minutes.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM).

  • Combine the fractions containing the product and evaporate the solvent to obtain 2',3'-O-isopropylideneadenosine as a white solid.

  • Characterize the product by ¹H NMR and mass spectrometry.

Experimental Workflow for Protection Step

G Start Start: Adenosine Suspension Reactants Add: 2,2-Dimethoxypropane p-Toluenesulfonic acid Start->Reactants Reaction Stir at RT (4-6h) Reactants->Reaction TLC_Monitor Monitor by TLC Reaction->TLC_Monitor TLC_Monitor->Reaction Incomplete Neutralize Neutralize: Add NaHCO3 TLC_Monitor->Neutralize Reaction Complete Filter_Evaporate Filter & Evaporate Neutralize->Filter_Evaporate Purify Silica Gel Chromatography Filter_Evaporate->Purify Characterize Characterize: NMR, MS Purify->Characterize End End: 2',3'-O-Isopropylideneadenosine Characterize->End

Caption: Workflow for the synthesis of 2',3'-O-isopropylideneadenosine.

Protocol 2: Synthesis of 5'-O-Succinyl-2',3'-O-isopropylideneadenosine (Succinylation)

This protocol details the esterification of the 5'-hydroxyl group with succinic anhydride.

Materials:

  • 2',3'-O-Isopropylideneadenosine

  • Succinic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2',3'-O-isopropylideneadenosine (1 equivalent) in anhydrous pyridine.

  • Add succinic anhydride (1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC (e.g., DCM:MeOH 95:5).

  • After completion, evaporate the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).

  • Combine the product-containing fractions and evaporate the solvent to yield 5'-O-succinyl-2',3'-O-isopropylideneadenosine.

  • Confirm the structure using ¹H NMR and mass spectrometry.

Protocol 3: Synthesis of this compound (Deprotection)

This protocol describes the removal of the isopropylidene protecting group.

Materials:

  • 5'-O-Succinyl-2',3'-O-isopropylideneadenosine

  • Trifluoroacetic acid (TFA)

  • Water

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve 5'-O-succinyl-2',3'-O-isopropylideneadenosine (1 equivalent) in a mixture of trifluoroacetic acid and water (e.g., 80:20 v/v).

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the TFA and water under reduced pressure at a low temperature.

  • Triturate the residue with diethyl ether to precipitate the crude product.

  • Collect the solid by filtration or centrifugation.

  • Purify the crude this compound by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Signaling Pathway Context (Hypothetical)

While this compound is primarily a synthetic intermediate, its structural similarity to adenosine monophosphate (AMP) suggests potential interactions with AMP-dependent signaling pathways. For instance, it could hypothetically act as a competitive inhibitor or an allosteric modulator of enzymes that utilize AMP as a substrate or regulator, such as AMP-activated protein kinase (AMPK). Further research would be required to validate these potential interactions.

G AMP AMP AMPK AMPK AMP->AMPK Activates Adenosine_Succinate This compound (Hypothetical Modulator) Adenosine_Succinate->AMPK Potentially Modulates (Inhibition/Activation?) Downstream Downstream Targets (e.g., PGC-1α, ULK1) AMPK->Downstream Phosphorylates Metabolic_Regulation Metabolic Regulation (e.g., Glucose uptake, Fatty acid oxidation) Downstream->Metabolic_Regulation

Caption: Hypothetical modulation of the AMPK signaling pathway by this compound.

Application Notes & Protocols for the Quantification of Adenosine 5'-Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adenosine (B11128) 5'-succinate, also known as succinyladenosine (B8144472) or adenylosuccinate, is a critical intermediate in the purine (B94841) nucleotide cycle, a metabolic pathway central to cellular energy homeostasis in tissues such as skeletal muscle. This cycle plays a significant role in salvaging purines and regulating the levels of adenosine triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). The quantification of Adenosine 5'-succinate is essential for studying cellular metabolism, diagnosing certain metabolic disorders, and understanding the mechanism of action of drugs that target purine metabolism.

This document provides detailed application notes and protocols for the primary analytical techniques used to quantify this compound, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).

Metabolic Pathway Context: The Purine Nucleotide Cycle

This compound is formed from inosine (B1671953) monophosphate (IMP) and aspartate, in a reaction catalyzed by adenylosuccinate synthetase, and is subsequently cleaved by adenylosuccinate lyase to form adenosine monophosphate (AMP) and fumarate (B1241708). This two-step process links amino acid and nucleotide metabolism to the Krebs cycle (via fumarate).

Purine_Nucleotide_Cycle cluster_GTP cluster_Aspartate IMP Inosine Monophosphate (IMP) SAMP This compound (Succinyladenosine) IMP->SAMP Adenylosuccinate Synthetase   AMP Adenosine Monophosphate (AMP) SAMP->AMP Adenylosuccinate Lyase   Fumarate Fumarate SAMP->Fumarate releases AMP->IMP AMP Deaminase   Aspartate Aspartate Aspartate->SAMP Aspartate_label consumes GTP GTP GTP->SAMP GTP_label consumes GDP_Pi GDP + Pi GTP_label->SAMP Aspartate_label->SAMP

Caption: The Purine Nucleotide Cycle showing the role of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying endogenous small molecules like this compound due to its high sensitivity and specificity. This method allows for precise measurement even in complex biological matrices.

Application Note:

This protocol is designed for the sensitive quantification of this compound in cell lysates or tissue extracts. The methodology utilizes a hydrophilic interaction liquid chromatography (HILIC) approach for separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. An isotopically labeled internal standard is recommended for the most accurate quantification.

Experimental Protocol:

A. Sample Preparation (Cell Lysates)

  • Cell Culture: Grow cells to the desired confluency.

  • Metabolism Quenching & Extraction:

    • Aspirate the culture medium and wash cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold 70:30 methanol:water extraction solvent per million cells.[1]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

  • Protein Precipitation:

    • Incubate the lysate at -70°C for at least 30 minutes to precipitate proteins.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis. If necessary, evaporate the solvent under a stream of nitrogen and reconstitute in the initial mobile phase.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Cell Lysis & Metabolite Extraction p2 Protein Precipitation (-70°C) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 a1 HILIC Separation p4->a1 Injection a2 ESI Ionization a1->a2 a3 MRM Detection a2->a3 a4 Quantification a3->a4

Caption: General workflow for this compound analysis by LC-MS/MS.

B. LC-MS/MS Conditions

  • LC System: Agilent 1100 series or equivalent.[3]

  • Column: SeQuant® ZIC®-cHILIC column (e.g., 100 x 2.1 mm, 3 µm).[4]

  • Mobile Phase A: 20 mM Ammonium Formate in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.2 mL/min.[3][4]

  • Gradient:

    • 0-2 min: 90% B

    • 2-15 min: Linear gradient to 20% B

    • 15-18 min: Hold at 20% B

    • 18-20 min: Return to 90% B

    • 20-25 min: Column re-equilibration

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 35°C.[3]

  • Autosampler Temperature: 4°C.[3]

  • MS System: API3000 triple quadrupole or equivalent.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Key Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 450°C

    • Nebulizer Gas: 8 L/min[3]

  • MRM Transitions (Predicted):

    • Analyte: this compound (Precursor m/z 366.1 -> Product m/z 134.1 [Adenine fragment])

    • Internal Standard (e.g., ¹³C₅-Adenosine 5'-succinate): Precursor m/z 371.1 -> Product m/z 139.1

Quantitative Data Summary (Typical Performance for Nucleotides)

The following table summarizes typical performance characteristics observed for related nucleotide analyses using LC-MS/MS, which can be expected for a validated this compound method.

ParameterTypical ValueReference
Linearity Range10 - 2000 pmol/sample (for ATP)[1]
Precision (%CV)< 16%[1]
Accuracy (%Dev)-11.5% to 14.7%[1]
SensitivityHigh (pmol to fmol range)[1][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible but less sensitive and specific alternative to LC-MS/MS. It is suitable for applications where the concentration of this compound is relatively high and the sample matrix is less complex.

Application Note:

This protocol describes a reversed-phase HPLC method for the quantification of this compound. The separation is achieved on a C18 column, and detection is performed using a UV detector at 257-260 nm, which is the absorbance maximum for the adenine (B156593) moiety.

Experimental Protocol:

A. Sample Preparation

  • Sample preparation follows the same steps as for LC-MS/MS (Section 1A) to ensure a clean extract free of protein interference.

HPLC_Workflow p1 Sample Preparation (Extraction & Clarification) p2 RP-C18 HPLC Separation p1->p2 p3 UV Detection (~260 nm) p2->p3 p4 Data Analysis (Peak Integration) p3->p4

Caption: General workflow for this compound analysis by HPLC-UV.

B. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV-Vis detector.

  • Column: Waters Symmetry C18 or equivalent (e.g., 4.6 x 150 mm, 3 µm).[5][6]

  • Mobile Phase A: 0.1 M Phosphate Buffer, pH 5.0.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.8 mL/min.[7]

  • Gradient: A gradient from 5% to 30% Mobile Phase B over 15 minutes is a typical starting point for method development.[5]

  • Detection Wavelength: 257 nm or 260 nm.[6][7]

  • Injection Volume: 20 µL.

Quantitative Data Summary (Typical Performance for Adenosine)

The following table summarizes typical performance characteristics for adenosine analysis using HPLC-UV.

ParameterTypical ValueReference
Linearity Range0.25 - 100.0 µmol/L[7]
Limit of Detection (LOD)0.017 µg/mL[6]
Limit of Quantification (LOQ)0.25 µmol/L (6.25 pmol per sample)[7]
Average Recovery91.6% - 98.3%[6]
Precision (%RSD)< 5.3%[6]

Enzymatic Assays

Application Note:

Currently, there are no commercially available kits specifically for the direct quantification of this compound. However, a custom coupled enzymatic assay could theoretically be developed.

Principle: A potential assay would rely on the enzyme adenylosuccinate lyase, which specifically cleaves this compound into AMP and fumarate. The production of either AMP or fumarate could then be measured using a secondary coupled enzymatic reaction that produces a detectable signal (colorimetric or fluorometric).

Development Considerations:

  • Enzyme Purity: Requires highly pure adenylosuccinate lyase to ensure specificity.

  • Assay Coupling: The secondary reaction must be robust and sensitive. For example, fumarate production could be coupled to a reaction catalyzed by fumarase.

  • Interference: The sample matrix must be free of endogenous AMP, fumarate, or other substrates that could interfere with the coupled reactions.

Given the significant development and validation effort required, this approach is less practical than chromatographic methods for most research applications. The principle is similar to commercially available kits for adenosine, which use a series of enzymatic reactions to produce hydrogen peroxide, which is then detected with a fluorometric probe.[8]

Summary and Comparison of Techniques

FeatureLC-MS/MSHPLC-UVEnzymatic Assay
Specificity Very HighModerate to HighHigh (if enzyme is specific)
Sensitivity Very High (pmol-fmol)Moderate (µmol-pmol)High (pmol-nmol)
Throughput Moderate to HighModerateHigh (plate-based)
Matrix Effect High (can be corrected with IS)Low to ModerateHigh
Development Cost Low (if adapting methods)LowVery High (custom development)
Instrumentation Specialized / ExpensiveWidely AvailableStandard Plate Reader
Best For Complex biological samples, low concentrations, discovery research.Simpler matrices, quality control, higher concentrations.High-throughput screening (if a kit becomes available).

References

Application Note: The Use of Adenosine 5'-succinate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128) 5'-succinate, also known as succinyladenosine (B8144472) monophosphate (S-AMP), is a critical intermediate in the de novo synthesis of purine (B94841) nucleotides.[1][2] Specifically, it is formed from inosine (B1671953) monophosphate (IMP) and aspartate in a reaction catalyzed by the enzyme adenylosuccinate synthetase (ADSS).[3][4] This reaction represents the first committed step in the conversion of IMP to adenosine monophosphate (AMP).[4] Subsequently, adenylosuccinate lyase (ADSL) removes the carbon skeleton derived from aspartate, yielding AMP and fumarate (B1241708).[1] Given its central role in purine metabolism, a pathway essential for DNA/RNA synthesis and cellular energy, S-AMP is a key metabolite for researchers studying cellular bioenergetics, nucleotide metabolism, and related enzymatic functions.[2]

Background and Biological Role

The synthesis of S-AMP is a vital control point in maintaining the balance of purine nucleotides within the cell.[3] The enzyme responsible, ADSS, utilizes guanosine (B1672433) triphosphate (GTP) as an energy source, linking the synthesis of adenine (B156593) nucleotides to the guanine (B1146940) nucleotide pool.[3] The pathway is subject to feedback inhibition, where the end-product, AMP, competitively inhibits ADSS, thus regulating its own production.[3][5]

Recent studies have highlighted additional roles for S-AMP beyond its function as a mere metabolic intermediate. For instance, it has been identified as an insulin (B600854) secretagogue, capable of amplifying exocytosis in pancreatic beta cells, suggesting a role in metabolic signaling.[6] Its precursor, ZMP, which is formed from the cell-permeable prodrug AICAR, is known to act as an AMP mimetic and a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[7][8] Therefore, modulating the levels of S-AMP and its precursors can have significant downstream effects on cell signaling and metabolism.

Applications in Cell Culture

The use of Adenosine 5'-succinate and its precursors in cell culture can serve several experimental purposes:

  • Studying Purine Metabolism: Directly introducing S-AMP can help elucidate its specific downstream effects, bypassing the initial steps of the de novo pathway. This is useful for investigating the activity of adenylosuccinate lyase (ADSL) and the consequences of AMP or fumarate production.[1]

  • Investigating Enzyme Kinetics: S-AMP can be used as a substrate or an inhibitor in studies of enzymes involved in purine metabolism, such as ADSS and ADSL, to characterize their kinetic properties.[5]

  • Metabolic Signaling Research: Researchers can explore the role of S-AMP as a signaling molecule, particularly in metabolically active cells like pancreatic islets, to understand its impact on processes such as insulin secretion.[6]

  • Drug Development: As the purine synthesis pathway is a target for anticancer and anti-inflammatory drugs, understanding the effects of intermediates like S-AMP is crucial for developing novel therapeutics.[9]

Quantitative Data Summary

Direct quantitative data on the dose-response effects of exogenous this compound in common cell lines are not widely published. However, data from related compounds that directly influence the S-AMP pathway provide valuable context. A study on insulinoma 832/13 cells demonstrated that intracellular infusion of S-AMP potently facilitates exocytosis.

Table 1: Effect of S-AMP and Related Metabolites on Exocytosis in 832/13 Cells [6]

Compound (Concentration)Fold Increase in Exocytosis (vs. 1 mM Glucose)
10 mM Glucose2.9-fold
10 mM this compound (S-AMP)4.1-fold
10 mM Adenosine Monophosphate (AMP)No significant effect
10 mM Fumarate1.8-fold

This data, derived from patch-clamp experiments, illustrates the potent and specific signaling role of S-AMP in amplifying cellular exocytosis, exceeding the effect of glucose itself.[6]

Signaling Pathway and Experimental Workflow

To understand the context of this compound, it is crucial to visualize its position in the purine biosynthesis pathway and the typical workflow for cell-based experiments.

Purine_Synthesis_Pathway cluster_pathway De Novo Purine Synthesis: IMP to AMP IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase (ADSS) IMP->ADSS Aspartate Aspartate Aspartate->ADSS GTP GTP GTP->ADSS GDP_Pi GDP + Pi SAMP This compound (S-AMP) ADSL Adenylosuccinate Lyase (ADSL) SAMP->ADSL AMP Adenosine Monophosphate (AMP) Fumarate Fumarate ADSS->GDP_Pi ADSS->SAMP ADSL->AMP ADSL->Fumarate

Caption: Key steps in the conversion of IMP to AMP via this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Cell Seeding Seed cells in appropriate culture vessels and allow to adhere/stabilize. B 2. Reagent Preparation Prepare stock solution of S-AMP. Serially dilute to working concentrations. A->B C 3. Cell Treatment Replace media with fresh media containing different concentrations of S-AMP. B->C D 4. Incubation Incubate cells for a defined period (e.g., 24, 48, 72 hours). C->D E 5. Endpoint Assay Perform desired assay (e.g., Viability, Metabolite analysis, Western Blot). D->E F 6. Data Analysis Quantify results and perform statistical analysis. E->F

Caption: A typical workflow for cell culture experiments using this compound.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound

This protocol outlines the steps for preparing a stock solution of this compound for use in cell culture.

Materials:

  • This compound (powder form)

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate Amount: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 100 mM).

  • Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile water or buffer to the vial containing the powder. Vortex briefly to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solution: When ready to use, thaw an aliquot and dilute it to the final desired concentrations in fresh, pre-warmed cell culture medium.

Protocol 2: Assessing Cellular Viability using MTT Assay

This protocol provides a method to determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • Adherent cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Remove the old medium from the wells and add 100 µL of the treatment media. Include a "no-cell" control with medium only for background measurement.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" control wells from all other values. Express the viability of treated cells as a percentage relative to the untreated control (0 µM S-AMP). Plot the percentage of cell viability against the concentration of this compound.

Conclusion

This compound is a pivotal metabolite in purine biosynthesis with emerging roles in cellular signaling. Its application in cell culture provides a valuable tool for researchers investigating metabolic pathways, enzyme function, and the intricate communication networks that govern cellular health and disease. The protocols and information provided herein serve as a comprehensive guide for the effective utilization of this compound in a research setting.

References

Protocol for the Dissolution and Storage of Adenosine 5'-succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proper dissolution and storage of Adenosine (B11128) 5'-succinate, a compound of interest in taste receptor research. Adherence to these guidelines is crucial for maintaining the integrity and stability of the compound for experimental use.

Safety Precautions

Before handling Adenosine 5'-succinate, review the relevant Safety Data Sheet (SDS). Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

Quantitative Data Summary

While specific quantitative solubility and stability data for this compound is limited, the following table summarizes available information for the parent compound, adenosine, and a related compound, adenosine 5'-monophosphate (AMP), to provide guidance.

ParameterAdenosineAdenosine 5'-monophosphate (AMP)This compound
Solubility in Water 7 mg/mL[1]-Water-soluble[2]
Solubility in PBS (pH 7.2) ~10 mg/mL[3]--
Solubility in DMSO ~20 mg/mL[3]--
Solubility in Dimethyl Formamide ~5 mg/mL[3]--
Storage of Solid -20°C[3]-Room temperature[4]
Aqueous Solution Stability Not recommended for more than one day[3]Refrigerated solutions are stable for at least 25 weeks[5]-

Note: The stability of this compound solutions has not been specifically reported. Based on data for related compounds, it is recommended to prepare aqueous solutions fresh. If storage is necessary, refrigeration at 2-8°C is advisable, and the solution should be used as soon as possible.

Experimental Protocols

Dissolution of this compound

This protocol describes the preparation of a stock solution of this compound.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., sterile, nuclease-free water, PBS, or DMSO)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Calibrated balance

  • Spatula

Procedure:

  • Determine the desired concentration and volume of the stock solution.

  • Weigh the required amount of this compound solid using a calibrated balance in a clean, dry weighing boat.

  • Transfer the solid to a sterile conical tube or vial.

  • Add the appropriate volume of solvent to the tube. For aqueous solutions, sterile, nuclease-free water or PBS are recommended. For organic stock solutions, DMSO can be used.

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.

  • Visually inspect the solution to ensure there are no particulates. If particulates are present, the solution can be filtered through a 0.22 µm syringe filter.

Storage of this compound

Proper storage is critical to maintain the stability of both the solid compound and its solutions.

Solid Compound:

  • Store the solid this compound in a tightly sealed container at room temperature in a dry, dark place.[4]

Stock Solutions:

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C for no longer than 24 hours.

  • Organic Stock Solutions (e.g., in DMSO): For longer-term storage, prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. Before use, thaw the aliquot at room temperature and vortex gently to ensure homogeneity.

Visual Representations

Experimental Workflow for Dissolution and Storage

G Workflow for this compound Handling cluster_prep Solution Preparation cluster_storage Storage weigh Weigh Solid dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex solution_storage Aqueous Solution: 2-8°C (Short-term) DMSO Solution: -20°C (Long-term) vortex->solution_storage solid_storage Solid: Room Temp end_exp Use in Experiment solution_storage->end_exp start Start start->weigh

Caption: Workflow for preparing and storing this compound solutions.

Signaling Pathway Context (Hypothetical)

This compound is noted to be an inhibitor of transducin activation by taste receptors. The following diagram illustrates a simplified, hypothetical signaling pathway where it might act.

G Hypothetical Signaling Pathway Inhibition Bitter_Compound Bitter Compound Taste_Receptor Taste Receptor Bitter_Compound->Taste_Receptor binds Transducin Transducin (G protein) Taste_Receptor->Transducin activates Effector_Enzyme Effector Enzyme Transducin->Effector_Enzyme activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Effector_Enzyme->Cellular_Response leads to Adenosine_Succinate This compound Adenosine_Succinate->Transducin inhibits

Caption: Inhibition of taste receptor signaling by this compound.

References

Application Notes and Protocols: Adenosine 5'-Succinate as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adenosine (B11128) 5'-succinate, also known as succinyladenosine (B8144472) monophosphate (S-AMP), is a key intermediate in the de novo synthesis of purine (B94841) nucleotides and the purine nucleotide cycle.[1][2] Its central role in these metabolic pathways makes it a critical substrate for assaying the activity of two key enzymes: Adenylosuccinate Synthetase (ADSS) and Adenylosuccinate Lyase (ADSL).[1][3] Accurate measurement of the activity of these enzymes is vital for understanding purine metabolism, diagnosing related metabolic disorders, and for the development of therapeutic agents targeting these pathways.[4][5]

This document provides detailed application notes and protocols for the use of Adenosine 5'-succinate in enzyme assays for ADSL and ADSS.

Signaling Pathways Involving this compound

This compound is involved in two interconnected metabolic pathways: the de novo purine biosynthesis pathway and the purine nucleotide cycle.

De Novo Purine Biosynthesis: This pathway synthesizes purine nucleotides from simpler precursor molecules. Adenylosuccinate synthetase (ADSS) catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, which is the first committed step in the synthesis of adenosine monophosphate (AMP).[3][6] Adenylosuccinate lyase (ADSL) then cleaves adenylosuccinate to produce AMP and fumarate.[1]

de_novo_purine_biosynthesis IMP Inosine Monophosphate (IMP) Adenylosuccinate This compound IMP->Adenylosuccinate ADSS Aspartate Aspartate Aspartate->Adenylosuccinate GTP GTP GDP_Pi GDP + Pi GTP->GDP_Pi AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP ADSL Fumarate Fumarate Adenylosuccinate->Fumarate

Figure 1: De Novo Purine Biosynthesis Pathway.

Purine Nucleotide Cycle: This cycle is important for cellular energy metabolism, particularly in muscle tissue. It interconverts AMP and IMP. ADSL and ADSS are two of the three enzymes in this cycle. The cycle begins with the deamination of AMP to IMP, followed by the synthesis of adenylosuccinate from IMP and aspartate by ADSS. ADSL then cleaves adenylosuccinate to regenerate AMP and produce fumarate, which is an intermediate in the citric acid cycle.[1][7]

purine_nucleotide_cycle AMP AMP IMP IMP AMP->IMP AMP deaminase Adenylosuccinate This compound IMP->Adenylosuccinate ADSS Adenylosuccinate->AMP ADSL Fumarate Fumarate Adenylosuccinate->Fumarate Aspartate Aspartate Aspartate->Adenylosuccinate GTP GTP GDP_Pi GDP + Pi GTP->GDP_Pi

Figure 2: Purine Nucleotide Cycle.

Enzyme Assays Using this compound

Adenylosuccinate Lyase (ADSL) Assay

Principle:

The activity of Adenylosuccinate Lyase (ADSL; EC 4.3.2.2) is determined by monitoring the decrease in absorbance at 280 nm as it catalyzes the conversion of adenylosuccinate to AMP and fumarate. The change in absorbance is directly proportional to the enzyme activity.

Quantitative Data:

ParameterValueReference
Wavelength (λ)280 nm
Temperature25°C
pH7.0
Molar Extinction Coefficient (ε)10,700 M⁻¹cm⁻¹ (for adenylosuccinate at 280 nm)
Unit DefinitionOne unit converts 1.0 µmole of adenylosuccinate to fumaric acid and 5'-AMP per minute at pH 7.0 at 25°C.

Experimental Protocol:

Reagents:

  • Reagent A: 50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C.

  • Reagent B: 1.72 mM this compound (ASA) solution. Prepare fresh in Reagent A.

  • Reagent C: Adenylosuccinate Lyase (ADSL) enzyme solution (0.2 - 0.4 units/ml in cold Reagent A).

Procedure:

  • Pipette the following into suitable cuvettes:

    Reagent Test (ml) Blank (ml)
    Reagent A (Buffer) 2.80 2.90

    | Reagent B (ASA) | 0.10 | 0.10 |

  • Mix by inversion and equilibrate to 25°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 280 nm until a constant reading is obtained.

  • Add 0.10 ml of Reagent C (Enzyme Solution) to the Test cuvette.

  • Immediately mix by inversion and record the decrease in absorbance at 280 nm for approximately 5 minutes.

  • Obtain the rate of absorbance change per minute (ΔA₂₈₀/min) from the maximum linear portion of the curve for both the Test and Blank.

Calculations:

Where df is the dilution factor of the enzyme.

Experimental Workflow:

adsl_assay_workflow start Start prep_reagents Prepare Reagents A, B, and C start->prep_reagents pipette Pipette Reagents A and B into Test and Blank cuvettes prep_reagents->pipette equilibrate Equilibrate to 25°C and monitor A₂₈₀ until constant pipette->equilibrate add_enzyme Add Reagent C (Enzyme) to Test cuvette equilibrate->add_enzyme mix_record Mix and record decrease in A₂₈₀ for 5 minutes add_enzyme->mix_record calculate Calculate ΔA₂₈₀/min and determine enzyme activity mix_record->calculate end End calculate->end

Figure 3: ADSL Spectrophotometric Assay Workflow.
Adenylosuccinate Synthetase (ADSS) Assay

Principle:

The activity of Adenylosuccinate Synthetase (ADSS; EC 6.3.4.4) is assayed by measuring the formation of adenylosuccinate from IMP and aspartate, a reaction that is dependent on GTP.[3] The increase in absorbance at 280 nm due to the formation of adenylosuccinate can be monitored. Alternatively, coupled enzyme assays can be used to measure the production of GDP.

Quantitative Data (Example from H. pylori):

SubstrateK_m (µM)V_max (µmol/min/mg)Reference
IMP150 ± 2012.3 ± 0.5[8]
Aspartate5000 ± 70011.9 ± 0.8[8]
GTP60 ± 1012.1 ± 0.6[8]

Note: Kinetic parameters can vary significantly between organisms.

Experimental Protocol (Spectrophotometric):

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂.

  • Substrate 1: 10 mM Inosine Monophosphate (IMP).

  • Substrate 2: 100 mM L-Aspartate.

  • Substrate 3: 2 mM Guanosine Triphosphate (GTP).

  • Enzyme Solution: Purified Adenylosuccinate Synthetase.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay Buffer

    • IMP (final concentration, e.g., 0.15 mM)

    • L-Aspartate (final concentration, e.g., 5 mM)

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.

  • Initiate the reaction by adding GTP (final concentration, e.g., 0.06 mM).

  • Immediately mix and monitor the increase in absorbance at 280 nm for several minutes.

  • Determine the initial reaction velocity (ΔA₂₈₀/min) from the linear portion of the curve.

  • Calculate the enzyme activity using the molar extinction coefficient of adenylosuccinate.

Experimental Workflow:

adss_assay_workflow start Start prep_reagents Prepare Assay Buffer and Substrate Solutions start->prep_reagents mix_substrates Mix Assay Buffer, IMP, and Aspartate in a cuvette prep_reagents->mix_substrates equilibrate Equilibrate to 37°C mix_substrates->equilibrate start_reaction Initiate reaction by adding GTP equilibrate->start_reaction mix_record Mix and record increase in A₂₈₀ start_reaction->mix_record calculate Calculate initial velocity and enzyme activity mix_record->calculate end End calculate->end

References

Application Notes and Protocols: Adenosine 5'-succinate in Taste Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-succinate is a nucleotide derivative that has been identified as a modulator of taste perception, specifically acting as an inhibitor of bitter taste transduction. These application notes provide a comprehensive overview of its use in taste receptor research, including its mechanism of action, quantitative data, and detailed experimental protocols for its study. This document is intended to guide researchers in designing and executing experiments to investigate the effects of Adenosine 5'-succinate and other potential taste modulators.

Mechanism of Action

This compound functions as an antagonist of bitter taste signaling pathways. The perception of bitter taste is initiated by the binding of bitter compounds to G-protein coupled receptors (GPCRs) of the T2R family on the surface of taste receptor cells. This binding activates the G-protein gustducin (B1178931) (or the closely related transducin), which in turn stimulates phosphodiesterase (PDE). PDE then hydrolyzes cyclic adenosine monophosphate (cAMP), leading to a decrease in intracellular cAMP levels and ultimately resulting in neurotransmitter release and the perception of bitterness.

This compound has been shown to inhibit the activation of transducin by bitter compounds, thereby blocking the downstream signaling cascade.[1][2] This suggests that it may act by binding to the bitter taste receptor or by interfering with the coupling between the receptor and the G-protein.[2][3]

Quantitative Data

The inhibitory effect of this compound on bitter taste transduction has been demonstrated in in vitro assays. The following table summarizes the available quantitative data.

CompoundTarget PathwayAssayAgonistConcentration of InhibitorObserved EffectReference
This compoundBitter Taste TransductionTransducin Activation AssayDenatonium (B1200031) Benzoate (B1203000)5.0 mMPotent inhibition of transducin activation[1][2]

Note: Further studies are required to determine the IC50 value of this compound for bitter taste receptor inhibition.

Comparative Activity of Related Compounds

Studies have investigated the inhibitory effects of compounds structurally related to this compound on bitter taste transduction. The findings are summarized in the table below.

CompoundInhibition of Denatonium-Induced Transducin Activation (at 5.0 mM)Reference
Adenosine 5'-monophosphate (AMP)Yes[2]
Adenosine 5'-diphosphate (ADP)Yes[2]
Adenosine 5'-triphosphate (ATP)Yes[2]
Inosine 5'-monophosphate (IMP)Yes[2]
Cytidine 5'-monophosphate (CMP)Yes[2]
Thymidine 5'-monophosphate (TMP)Yes[2]
Guanosine 5'-monophosphate (GMP)No[2][3]
AdenosineNo[2]
AdenineNo[2]
TheophyllineNo[2]
CaffeineNo[2]

Signaling Pathway and Experimental Workflow

Bitter Taste Transduction and Inhibition by this compound

G cluster_cell Taste Receptor Cell Bitter Bitter Compound T2R T2R Receptor (GPCR) Bitter->T2R binds Gustducin_inactive Gustducin (GDP) T2R->Gustducin_inactive activates Gustducin_active Gustducin (GTP) Gustducin_inactive->Gustducin_active GTP/GDP exchange PDE Phosphodiesterase (PDE) Gustducin_active->PDE activates cAMP cAMP PDE->cAMP hydrolyzes Low_cAMP ↓ cAMP cAMP->Low_cAMP Signal Signal to Brain (Bitter Perception) Low_cAMP->Signal Succinate This compound Succinate->T2R inhibits

Caption: Inhibition of the bitter taste signaling pathway by this compound.

Experimental Workflow: In Vitro Transducin Activation Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep1 Isolate taste receptor membranes (e.g., from bovine circumvallate papillae) reagents Prepare reaction mix: - Taste membranes - Transducin - GDP - Buffer prep1->reagents prep2 Purify transducin (or gustducin) prep2->reagents add_test Add test compounds: 1. Bitter agonist (e.g., Denatonium) 2. Inhibitor (this compound) 3. Control (Buffer) reagents->add_test initiate Initiate reaction with GTPγS (non-hydrolyzable GTP analog) add_test->initiate incubate Incubate at 37°C initiate->incubate trypsin Limited trypsin digestion incubate->trypsin sds_page SDS-PAGE trypsin->sds_page western Western Blot with anti-transducin antibody sds_page->western analyze Analyze band shift: - Activated (GTPγS-bound): ~32 kDa - Inactive (GDP-bound): ~23 kDa western->analyze

Caption: Workflow for a representative in vitro transducin activation assay.

Experimental Protocols

Protocol 1: In Vitro Transducin/Gustducin Activation Assay (Trypsin Protection Assay)

This protocol is a representative method based on the principles described by Ming et al. (1999) and similar studies. It is designed to assess the ability of compounds to activate or inhibit the activation of transducin or gustducin in the presence of taste receptor membranes.

Materials:

  • Taste Receptor Membranes: Isolated from bovine circumvallate papillae.

  • Purified G-protein: Bovine rod outer segment transducin or recombinant gustducin.

  • Bitter Agonist: Denatonium benzoate solution (e.g., 10 mM stock).

  • Test Inhibitor: this compound solution (e.g., 50 mM stock).

  • GTPγS (Guanosine 5′-[γ-thio]triphosphate): 10 mM stock solution.

  • GDP (Guanosine 5'-diphosphate): 100 mM stock solution.

  • Assay Buffer: (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Trypsin: Sequencing grade.

  • SDS-PAGE reagents and equipment.

  • Western Blotting reagents and equipment.

  • Primary Antibody: Anti-transducin alpha subunit antibody.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagents.

Procedure:

  • Preparation of Reaction Mixtures:

    • In separate microcentrifuge tubes, prepare the reaction mixtures containing assay buffer, purified transducin (final concentration ~0.5 µM), and taste receptor membranes (final concentration ~10-20 µg of protein).

    • Add GDP to a final concentration of 10 µM to ensure the G-protein is in its inactive state.

  • Addition of Test Compounds:

    • Control (Inactive): Add buffer only.

    • Control (Active): Add the bitter agonist (e.g., denatonium benzoate to a final concentration of 1-5 mM).

    • Inhibition Test: Add the bitter agonist and varying concentrations of this compound (e.g., final concentrations of 0.5, 1.0, 2.5, 5.0 mM).

  • Initiation of G-protein Activation:

    • Initiate the reaction by adding GTPγS to a final concentration of 10 µM to all tubes.

    • Incubate the mixtures at 37°C for 15-30 minutes.

  • Limited Trypsin Digestion:

    • Stop the activation reaction by placing the tubes on ice.

    • Add trypsin to each tube (the optimal concentration and digestion time should be empirically determined, e.g., 1 µg/ml for 15 minutes on ice).

    • Stop the trypsin digestion by adding soybean trypsin inhibitor or by adding SDS-PAGE sample buffer and heating.

  • SDS-PAGE and Western Blotting:

    • Separate the digested proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the anti-transducin alpha subunit antibody.

    • Detect the bands using a chemiluminescence substrate.

  • Data Analysis:

    • Analyze the resulting bands. The active, GTPγS-bound form of the transducin alpha subunit is protected from complete trypsin digestion and will appear as a larger fragment (e.g., ~32 kDa), while the inactive, GDP-bound form is more susceptible to digestion, resulting in smaller fragments (e.g., ~23 kDa).

    • Quantify the band intensities to determine the degree of inhibition by this compound.

Distinguishing the Roles of Adenosine, AMP, and this compound

It is crucial to differentiate the functions of this compound from those of adenosine and adenosine 5'-monophosphate (AMP) in the context of taste modulation.

  • This compound: Acts as an inhibitor of bitter taste transduction.

  • Adenosine: Enhances sweet taste perception through A2B receptors but has no reported effect on bitter or umami taste.[4][5]

  • Adenosine 5'-monophosphate (AMP): While also inhibiting bitter taste transduction in a similar manner to this compound, AMP is also known to contribute to and enhance umami taste.

These distinct roles highlight the specificity of nucleotide derivatives in modulating different taste modalities.

Conclusion

This compound serves as a valuable tool for studying the mechanisms of bitter taste transduction. Its inhibitory action on G-protein activation provides a specific point of intervention for dissecting the signaling cascade. The protocols and data presented here offer a foundation for researchers to explore the applications of this compound and to screen for novel taste modulators with potential applications in the food and pharmaceutical industries. Further research is warranted to fully characterize its inhibitory profile and to explore its potential as a bitter-blocking agent.

References

Application Notes and Protocols: Adenosine 5'-Succinate as a Tool for Studying Metabolic Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stress, a condition arising from imbalances in cellular energy supply and demand, is a cornerstone of numerous pathological states, including diabetes, ischemia-reperfusion injury, and neurodegenerative diseases. Under such stress, cells undergo significant metabolic reprogramming, leading to the accumulation of key signaling molecules. Among these are succinate (B1194679) and adenosine (B11128), which act as metabolic stress signals. Adenosine 5'-succinate, also known as adenylosuccinate, is an intermediate in the de novo synthesis of adenosine monophosphate (AMP) and the purine (B94841) nucleotide cycle. While not conventionally used as an exogenous tool, its structure, comprising both an adenosine and a succinate moiety, presents a theoretical framework for its application in dissecting the complex signaling cascades initiated during metabolic distress.

These application notes provide a comprehensive overview of how this compound can be conceptually utilized in research, supported by detailed protocols for studying the effects of its constituent signaling molecules, adenosine and succinate.

Application Notes

Rationale for Use: A Bifunctional Metabolic Probe

This compound is an intracellular metabolite formed from inosine (B1671953) monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthetase. It is subsequently cleaved by adenylosuccinate lyase to yield AMP and fumarate. Given that both adenosine and succinate are recognized as key mediators of metabolic stress, exogenously applied this compound could theoretically serve as a tool to simultaneously probe both signaling pathways.

  • Succinate Signaling: Under hypoxic or ischemic conditions, succinate accumulates and is released into the extracellular space, where it can activate the G-protein coupled receptor SUCNR1 (GPR91). This activation is linked to pro-inflammatory and pro-angiogenic responses.[1][2]

  • Adenosine Signaling: Metabolic stress leads to the breakdown of ATP, increasing extracellular adenosine concentrations. Adenosine signals through four G-protein coupled receptors (A1, A2A, A2B, and A3) to modulate a wide range of cellular responses, often exerting anti-inflammatory and cytoprotective effects.[3] However, high intracellular levels of adenosine can be pro-apoptotic.[4]

Potential Research Applications
  • Studying the Interplay between Succinate and Adenosine Signaling: Investigate the integrated cellular response to the simultaneous activation or modulation of both pathways.

  • Modeling Aspects of Ischemia-Reperfusion Injury: The accumulation of both succinate and adenosine is a hallmark of ischemic events.

  • Investigating Metabolic Reprogramming: Use this compound to explore how cells adapt to a surplus of purine and TCA cycle-related metabolites.

  • Screening for Therapeutic Agents: Develop assays to identify compounds that modulate the downstream effects of combined succinate and adenosine signaling.

Data Presentation

The following tables summarize quantitative data on the effects of adenosine and succinate, the key signaling components of this compound, in various experimental models of metabolic stress.

Table 1: Quantitative Effects of Adenosine on Cellular Metabolism and Viability
ParameterCell/Tissue TypeConditionAdenosine ConcentrationObserved EffectReference
ApoptosisHuman EndoC-βH1 cellsStandard Culture>100 µMIncreased apoptosis[4]
Akt PhosphorylationHuman EndoC-βH1 cellsInsulin Stimulation1 mMRapid decrease in Akt phosphorylation[4]
GlycolysisIsolated working rat heartsPost-transient ischemia100 µM1.8-fold increase in glycolysis[5]
AMP-activated protein kinase (AMPK) activityIsolated working rat heartsPost-transient ischemia100 µM3-fold increase in AMPK activity[5]
Table 2: Quantitative Effects of Succinate on Cellular Signaling and Function
ParameterCell/Tissue TypeConditionSuccinate ConcentrationObserved EffectReference
SUCNR1 Activation (EC50)Human embryonic kidney (HEK293) cells expressing human SUCNR1Aequorin luminescence assay56 ± 8 µMHalf-maximal receptor activation[6]
SUCNR1 Activation (EC50)Mouse cell line expressing mouse SUCNR1Aequorin luminescence assay28 ± 5 µMHalf-maximal receptor activation[6]
Perfusate Succinate LevelsIschemic perfused rat liverIschemia~1 mM14-fold increase from baseline[6]
Macrophage InfiltrationObese adipose tissueObesityNot specifiedIncreased macrophage infiltration[1]

Experimental Protocols

Protocol 1: Induction of Metabolic Stress in Cultured Cells using High Glucose and Palmitate

This protocol describes a common method to induce metabolic stress in vitro, which is known to elevate intracellular adenosine and succinate levels.

Materials:

  • Cell line of interest (e.g., EndoC-βH1 cells, C2C12 myotubes, HepG2 hepatocytes)

  • Complete culture medium

  • High-glucose DMEM (e.g., 25 mM glucose)

  • Sodium palmitate (Sigma-Aldrich)

  • Bovine Serum Albumin (BSA), fatty acid-free (Sigma-Aldrich)

  • Sterile PBS

Procedure:

  • Preparation of Palmitate-BSA Conjugate: a. Prepare a 100 mM stock solution of sodium palmitate in 0.1 M NaOH by heating at 70°C. b. Prepare a 10% (w/v) BSA solution in sterile water and warm to 37°C. c. Add the palmitate stock solution dropwise to the BSA solution while stirring to achieve a final palmitate concentration of 5 mM. This results in a 10x stock solution with a molar ratio of palmitate to BSA of approximately 3.3:1. d. Filter-sterilize the solution and store at -20°C.

  • Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere and reach 70-80% confluency. b. The day before the experiment, replace the medium with a low-glucose medium (e.g., 5.5 mM glucose) to synchronize the cells. c. On the day of the experiment, aspirate the medium and replace it with high-glucose (25 mM) medium containing the desired final concentration of palmitate (e.g., 0.5 mM), diluted from the 10x stock. d. As a control, treat cells with high-glucose medium containing the same concentration of BSA without palmitate. e. Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

  • Endpoint Analysis: a. Harvest cells for downstream analysis, such as viability assays (Protocol 2), metabolite extraction, or protein analysis.

Protocol 2: Assessment of Cell Viability and Apoptosis by Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following metabolic stress.

Materials:

  • Treated and control cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences)

  • Propidium Iodide (PI) solution

  • Binding Buffer (provided with the kit)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: a. Collect the culture medium from each well (to include floating, non-adherent cells). b. Wash the adherent cells with PBS. c. Detach the adherent cells using trypsin-EDTA. d. Combine the detached cells with their corresponding collected medium. e. Centrifuge the cell suspension at 300 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Staining: a. Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1x Binding Buffer. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Set up compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only) controls. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Visualizations

Signaling Pathways and Experimental Workflows

purine_nucleotide_cycle IMP Inosine Monophosphate (IMP) SAMP This compound (Adenylosuccinate) IMP->SAMP Adenylosuccinate Synthetase AMP Adenosine Monophosphate (AMP) SAMP->AMP Adenylosuccinate Lyase Fumarate Fumarate SAMP->Fumarate Aspartate Aspartate Aspartate->SAMP GTP GTP GDP_Pi GDP + Pi GTP->GDP_Pi

Caption: The Purine Nucleotide Cycle showing the central role of this compound.

metabolic_stress_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate_ext Succinate SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 Adenosine_ext Adenosine AdoR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->AdoR PLC PLC Activation SUCNR1->PLC Gq cAMP cAMP Modulation AdoR->cAMP Gs/Gi MetabolicStress Metabolic Stress (e.g., Hypoxia, Ischemia) Succinate_int Intracellular Succinate MetabolicStress->Succinate_int Adenosine_int Intracellular Adenosine MetabolicStress->Adenosine_int Succinate_int->Succinate_ext Release Adenosine_int->Adenosine_ext Release Apoptosis Apoptosis (at high conc.) Adenosine_int->Apoptosis Inflammation Pro-inflammatory Gene Expression PLC->Inflammation Cytoprotection Cytoprotection & Anti-inflammation cAMP->Cytoprotection

Caption: Dual signaling pathways of succinate and adenosine in metabolic stress.

experimental_workflow cluster_analysis Downstream Analyses start Culture Cells to 70-80% Confluency treatment Treat with Vehicle Control or This compound (Dose-Response) start->treatment incubation Incubate for Time Course (e.g., 6, 12, 24h) treatment->incubation harvest Harvest Cells and Supernatant incubation->harvest viability Cell Viability/Apoptosis (Annexin V/PI Staining) harvest->viability metabolomics Metabolite Profiling (LC-MS/MS) (e.g., ATP, AMP, Succinate) harvest->metabolomics signaling Protein Analysis (Western Blot) (e.g., p-AMPK, p-Akt) harvest->signaling

Caption: Hypothetical workflow for studying the effects of this compound.

References

Navigating the In Vivo Landscape of Adenosine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable scarcity of studies on the in vivo administration of Adenosine (B11128) 5'-succinate in animal models. While the compound is cataloged in chemical databases, its biological activity and therapeutic applications in living organisms have not been a significant focus of published research. Therefore, this document will provide detailed application notes and protocols for closely related and extensively studied adenosine compounds: Adenosine and Adenosine 5'-monophosphate (AMP). These compounds share a core structure with Adenosine 5'-succinate and are fundamental to understanding the broader physiological and pharmacological effects of adenosine signaling.

I. Adenosine: In Vivo Applications and Protocols

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a crucial role in numerous physiological processes. Its short half-life in the blood (less than 10 seconds) necessitates specific delivery methods for therapeutic applications.[1][2] Systemic administration can lead to side effects such as hypotension, bradycardia, and suppression of cardiac function.[3]

Quantitative Data Summary: In Vivo Administration of Adenosine Analogs
Compound/AnalogAnimal ModelDoseRoute of AdministrationKey FindingsReference
AdenosineAnesthetized Pigs40 to 180 µg/kg/minIntravenous InfusionProlonged P-R interval, increased coronary flow, decreased coronary resistance.
N-0861 (A1 Receptor Antagonist) with AdenosineAnesthetized Pigs0.2 mg/kg (N-0861)IntravenousPrevented/reversed adenosine-induced bradycardia and enhanced coronary vasodilation.
N(6)-cyclopentyladenosine analogsFreely moving ratsVariesIntravenous Infusion (15 min)Significant decrease in nonesterified fatty acid (NEFA) plasma concentration.[4]
AdenosineDogsNot specifiedIntra-arterial InfusionEffects on substrate levels and blood flow in skeletal muscle.
Liposomal AdenosineNot specifiedUp to 450 µg/kg/minIntravenousNo significant effects on mean blood pressure or heart rate at high doses.[3][3]
Experimental Protocols

Protocol 1: Evaluation of Cardiovascular Effects of Adenosine in a Porcine Model

  • Objective: To assess the impact of intravenous adenosine infusion on cardiovascular parameters in anesthetized pigs.

  • Animal Model: Domestic pigs, anesthetized and instrumented for hemodynamic monitoring.

  • Materials:

    • Adenosine solution for infusion.

    • Anesthetic agents (e.g., pentobarbital).

    • Surgical instruments for catheter placement.

    • ECG and blood pressure monitoring equipment.

    • Coronary blood flow probe.

  • Procedure:

    • Anesthetize the pig and maintain a stable plane of anesthesia throughout the experiment.

    • Surgically expose and catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

    • Place an electromagnetic flow probe around the left anterior descending coronary artery to measure coronary blood flow.

    • Record baseline ECG, heart rate, blood pressure, and coronary blood flow for a stabilization period.

    • Initiate a continuous intravenous infusion of adenosine at a starting dose of 40 µg/kg/min.

    • Increase the infusion rate in a stepwise manner (e.g., up to 180 µg/kg/min), allowing for a steady-state at each dose.

    • Continuously monitor and record all cardiovascular parameters.

    • After the final dose, discontinue the infusion and monitor the animal until parameters return to baseline.

  • Data Analysis: Analyze changes in P-R interval, heart rate, mean arterial pressure, and coronary blood flow from baseline at each adenosine dose.

Protocol 2: Assessment of Antilipolytic Effects of Adenosine A1 Receptor Agonists in Rats

  • Objective: To quantify the in vivo antilipolytic effects of N(6)-cyclopentyladenosine analogs.[4]

  • Animal Model: Freely moving male Wistar rats with indwelling arterial catheters.

  • Materials:

    • N(6)-cyclopentyladenosine analogs.

    • Vehicle solution.

    • Infusion pump.

    • Blood collection tubes with anticoagulant.

    • Assay kits for nonesterified fatty acids (NEFAs).

  • Procedure:

    • Allow rats to recover from catheter implantation surgery.

    • On the day of the experiment, connect the arterial catheter to a swivel system to allow for free movement.

    • Collect a baseline arterial blood sample.

    • Initiate a 15-minute intravenous infusion of the adenosine analog or vehicle.[4]

    • Collect arterial blood samples at regular intervals during and after the infusion (e.g., 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes).

    • Centrifuge blood samples to obtain plasma and store at -20°C until analysis.

    • Measure plasma concentrations of the drug using HPLC and NEFA concentrations using an appropriate enzymatic assay.

  • Data Analysis: Model the pharmacokinetic-pharmacodynamic relationship to determine the potency and efficacy of the analogs in reducing NEFA levels.[4]

Signaling Pathway and Experimental Workflow Diagrams

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Gi Gi A1R->Gi activates Gs Gs A2AR->Gs activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Physiological_Response Physiological Response (e.g., decreased heart rate, vasodilation) PKA->Physiological_Response leads to

Caption: Adenosine receptor signaling pathway.

Experimental_Workflow_Cardiovascular Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Measurement (ECG, BP, Coronary Flow) Animal_Prep->Baseline Infusion Adenosine Infusion (Dose Escalation) Baseline->Infusion Monitoring Continuous Monitoring Infusion->Monitoring Data_Collection Data Collection (Hemodynamic Parameters) Monitoring->Data_Collection Analysis Data Analysis (Comparison to Baseline) Data_Collection->Analysis

Caption: Cardiovascular study workflow.

II. Adenosine 5'-monophosphate (AMP): In Vivo Applications and Protocols

Dietary supplementation with AMP has been investigated for its effects on food intake, energy expenditure, and lipid metabolism in animal models.

Quantitative Data Summary: In Vivo Administration of AMP
CompoundAnimal ModelDoseRoute of AdministrationKey FindingsReference
Adenosine 5'-monophosphate (AMP)4-week-old C57BL/6 mice0.1% in basal dietOral (Dietary)Increased food intake, lower adipose weight, stimulated brown adipose tissue thermogenesis, promoted white adipose tissue lipolysis.[5][6]
Experimental Protocol

Protocol 3: Investigating the Metabolic Effects of Dietary AMP Supplementation in Mice

  • Objective: To determine the effects of dietary AMP on food intake, body composition, and energy metabolism in mice.[5][6]

  • Animal Model: 4-week-old C57BL/6 mice.[5]

  • Materials:

    • Basal diet.

    • Adenosine 5'-monophosphate (AMP).

    • Metabolic cages for monitoring food intake and activity.

    • Equipment for measuring body composition (e.g., DEXA scan).

    • Instruments for measuring core body temperature.

    • Histology equipment for adipose tissue analysis.

  • Procedure:

    • Acclimatize 4-week-old C57BL/6 mice for one week.[5]

    • Divide mice into two groups: a control group receiving a basal diet and a treatment group receiving a basal diet supplemented with 0.1% AMP.[5]

    • House mice individually in metabolic cages and monitor food intake and body weight daily for 4 weeks.[5]

    • At the end of the 4-week period, measure body composition.

    • Measure core body temperature to assess thermogenesis.

    • Euthanize the mice and collect brown and white adipose tissue for histological analysis (e.g., lipid droplet size).

  • Data Analysis: Compare food intake, body weight, body fat percentage, core temperature, and adipose tissue morphology between the control and AMP-supplemented groups using appropriate statistical tests.

Logical Relationship Diagram

AMP_Metabolic_Effects AMP_Diet Dietary AMP Supplementation (0.1%) Food_Intake Increased Food Intake AMP_Diet->Food_Intake BAT_Thermogenesis Stimulated Brown Adipose Tissue Thermogenesis AMP_Diet->BAT_Thermogenesis WAT_Lipolysis Promoted White Adipose Tissue Lipolysis AMP_Diet->WAT_Lipolysis Energy_Expenditure Remodeled Energy Expenditure Food_Intake->Energy_Expenditure influences BAT_Thermogenesis->Energy_Expenditure Adipose_Weight Lower Adipose Weight WAT_Lipolysis->Adipose_Weight

Caption: Metabolic effects of dietary AMP.

References

Application Notes and Protocols for Fluorescent Labeling of Adenosine 5'-succinate for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-succinate is a key intermediate in the purine (B94841) nucleotide cycle and plays a role in cellular metabolism. The ability to visualize the localization and dynamics of this molecule within cellular environments can provide valuable insights into metabolic pathways and related disease states. Fluorescent labeling of Adenosine 5'-succinate enables its use as a probe in various imaging applications, including fluorescence microscopy and flow cytometry.

This document provides detailed protocols for the fluorescent labeling of this compound, focusing on the use of amine-reactive fluorescent dyes. The succinate (B1194679) moiety provides a readily available carboxylic acid group for conjugation, making this a straightforward and efficient labeling strategy. We present a standard protocol using the popular and bright Alexa Fluor™ 488 dye as an example, along with guidelines for adapting the protocol for other fluorescent labels. Additionally, we provide hypothetical performance data and a sample imaging protocol to guide researchers in their experimental design.

Principle of the Labeling Reaction

The fluorescent labeling of this compound is achieved through the formation of a stable amide bond between the carboxylic acid group of the succinate moiety and an amine-containing fluorescent dye. This reaction is typically facilitated by a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance the reaction efficiency and stability of the reactive intermediate.

Chemical Labeling Pathway

Adenosine This compound (Carboxylic Acid) Reactive_Ester NHS-ester Intermediate Adenosine->Reactive_Ester Activation EDC_NHS EDC + NHS Labeled_Product Fluorescently Labeled This compound Reactive_Ester->Labeled_Product Conjugation Fluorophore Amine-reactive Fluorescent Dye Fluorophore->Labeled_Product Byproduct Byproducts

Caption: Covalent labeling of this compound via EDC/NHS chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative fluorescently labeled this compound probe, "AF488-Adenosine 5'-succinate". These values are provided as a guideline and may vary depending on the specific dye and experimental conditions used.

ParameterValueUnitNotes
Molecular Weight
This compound467.3 g/mol
Alexa Fluor™ 488 Cadaverine (B124047)570.6 g/mol
AF488-Adenosine 5'-succinate~1020 g/mol After conjugation and loss of H₂O
Spectroscopic Properties
Excitation Maximum (λex)495nm
Emission Maximum (λem)519nm
Molar Extinction Coefficient~71,000cm⁻¹M⁻¹At 495 nm
Quantum Yield (Φ)~0.92In aqueous buffer
Labeling Reaction
Typical Labeling Efficiency> 80%
Reaction Time2 - 4hoursAt room temperature

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with Alexa Fluor™ 488

This protocol describes the conjugation of this compound to an amine-modified Alexa Fluor™ 488 dye (e.g., Alexa Fluor™ 488 cadaverine).

Materials:

  • This compound

  • Alexa Fluor™ 488 cadaverine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Triethylamine (B128534)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMF.

    • Prepare a 10 mg/mL solution of Alexa Fluor™ 488 cadaverine in anhydrous DMF.

    • Prepare fresh 100 mg/mL solutions of EDC and NHS in anhydrous DMF immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 100 µL of the this compound solution with 20 µL of EDC solution and 20 µL of NHS solution.

    • Vortex the mixture gently and incubate at room temperature for 30 minutes to activate the carboxylic acid group.

  • Conjugation Reaction:

    • To the activated this compound, add 1.2 molar equivalents of the Alexa Fluor™ 488 cadaverine solution.

    • Add 2 µL of triethylamine to raise the pH and facilitate the reaction.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring, protected from light.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v). The fluorescently labeled product should have a different Rf value than the starting materials.

  • Purification of the Labeled Product:

    • Once the reaction is complete, the fluorescently labeled this compound can be purified using reverse-phase HPLC.

    • Use a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) to separate the product from unreacted dye and other starting materials.

    • Collect the fractions corresponding to the fluorescent product peak.

  • Characterization and Storage:

    • Confirm the identity and purity of the product using mass spectrometry and measure its concentration using the molar extinction coefficient of the fluorophore.

    • Lyophilize the purified product and store it at -20°C, protected from light.

Experimental Workflow

Start Start Reagent_Prep Prepare Reagents (this compound, Dye, EDC, NHS) Start->Reagent_Prep Activation Activate Carboxylic Acid (EDC/NHS, 30 min) Reagent_Prep->Activation Conjugation Add Amine-Dye (2-4 hours, RT) Activation->Conjugation Purification Purify by HPLC Conjugation->Purification Characterization Characterize Product (Mass Spec, Spectroscopy) Purification->Characterization End Store at -20°C Characterization->End

Caption: Workflow for fluorescently labeling this compound.

Protocol 2: Imaging of Intracellular Uptake of Fluorescently Labeled this compound

This protocol provides a general guideline for imaging the uptake of the fluorescently labeled probe in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes

  • Fluorescently labeled this compound (e.g., AF488-Adenosine 5'-succinate)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP filter for Alexa Fluor™ 488)

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes and grow to the desired confluency (typically 60-80%).

  • Labeling of Cells:

    • Prepare a working solution of the fluorescently labeled this compound in cell culture medium at a final concentration of 1-10 µM.

    • Remove the existing medium from the cells and wash once with warm PBS.

    • Add the labeling solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, warm cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. For AF488-labeled probe, use an excitation wavelength of ~488 nm and collect the emission at ~520 nm.

    • Acquire images at different time points to observe the dynamics of uptake and localization.

Potential Signaling Pathways and Applications

While the specific signaling roles of extracellular this compound are not as well-defined as those of adenosine or ATP, it is plausible that a fluorescently labeled version could be used to investigate its interaction with cell surface receptors or transporters involved in purinergic signaling and cellular metabolism. The probe could potentially be used to:

  • Investigate uptake mechanisms by transporters.

  • Screen for novel cell surface receptors that may bind this compound.

  • Study the metabolic fate of the molecule within the cell.

Hypothetical Cellular Interaction Pathway

cluster_extracellular Extracellular Space cluster_cell Cell Probe Fluorescent This compound Receptor Putative Receptor Probe->Receptor Binding Transporter Transporter Probe->Transporter Uptake Internalization Endocytosis/ Internalization Receptor->Internalization Signaling Metabolism Metabolic Pathways Transporter->Metabolism

Caption: Potential cellular interactions of fluorescently labeled this compound.

Disclaimer

The protocols and data presented in these application notes are for research purposes only and should be used as a guideline. Researchers should optimize the protocols for their specific experimental conditions and applications. The performance characteristics of the fluorescently labeled probe will depend on the choice of fluorescent dye and the specific labeling and purification procedures employed.

Troubleshooting & Optimization

Stability of Adenosine 5'-succinate in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Adenosine (B11128) 5'-succinate in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for Adenosine 5'-succinate is limited in publicly available literature. Therefore, some of the guidance provided is based on the known stability of the core adenosine molecule and general principles of ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for this compound in an aqueous solution?

A1: Based on its chemical structure, which includes an ester linkage between the 5' hydroxyl group of adenosine and a carboxyl group of succinic acid, the primary degradation pathway is expected to be hydrolysis of this ester bond. This hydrolysis would yield adenosine and succinic acid. A secondary degradation pathway could involve the hydrolysis of the N-glycosidic bond of the adenosine molecule, which would release adenine (B156593).

Q2: What are the optimal storage conditions for an aqueous solution of this compound?

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of the ester linkage in this compound is expected to be highly pH-dependent. Both strongly acidic and strongly alkaline conditions will likely catalyze the hydrolysis of the ester bond. Generally, for esters, the rate of hydrolysis is minimized at a slightly acidic pH. For the adenosine moiety itself, stability is also influenced by pH, with increased degradation observed at more extreme pH values.[4]

Q4: Can I expect any visible signs of degradation in my this compound solution?

A4: Degradation of this compound is a chemical process and may not always present with visible changes, especially at early stages. However, significant degradation could potentially lead to a change in pH or, in some cases, precipitation if the degradation products are less soluble. It is always recommended to use analytical methods like HPLC to confirm the integrity of the solution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity in my experiment. Degradation of this compound.- Prepare fresh solutions before each experiment.- Ensure the pH of your experimental buffer is within the optimal range for stability.- Store stock solutions at or below -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Unexpected peaks in my HPLC chromatogram. Presence of degradation products (e.g., adenosine, adenine, succinic acid).- Confirm the identity of the peaks by running standards of the expected degradation products.- Review your solution preparation and storage procedures to identify potential causes of degradation.
Variability in experimental results over time. Instability of the this compound solution.- Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution.- Always use solutions that are within their established stability period.

Stability Data (Hypothetical)

TemperaturepHBufferConcentration% Remaining after 7 days (Hypothetical)
4°C5.0Acetate1 mg/mL95%
4°C7.0Phosphate1 mg/mL98%
4°C9.0Tris1 mg/mL92%
25°C5.0Acetate1 mg/mL85%
25°C7.0Phosphate1 mg/mL90%
25°C9.0Tris1 mg/mL80%

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of this compound.

1. Materials and Reagents:

  • This compound

  • Reference standards (Adenosine, Adenine, Succinic Acid)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Buffer salts (e.g., sodium phosphate, sodium acetate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

2. Preparation of Solutions:

  • Prepare buffers at the desired pH values (e.g., pH 5.0, 7.0, 9.0).

  • Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).

  • Prepare stock solutions of the reference standards in a suitable solvent.

3. Stability Study Design:

  • Divide each buffered solution of this compound into aliquots for each time point and temperature condition.

  • Store the aliquots at the desired temperatures (e.g., 4°C and 25°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 7 days), remove an aliquot from each condition for analysis.

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable for separating adenosine and related compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 6.0) and an organic solvent (e.g., acetonitrile) is often effective.[5]

  • Detection: Monitor the eluent at a wavelength where adenosine has strong absorbance, typically around 260 nm.

  • Analysis:

    • Inject a sample from each time point.

    • Identify and quantify the peak corresponding to this compound.

    • Identify and, if necessary, quantify any degradation product peaks by comparing their retention times with the reference standards.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

5. Data Interpretation:

  • Plot the percentage of remaining this compound against time for each condition.

  • Determine the rate of degradation and the half-life of the compound under each condition.

Visualizations

A This compound B Adenosine + Succinic Acid A->B Ester Hydrolysis (Primary Pathway) C Adenine + Ribose 5'-succinate A->C Glycosidic Bond Hydrolysis (Secondary Pathway)

Caption: Potential degradation pathways of this compound.

start Inconsistent Experimental Results q1 Is the this compound solution freshly prepared? start->q1 proc1 Prepare a fresh solution. q1->proc1 No q2 What is the pH of the solution? q1->q2 Yes end_node Perform experiment with fresh, properly stored solution. proc1->end_node proc2 Adjust pH to near neutral (6.8-7.4) using a suitable buffer. q2->proc2 Acidic or Alkaline q3 How is the solution being stored? q2->q3 Near Neutral proc2->end_node proc3 Store at -20°C or below in single-use aliquots. q3->proc3 Improper Storage q3->end_node Proper Storage proc3->end_node

Caption: Troubleshooting workflow for stability issues.

center Stability of This compound temp Temperature center->temp ph pH center->ph buffer Buffer Concentration & Type center->buffer light Light Exposure center->light enzymes Presence of Esterases/Nucleases center->enzymes

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Adenosine 5'-succinate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine (B11128) 5'-succinate synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to navigate common challenges encountered during the synthesis and purification of this important nucleotide derivative.

Synthesis Troubleshooting Guide

The synthesis of Adenosine 5'-succinate typically involves the reaction of adenosine with succinic anhydride (B1165640). While seemingly straightforward, several issues can arise, impacting yield and purity. This section addresses these common problems in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the succinylation of adenosine can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Solution: Ensure you are using a sufficient excess of succinic anhydride. A molar ratio of 1.5 to 2 equivalents of succinic anhydride to adenosine is often recommended to drive the reaction forward.[1]

  • Side Reactions: The formation of unwanted byproducts can consume starting material and reduce the yield of the desired product.

    • Solution: A common side reaction is the formation of a di-succinylated adenosine dimer.[1][2] To minimize this, consider a slow, dropwise addition of succinic anhydride to the adenosine solution. Maintaining a lower reaction temperature can also help control the rate of side reactions.

  • Degradation of Starting Material or Product: Adenosine and its derivatives can be susceptible to degradation under harsh conditions.

    • Solution: Avoid excessively high temperatures and extreme pH conditions during the reaction and workup.

Question: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I avoid them?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Here's a breakdown of the likely culprits and how to address them:

  • Unreacted Adenosine: A spot corresponding to the starting adenosine indicates an incomplete reaction.

    • Solution: As mentioned previously, increase the reaction time or the molar excess of succinic anhydride.

  • Di-succinylated Adenosine: Succinylation can occur at both the 5' and the 2' or 3' hydroxyl groups of the ribose sugar.

    • Solution: To achieve selective 5'-O-succinylation, the use of protecting groups for the 2' and 3' hydroxyls is recommended.[3][4] A common strategy is to first protect the 2' and 3' positions as an isopropylidene acetal (B89532) (acetonide), perform the 5'-succinylation, and then deprotect the 2',3'-diol.[5]

  • N6-acylated Adenosine: The exocyclic amino group (N6) of the adenine (B156593) base can also be acylated by succinic anhydride.

    • Solution: While acylation at the hydroxyl groups is generally faster, N6-acylation can occur. Using milder reaction conditions (lower temperature, shorter reaction time) can help minimize this side product. Protecting the N6-amino group is another option, though it adds extra steps to the synthesis.[6][7]

  • Succinic Acid: Hydrolysis of excess succinic anhydride during the reaction or workup will produce succinic acid, which will appear as a separate spot on the TLC.

    • Solution: This is a common and expected byproduct. It is typically removed during the purification steps.

Question: How do I choose the right solvent and catalyst for the synthesis?

Answer: The choice of solvent and catalyst is crucial for an efficient and clean reaction.

  • Solvents: A polar aprotic solvent that can dissolve adenosine is ideal.

    • Recommendation: Pyridine (B92270) is a common solvent as it can also act as a base to catalyze the reaction.[1] However, due to its toxicity, alternatives are often sought. Dimethylformamide (DMF) is another suitable solvent.

  • Catalysts: A base catalyst is typically used to activate the hydroxyl group of adenosine.

    • Recommendation: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this type of acylation reaction.[1][3] It is used in catalytic amounts.

Experimental Protocol: Synthesis of this compound (with protecting groups)

This protocol outlines a general procedure for the synthesis of this compound using a protecting group strategy to ensure selectivity for the 5'-hydroxyl position.

  • Protection of 2',3'-hydroxyl groups:

    • Dissolve adenosine in a suitable solvent (e.g., acetone).

    • Add 2,2-dimethoxypropane (B42991) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Stir the reaction at room temperature until TLC analysis indicates complete conversion to 2',3'-O-isopropylideneadenosine.

    • Quench the reaction with a base (e.g., triethylamine) and remove the solvent under reduced pressure.

    • Purify the protected adenosine by silica (B1680970) gel chromatography.

  • 5'-O-Succinylation:

    • Dissolve the 2',3'-O-isopropylideneadenosine in a dry polar aprotic solvent (e.g., pyridine or DMF).

    • Add succinic anhydride (1.5-2.0 equivalents) and a catalytic amount of DMAP.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench with water and remove the solvent.

  • Deprotection:

    • Dissolve the crude protected this compound in a solution of trifluoroacetic acid (TFA) in water (e.g., 80% aqueous TFA).

    • Stir at room temperature until deprotection is complete (monitored by TLC or HPLC).

    • Remove the TFA and water under reduced pressure to yield the crude this compound.

Purification Troubleshooting Guide

The purification of this compound requires the removal of unreacted starting materials, byproducts, and reagents. This section provides guidance on common purification challenges.

Question: I am having difficulty purifying my this compound. What are the recommended methods?

Answer: The purification strategy will depend on the scale of your synthesis and the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization can be an effective purification method.

    • Procedure: Attempt to crystallize the crude product from a suitable solvent system (e.g., water-ethanol, water-acetone).

  • Silica Gel Chromatography: This is a common method for purifying organic compounds.

    • Challenge: this compound is a polar molecule, which can lead to poor separation and tailing on a standard silica gel column.

    • Solution: Use a polar mobile phase, such as a mixture of dichloromethane/methanol or chloroform/methanol with a small amount of acetic acid or triethylamine (B128534) to improve the peak shape. Reverse-phase chromatography (C18) can also be a good alternative for polar compounds.

  • Ion-Exchange Chromatography: Since this compound has a free carboxylic acid group and a basic adenine moiety, it is amenable to ion-exchange chromatography.

    • Anion Exchange: At a pH above the pKa of the carboxylic acid, the molecule will be negatively charged and can be purified on an anion-exchange column. Elution is typically achieved with a salt gradient (e.g., NaCl or ammonium (B1175870) bicarbonate).

    • Cation Exchange: At a pH below the pKa of the adenine, the molecule will be positively charged and can be purified on a cation-exchange column.

Question: My purified product still shows impurities by HPLC. What could be the issue?

Answer: Co-elution of impurities with the product is a common problem.

  • Isomeric Impurities: If protecting groups were not used, you might have a mixture of 5'-, 2'-, and 3'-O-succinylated adenosine, which can be difficult to separate.

    • Solution: Optimize your chromatographic conditions (e.g., change the solvent system, gradient, or column type). Preparative HPLC may be necessary for complete separation.

  • Residual Reagents: Reagents like DMAP or succinic acid might be carried through the purification.

    • Solution: Ensure your workup procedure effectively removes these reagents. For example, an acidic wash can remove DMAP, and a basic wash can remove succinic acid.

Question: What are the best practices for handling and storing purified this compound?

Answer: Proper handling and storage are crucial to maintain the integrity of the compound.

  • Stability: Adenosine and its derivatives are generally stable at neutral pH and low temperatures.[8][9][10] However, the ester linkage in this compound can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[11]

    • Storage Recommendation: Store the purified compound as a solid at -20°C or lower. If in solution, use a buffered solution at a neutral pH and store frozen. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary
ParameterExpected RangeNotes
Yield (with protecting groups) 60-85%Higher yields are generally achieved when side reactions are minimized through the use of protecting groups.
Yield (without protecting groups) 20-50%Yields are typically lower due to the formation of multiple isomers and other byproducts.
Purity (after chromatography) >95%Purity should be assessed by HPLC and characterized by NMR and mass spectrometry.

Visualizing the Workflow and Logic

To better understand the experimental process and potential issues, the following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Adenosine protect Protect 2',3'-OH (e.g., Isopropylidene) start->protect Acetone, Acid catalyst succinylation 5'-O-Succinylation (Succinic Anhydride, DMAP) protect->succinylation Pyridine/DMF deprotect Deprotection (e.g., aq. TFA) succinylation->deprotect Quench & Workup crude_product Crude Adenosine 5'-succinate deprotect->crude_product purify Purification (e.g., Chromatography) crude_product->purify analyze Analysis (HPLC, NMR, MS) purify->analyze final_product Pure Adenosine 5'-succinate analyze->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues issue Primary Issue: Low Yield or Impure Product incomplete_rxn Incomplete Reaction (Adenosine remaining) issue->incomplete_rxn Check TLC/HPLC for starting material side_reactions Multiple Products (Isomers, N-acylation) issue->side_reactions Check TLC/HPLC for multiple spots poor_separation Poor Chromatographic Separation issue->poor_separation Post-purification analysis shows impurities residual_reagents Contamination with Reagents (DMAP, Succinic Acid) issue->residual_reagents Characterization shows reagent signals sol_incomplete sol_incomplete incomplete_rxn->sol_incomplete Solution: - Increase reaction time - Increase succinic anhydride excess sol_side sol_side side_reactions->sol_side Solution: - Use 2',3'-OH protecting groups - Milder reaction conditions - Slow addition of anhydride sol_separation sol_separation poor_separation->sol_separation Solution: - Optimize chromatography (solvent, gradient, column) - Consider preparative HPLC sol_reagents sol_reagents residual_reagents->sol_reagents Solution: - Improve workup procedure (acid/base washes)

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

References

Troubleshooting Adenosine 5'-succinate enzymatic assay interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the enzymatic assay of adenosine (B11128) 5'-succinate, primarily through the activity of adenylosuccinate lyase (ADSL). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the adenosine 5'-succinate (adenylosuccinate) enzymatic assay?

A1: The most common enzymatic assay for this compound (also known as adenylosuccinate or S-AMP) relies on the enzyme adenylosuccinate lyase (ADSL). ADSL catalyzes the cleavage of adenylosuccinate into adenosine monophosphate (AMP) and fumarate (B1241708).[1] The reaction can be monitored by measuring the decrease in absorbance at 280 nm, as adenylosuccinate has a higher molar extinction coefficient at this wavelength than the products.

Q2: What are the two main reactions catalyzed by adenylosuccinate lyase (ADSL)?

A2: Adenylosuccinate lyase (ADSL) is a bifunctional enzyme in the de novo purine (B94841) biosynthesis pathway. It catalyzes two separate reactions:

  • The conversion of 5-aminoimidazole-(N-succinylocarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) and fumarate.

  • The cleavage of adenylosuccinate (S-AMP) to adenosine monophosphate (AMP) and fumarate.[1][2]

Q3: What are some known inhibitors of adenylosuccinate lyase (ADSL)?

A3: Several molecules are known to inhibit ADSL activity. These include:

  • Fumarate: One of the products of the reaction, which acts as a non-competitive inhibitor.[3]

  • AMP and AICAR: The other products of the two reactions catalyzed by ADSL, which act as competitive inhibitors.

  • Adenosine phosphonobutyric acid 2'(3'), 5'-diphosphate (APBADP): A substrate analog that acts as a competitive inhibitor for both reactions.[2]

  • 6-thioinosine 5′-phosphate: This compound has been shown to be a competitive inhibitor of adenylosuccinate lyase.

  • Monofluorofumarate: This compound is a slow-reacting substrate and can act as an inhibitor.[4]

Q4: What is adenylosuccinate lyase deficiency?

A4: Adenylosuccinate lyase deficiency is a rare autosomal recessive metabolic disorder. It is caused by mutations in the ADSL gene, leading to reduced enzyme activity. This deficiency results in the accumulation of the dephosphorylated substrates of ADSL, succinyladenosine (B8144472) (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr), in bodily fluids such as urine and cerebrospinal fluid.[5][6] Symptoms can range from severe neonatal fatal encephalopathy to milder forms with psychomotor retardation and autistic features.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the this compound enzymatic assay using adenylosuccinate lyase.

Issue 1: High Background or Unstable Baseline Absorbance

High background or a drifting baseline can mask the true signal of the enzymatic reaction.

Possible Cause Recommended Solution
Contaminated Reagents Use fresh, high-purity water and reagents. Ensure buffers are filtered.
Dirty or Scratched Cuvettes Thoroughly clean cuvettes before each use. For UV measurements (280 nm), use quartz cuvettes and handle them by the frosted sides.[7]
Instrument Instability Allow the spectrophotometer to warm up for at least 15-30 minutes before taking measurements to ensure lamp stability.[7]
Particulate Matter in Sample Centrifuge samples to pellet any precipitates before transferring the supernatant to the cuvette.
Incorrect Blanking The blank solution must contain all reaction components except the enzyme or the substrate to properly zero the instrument.[7]
Issue 2: Low or No Enzyme Activity

Observing lower than expected or no change in absorbance can be due to several factors related to the enzyme or assay conditions.

Possible Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Test enzyme activity with a positive control.
Suboptimal pH or Temperature The optimal pH for the assay is typically around 7.0. Ensure the buffer is at the correct pH and the assay is performed at the recommended temperature (e.g., 25°C).
Presence of Inhibitors in the Sample High concentrations of endogenous fumarate or AMP in the sample can inhibit the enzyme. Consider sample dilution or purification steps.
Incorrect Substrate Concentration Ensure the this compound solution is freshly prepared and at the correct concentration. The Km for adenylosuccinate is in the low micromolar range.
Degraded Substrate Prepare fresh this compound solutions. While generally stable, prolonged storage at room temperature can lead to degradation.
Issue 3: Non-linear Reaction Rate

The initial phase of the reaction should be linear. If it is not, it can lead to inaccurate rate calculations.

Possible Cause Recommended Solution
Substrate Depletion If the enzyme concentration is too high or the reaction is monitored for too long, the substrate will be consumed, leading to a decrease in the reaction rate. Use a lower enzyme concentration or measure the initial velocity over a shorter time period.
Product Inhibition As the reaction proceeds, the accumulation of fumarate and AMP can inhibit the enzyme.[3] Focus on the initial linear phase of the reaction for rate determination.
Enzyme Instability The enzyme may lose activity over the course of the assay. Ensure the assay conditions (pH, temperature) are optimal for enzyme stability.
Sample is too Concentrated Highly concentrated samples can lead to absorbance readings outside the linear range of the spectrophotometer (typically above 1.5 AU). Dilute the sample.[7]

Experimental Protocols

Standard Spectrophotometric Assay for Adenylosuccinate Lyase

This protocol is adapted from established methods for measuring ADSL activity by monitoring the decrease in absorbance at 280 nm.

Materials:

  • Spectrophotometer capable of measuring UV absorbance at 280 nm

  • Quartz cuvettes (1 cm path length)

  • 50 mM Potassium Phosphate Buffer, pH 7.0

  • This compound (adenylosuccinate) stock solution (e.g., 1 mM in buffer)

  • Purified adenylosuccinate lyase (ADSL)

  • Test sample containing ADSL or inhibitor

Procedure:

  • Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate Buffer, pH 7.0

    • This compound to a final concentration in the range of its Km (e.g., 5-20 µM).

    • Sufficient water to bring the final volume to 1 mL.

  • Equilibrate: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 280 nm.

  • Initiate the Reaction: Add a small volume of the enzyme solution or the test sample to the cuvette to start the reaction. The final enzyme concentration should be in the linear range of the assay.

  • Monitor Absorbance: Immediately start recording the absorbance at 280 nm for a set period (e.g., 5 minutes).

  • Calculate Activity: Determine the initial rate of the reaction (ΔA280/min) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient difference between adenylosuccinate and its products.

Sample Preparation from Biological Fluids

Proper sample preparation is crucial to remove interfering substances.

For Cell Lysates:

  • Harvest cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant for the assay. A protein quantification assay (e.g., Bradford or BCA) should be performed on the lysate.

For Tissue Homogenates:

  • Excise and wash the tissue with cold PBS to remove any blood.

  • Mince the tissue into small pieces and place in a homogenization buffer.

  • Homogenize the tissue using a mechanical homogenizer.

  • Centrifuge the homogenate to remove cellular debris.

  • Collect the supernatant for the assay and determine the protein concentration.

Quantitative Data

Table 1: Kinetic Parameters of Human Adenylosuccinate Lyase

SubstrateKm (µM)Vmax (relative)InhibitorKi (µM)Inhibition Type
Adenylosuccinate~1.81.0Fumarate~2300Non-competitive
SAICAR~2.4~0.9AMP~9.2Competitive
AICAR~11.3Competitive

Data compiled from published studies.

Visualizations

De_Novo_Purine_Biosynthesis cluster_ADSL Reactions Catalyzed by Adenylosuccinate Lyase (ADSL) PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR ADSL Fumarate1 Fumarate FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP SAMP Adenylosuccinate (S-AMP) IMP->SAMP AMP AMP SAMP->AMP ADSL Fumarate2 Fumarate

Caption: De novo purine biosynthesis pathway highlighting the two reactions catalyzed by Adenylosuccinate Lyase (ADSL).

Troubleshooting_Workflow Start Assay Problem (e.g., No/Low Activity) CheckEnzyme Check Enzyme Activity (Positive Control) Start->CheckEnzyme CheckEnzyme->Start Enzyme Inactive CheckSubstrate Check Substrate (Fresh Preparation) CheckEnzyme->CheckSubstrate Enzyme OK CheckSubstrate->Start Substrate Degraded CheckConditions Check Assay Conditions (pH, Temp) CheckSubstrate->CheckConditions Substrate OK CheckConditions->Start Suboptimal CheckInstrument Check Spectrophotometer (Warm-up, Blank) CheckConditions->CheckInstrument Conditions OK CheckInstrument->Start Instrument Issue SampleInterference Suspect Sample Interference (e.g., Inhibitors) CheckInstrument->SampleInterference Instrument OK DiluteSample Dilute Sample SampleInterference->DiluteSample PurifySample Purify Sample SampleInterference->PurifySample Resolved Problem Resolved DiluteSample->Resolved PurifySample->Resolved Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme_C Enzyme (Active Site) ES_Complex_C Enzyme-Substrate Complex Enzyme_C->ES_Complex_C Binds EI_Complex_C Enzyme-Inhibitor Complex (Inactive) Enzyme_C->EI_Complex_C Binds Substrate_C Substrate Substrate_C->Enzyme_C Inhibitor_C Inhibitor (e.g., AMP) Inhibitor_C->Enzyme_C Enzyme_NC Enzyme (Allosteric Site) ES_Complex_NC Enzyme-Substrate Complex Enzyme_NC->ES_Complex_NC Substrate_NC Substrate Substrate_NC->Enzyme_NC Binds Inhibitor_NC Inhibitor (e.g., Fumarate) Inhibitor_NC->ES_Complex_NC Binds ESI_Complex_NC Enzyme-Substrate-Inhibitor Complex (Inactive) ES_Complex_NC->ESI_Complex_NC

References

Improving the solubility of Adenosine 5'-succinate for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Adenosine (B11128) 5'-succinate for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Adenosine 5'-succinate and why is its solubility a concern?

This compound is a derivative of adenosine, a purine (B94841) nucleoside that acts as a ligand for adenosine receptors. The addition of the succinate (B1194679) group can alter the physicochemical properties of the parent molecule, potentially impacting its solubility in aqueous solutions commonly used for in vitro assays. As a succinate ester, it may also be susceptible to hydrolysis in aqueous environments, which can affect its stability and the effective concentration of the active compound.[1]

Q2: What are the primary solvents for dissolving this compound?

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[4] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[5]

Q4: How stable is this compound in solution?

As a succinate ester, this compound may undergo hydrolysis in aqueous solutions, especially at physiological pH, to yield adenosine and succinic acid.[1] This process can be influenced by pH and temperature. Therefore, it is highly recommended to prepare fresh aqueous working solutions for each experiment from a frozen DMSO stock.[2] Stock solutions of adenosine in anhydrous DMSO are generally stable for extended periods when stored at -20°C or -80°C.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve in the initial solvent (e.g., DMSO). The concentration of the stock solution is too high, exceeding the solubility limit.- Try reducing the concentration of the stock solution.- Gently warm the solution in a 37°C water bath.[6]- Use mechanical agitation, such as vortexing or sonication.[5]
The compound dissolves in DMSO but precipitates when added to aqueous media. The final concentration in the aqueous medium is above the compound's solubility limit in that medium. The rapid change in solvent polarity causes the compound to "crash out" of the solution.- Reduce the final working concentration of the compound.[5]- Perform serial dilutions of the DMSO stock in the aqueous medium instead of a single large dilution.[4]- Add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid mixing.[4]
Visible particulates are present in the stock or working solution. The compound may not be fully dissolved, or it may have precipitated out of solution during storage.- Try to redissolve the compound by gentle warming (37°C) and vortexing.[5]- If redissolving is unsuccessful, prepare a fresh solution.[5]- For stock solutions, you can filter through a 0.22 µm syringe filter, but be aware this may lower the concentration if it is the compound that is not fully dissolved.[6]
Inconsistent experimental results. This could be due to poor solubility, leading to an inaccurate final concentration. It could also be due to the degradation of the compound in the aqueous solution.- Ensure the compound is fully dissolved before use.- Prepare fresh working solutions for each experiment.[2]- Always include appropriate vehicle controls.[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is based on general procedures for dissolving poorly water-soluble compounds for in vitro studies.[6]

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM).

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile, sealable vial.

  • Add solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial.[3]

  • Dissolve: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or gently warm the vial in a 37°C water bath for 10-15 minutes, followed by vortexing.[6]

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Dispense the stock solution into single-use aliquots to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]

Protocol 2: Preparation of Aqueous Working Solutions

  • Thaw stock solution: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Prepare dilutions: Perform serial dilutions of the stock solution in your desired sterile aqueous medium (e.g., cell culture medium, PBS) to reach the final working concentration.

  • Mixing: To minimize precipitation, add the stock solution to the aqueous medium while gently vortexing.[4]

  • Final DMSO concentration: Ensure the final concentration of DMSO in your working solution is below the toxic level for your specific cell line, typically under 0.5%.[4]

  • Use immediately: It is recommended to use freshly prepared aqueous solutions for your experiments due to the potential for hydrolysis of the succinate ester.[1][2]

Data Presentation

Table 1: Solubility of Adenosine in Common Solvents

This data is for the parent compound, adenosine, and should be used as an estimate for this compound.

SolventApproximate SolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~20-27 mg/mL[2][3]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[2]
WaterInsoluble[3]
EthanolInsoluble[3]

Visualizations

Adenosine Receptor Signaling Pathways

This compound is expected to act via adenosine receptors, either directly or after hydrolysis to adenosine. There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors.[7][8] Their primary signaling pathways are summarized below.

Adenosine_Signaling cluster_A1_A3 A1 and A3 Receptors cluster_A2A_A2B A2A and A2B Receptors A1_A3 A1 / A3 Gi Gi A1_A3->Gi AC_inhibit Adenylate Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC_stimulate Adenylate Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine Adenosine or This compound Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Simplified signaling pathways of adenosine receptors.

Experimental Workflow for Solubilization

The following diagram outlines the recommended workflow for preparing this compound solutions for in vitro experiments.

Solubilization_Workflow start Start: Weigh This compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Dissolve (Vortex, Sonicate, or Gentle Heat) add_dmso->dissolve stock_solution Concentrated Stock Solution (e.g., 10 mM in DMSO) dissolve->stock_solution aliquot Aliquot and Store at -20°C / -80°C stock_solution->aliquot prepare_working Prepare Working Solution (Serial Dilution in Aqueous Medium) aliquot->prepare_working final_solution Final Working Solution (<0.5% DMSO) prepare_working->final_solution use_assay Use Immediately in In Vitro Assay final_solution->use_assay

Caption: Recommended workflow for preparing solutions.

References

Adenosine 5'-succinate quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine (B11128) 5'-succinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is Adenosine 5'-succinate and what is its primary mechanism of action?

This compound is a chemical compound structurally related to Adenosine Monophosphate (AMP).[1][2] Its notable biological activity is the potent inhibition of the activation of transducin by taste receptors, particularly in response to bitter compounds like denatonium (B1200031) benzoate.[1] It is thought to bind to bitter-responsive taste receptors, acting as a naturally occurring taste modifier.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. For short-term storage, 4°C is acceptable. In solvent, it is recommended to store aliquots at -80°C for up to one year, or at -20°C for up to six months.[3] Aqueous solutions of similar adenosine compounds are not recommended to be stored for more than one day.

Q3: What are the typical purity specifications for this compound?

While a specific certificate of analysis for this compound is not publicly available, typical purity specifications for similar high-quality adenosine analogs are often ≥98% or ≥99% as determined by HPLC or LCMS.[3][4] Key quality control parameters would include:

  • Appearance: White to off-white solid

  • Purity (by HPLC/LCMS): ≥98%

  • Identity (by ¹H-NMR and MS): Conforms to the structure

Q4: In which solvents is this compound soluble?

This compound is predicted to be water-soluble.[2] For related compounds like adenosine, solubility has been observed in organic solvents such as DMSO and dimethylformamide. When preparing stock solutions, it is crucial to ensure that the residual amount of organic solvent is insignificant in biological experiments, as these solvents can have physiological effects at low concentrations.

Quality Control and Purity Assessment

Ensuring the purity and integrity of this compound is critical for reproducible experimental results. A combination of analytical techniques is recommended for a comprehensive quality assessment.

Potential Impurities and Degradation Products

Potential impurities in this compound can originate from the synthesis process or degradation.

  • Synthesis-Related Impurities: Depending on the synthetic route, which may involve protection and deprotection steps common in nucleoside chemistry, potential impurities could include unreacted starting materials (adenosine, succinic anhydride), byproducts from incomplete reactions, or residual catalysts and solvents.

  • Degradation Products: The ester linkage in this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions or enzymatic activity. The primary degradation would likely yield adenosine and succinic acid. The adenosine itself can further degrade to adenine (B156593) and ribose.[5]

Analytical Methods for Purity Assessment

A multi-technique approach is recommended for the comprehensive assessment of this compound purity.

Technique Purpose Typical Parameters
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect impurities.See detailed protocol below.
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirm molecular weight and identify impurities.See detailed protocol below.
¹H-NMR (Proton Nuclear Magnetic Resonance) Confirm chemical structure and identify organic impurities.See detailed protocol below.
Appearance Visual inspection for color and form.White to off-white solid.
Solubility Assess solubility in relevant solvents.Clear, colorless solution in water or specified buffer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

1. Sample Preparation:

  • Accurately weigh 1-5 mg of this compound.
  • Dissolve in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a final concentration of 0.5-1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).
Mobile Phase A 0.1 M Potassium Phosphate, pH 7.0 or 10 mM Ammonium Acetate, pH 5.0.
Mobile Phase B Acetonitrile.
Gradient Start with a low percentage of B (e.g., 5%), and gradually increase to elute the compound and any less polar impurities. A typical gradient might be 5-95% B over 20 minutes.
Flow Rate 0.8 - 1.0 mL/min.
Column Temperature 25-30 °C.
Detection UV at 260 nm.
Injection Volume 5-20 µL.

3. Data Analysis:

  • Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

1. Sample Preparation:

  • Prepare the sample as described for HPLC analysis, but at a lower concentration (e.g., 10-100 µg/mL).

2. LC-MS Conditions:

Parameter Recommendation
LC System Use an HPLC or UHPLC system with conditions similar to those for purity assessment. A faster gradient may be employed.
Mass Spectrometer An electrospray ionization (ESI) source is recommended.
Ionization Mode Positive ion mode is typically used for adenosine and its derivatives. The expected [M+H]⁺ ion for this compound (C₁₄H₁₇N₅O₇, MW: 367.31) is m/z 368.1.
MS/MS Fragmentation For structural confirmation, fragmentation of the parent ion can be performed. A characteristic fragment would be the loss of the succinate (B1194679) group, resulting in an ion corresponding to protonated adenosine (m/z 268.1).[6]
¹H-NMR Spectroscopy for Structural Confirmation

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
  • Ensure the sample is fully dissolved. If not, filter the solution into the NMR tube to remove any particulate matter.[7][8]

2. NMR Acquisition:

  • Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
  • The spectrum should be consistent with the known structure of this compound, showing characteristic peaks for the adenine base, the ribose sugar, and the succinate moiety.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity on HPLC Degradation: The compound may have degraded due to improper storage or handling.Ensure storage at -20°C and minimize time in solution at room temperature. Prepare fresh solutions for each experiment.
Incomplete Reaction: Synthesis may not have gone to completion.Repurify the compound using preparative HPLC or recrystallization.
Unexpected Peaks in HPLC/LC-MS Contamination: Contamination from solvents, glassware, or other reagents.Use high-purity solvents and clean all equipment thoroughly. Run a blank injection to check for system contamination.
Impurities: Presence of synthesis-related impurities or degradation products.Use LC-MS/MS to identify the molecular weight of the unexpected peaks to help elucidate their structure.
Poor Solubility Incorrect Solvent: The chosen solvent may not be appropriate.Test solubility in a range of solvents (e.g., water, PBS, DMSO). Gentle heating or sonication may aid dissolution.
pH: The pH of the solution may affect solubility.Adjust the pH of the buffer. For compounds with acidic or basic groups, solubility can be pH-dependent.
Inconsistent Biological Activity Purity Issues: The presence of impurities can affect the biological activity.Re-evaluate the purity of the compound using the analytical methods described above.
Degradation in Assay Buffer: The compound may not be stable under the experimental conditions.Assess the stability of this compound in the assay buffer over the time course of the experiment by HPLC.
Incorrect Concentration: Errors in weighing or dilution.Prepare a fresh stock solution and verify its concentration using UV-Vis spectroscopy (using the extinction coefficient of adenosine at 259 nm as an approximation).

Visualizations

experimental_workflow cluster_qc Quality Control of this compound start This compound Powder sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep hplc HPLC Analysis (Purity Assessment) sample_prep->hplc lcms LC-MS Analysis (Identity Confirmation) sample_prep->lcms nmr NMR Spectroscopy (Structural Confirmation) sample_prep->nmr pass Pass hplc->pass Purity ≥ 98% fail Fail (Troubleshoot/Repurify) hplc->fail Purity < 98% lcms->pass Correct Mass lcms->fail Incorrect Mass nmr->pass Correct Structure nmr->fail Incorrect Structure end Use in Experiments pass->end fail->start Re-evaluate

Caption: Quality control workflow for this compound.

signaling_pathway cluster_pathway Taste Receptor Signaling Inhibition bitter Bitter Compound (e.g., Denatonium Benzoate) receptor Taste Receptor (GPCR) bitter->receptor binds g_protein G-protein (Transducin/Gustducin) (GDP-bound, inactive) receptor->g_protein activates no_response Inhibition of Taste Signal receptor->no_response adenosine_succinate This compound adenosine_succinate->receptor inhibits binding/activation g_protein_active G-protein (GTP-bound, active) g_protein->g_protein_active GTP for GDP exchange effector Effector Enzyme (e.g., Phosphodiesterase) g_protein_active->effector activates second_messenger Second Messenger Cascade effector->second_messenger modulates response Taste Signal Transduction second_messenger->response

Caption: Inhibition of taste receptor signaling by this compound.

References

Technical Support Center: Optimizing Buffer Conditions for Adenosine 5'-succinate Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Adenosine (B11128) 5'-succinate binding assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during your experiments in a question-and-answer format.

Q1: I am observing high background signal in my binding assay. What are the potential causes and how can I resolve this?

A1: High background signal can obscure true binding events and is a common issue in binding assays. Here are the primary causes and troubleshooting steps:

  • Non-specific Binding: The ligand may be binding to components other than the target protein, such as the assay plate or filter membranes.

    • Solution:

      • Increase Blocking: Enhance the blocking step by increasing the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) or the incubation time.[1]

      • Add Detergent: Incorporate a mild non-ionic detergent, like Tween-20 (e.g., 0.05% v/v), into your wash buffer to reduce non-specific interactions.[1]

      • Optimize Ionic Strength: Increasing the salt concentration in your wash buffer can help disrupt weak, non-specific electrostatic interactions.[2]

  • Contaminated Reagents: Buffers or other reagents may be contaminated, leading to a consistently high signal.

    • Solution: Always prepare fresh buffers and reagents for each experiment. Ensure all reagents are properly stored to prevent degradation or contamination.[1]

  • Insufficient Washing: Inadequate washing steps can leave unbound ligand behind, contributing to a high background.

    • Solution: Increase the number and vigor of wash steps. Ensure that the entire well is thoroughly washed.[3]

Q2: My binding signal is very low or non-existent. What should I check?

A2: A low or absent signal can be due to a variety of factors, from reagent quality to incorrect assay conditions.

  • Inactive Protein or Ligand: The target protein may have denatured, or the ligand may have degraded.

    • Solution:

      • Confirm Protein Activity: If possible, perform a functional assay to confirm the activity of your protein.

      • Check Ligand Integrity: Use fresh ligand stocks and store them according to the manufacturer's instructions.

  • Suboptimal Buffer Conditions: The pH, ionic strength, or presence of necessary co-factors may not be optimal for binding.

    • Solution:

      • pH Optimization: Empirically test a range of pH values around the theoretical optimum (typically pH 6.8-7.4 for adenosine analogs).

      • Ionic Strength Optimization: Titrate the concentration of salt (e.g., NaCl or KCl) in your binding buffer. While high concentrations can inhibit binding, a physiological ionic strength is often optimal.

      • Divalent Cations: Ensure the presence of necessary divalent cations, such as MgCl₂, which can be crucial for adenosine receptor binding.[4][5]

  • Incorrect Assay Setup: Errors in the concentrations of assay components or incubation times can lead to low signal.

    • Solution:

      • Verify Concentrations: Double-check the concentrations of your protein, ligand, and any competitors.

      • Optimize Incubation Time: Ensure the incubation is long enough to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.[6]

Q3: I am observing poor reproducibility between my replicate wells and experiments. What could be the cause?

A3: Poor reproducibility can stem from inconsistencies in assay setup and execution.

  • Pipetting Inaccuracies: Small variations in the volumes of reagents added to each well can lead to significant differences in results.

    • Solution: Use calibrated pipettes and ensure consistent pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize well-to-well variability.[7]

  • Temperature Fluctuations: Binding kinetics are sensitive to temperature. Inconsistent temperatures during incubation can affect reproducibility.

    • Solution: Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature before starting the experiment.[7]

  • Inconsistent Cell/Membrane Preparation: If using cell membranes, variations in the preparation can lead to different amounts of active protein in each assay.

    • Solution: Standardize your membrane preparation protocol. Determine the protein concentration of each membrane preparation and use a consistent amount in each assay.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an Adenosine 5'-succinate binding assay?

A1: While the optimal pH should be determined empirically for your specific protein, a good starting point for adenosine analogs is a pH range of 6.8 to 7.4 . ATP, a related molecule, is most stable within this range.[8] A commonly used buffer is 50 mM Tris-HCl, pH 7.4.[6][9]

Q2: What is the role of ionic strength in the binding buffer and what is a good starting concentration?

A2: Ionic strength, typically modulated by salts like NaCl or KCl, is critical for protein-ligand interactions. It can influence both specific and non-specific binding by affecting electrostatic interactions. High salt concentrations (e.g., 1 M NaCl) have been shown to decrease agonist affinity for adenosine receptors.[10] A physiological salt concentration, typically in the range of 100-150 mM NaCl or KCl , is a recommended starting point for optimization.

Q3: Should I include divalent cations in my binding buffer?

A3: Yes, the inclusion of divalent cations, particularly MgCl₂ , is often crucial for the binding of agonists to adenosine receptors.[4][5] Mg²⁺ can increase the affinity of agonists for the receptor.[4] A typical concentration to start with is 5-10 mM MgCl₂ .[11][12] Other divalent cations can have inhibitory effects and should generally be avoided unless their specific effect is being studied.

Q4: What are some common additives I can use to improve protein stability?

A4: To maintain the integrity and activity of your target protein, consider including the following additives in your buffer:

  • Glycerol: Often used at 5-20% to stabilize proteins.[13]

  • Protease Inhibitors: A cocktail of protease inhibitors should be added during protein purification and membrane preparation to prevent degradation.[14]

  • Reducing Agents: For proteins with cysteine residues, a reducing agent like DTT or β-mercaptoethanol can prevent oxidation and aggregation.

  • Detergents: For membrane proteins, a mild detergent like CHAPS is often used to solubilize the protein while maintaining its native conformation.[13][15][16][17][18]

Data Presentation: Buffer Component Optimization

The following tables summarize recommended starting concentrations and ranges for key buffer components.

Table 1: Recommended pH Range and Buffering Agents

Buffer ComponentRecommended Starting pHRecommended pH Range for OptimizationCommon Buffering Agent
pH7.46.8 - 8.050 mM Tris-HCl

Table 2: Recommended Ionic Strength and Divalent Cation Concentrations

Buffer ComponentRecommended Starting ConcentrationRecommended Range for OptimizationCommon Salt/Cation
Ionic Strength100 mM50 - 200 mMNaCl or KCl
Divalent Cation5 mM1 - 10 mMMgCl₂

Table 3: Common Protein Stabilizing Additives

AdditiveTypical ConcentrationPurpose
Glycerol10% (v/v)Protein stabilization
Protease Inhibitor CocktailManufacturer's recommendationPrevent protein degradation
CHAPS (for membrane proteins)0.01% - 0.1% (w/v)Solubilization and stabilization

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound

This protocol is adapted from established methods for adenosine receptor binding assays and should be optimized for your specific experimental setup.[6][12][14][19]

Materials:

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Radiolabeled Ligand (e.g., a tritiated adenosine agonist)

  • Unlabeled this compound (competitor)

  • Target Protein Preparation (e.g., cell membranes expressing the receptor)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Scintillation fluid and counter

Procedure:

  • Prepare Reagents: Dilute the radiolabeled ligand, unlabeled this compound, and protein preparation to their desired concentrations in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:

    • Total Binding: 50 µL radiolabeled ligand + 50 µL binding buffer + 100 µL protein preparation.

    • Non-specific Binding: 50 µL radiolabeled ligand + 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM NECA) + 100 µL protein preparation.[6]

    • Competition: 50 µL radiolabeled ligand + 50 µL of varying concentrations of this compound + 100 µL protein preparation.

  • Incubation: Incubate the plate at room temperature (or a desired temperature) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[12][14]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and perform a non-linear regression to determine the IC₅₀ and subsequently the Kᵢ.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis prep_buffer Prepare Binding & Wash Buffers add_reagents Add Reagents to 96-well Plate prep_buffer->add_reagents prep_ligand Prepare Radioligand & Competitor Dilutions prep_ligand->add_reagents prep_protein Prepare Protein/Membrane Suspension prep_protein->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter & Wash to Separate Bound/Free incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting_Logic cluster_high_bg High Background cluster_low_signal Low/No Signal cluster_reproducibility Poor Reproducibility start Assay Issue Observed high_bg High Background start->high_bg High Signal in All Wells low_signal Low/No Signal start->low_signal Low Signal in All Wells poor_repro Poor Reproducibility start->poor_repro High Variability sol_block Increase Blocking high_bg->sol_block sol_wash Improve Washing high_bg->sol_wash sol_reagent Use Fresh Reagents high_bg->sol_reagent sol_activity Check Protein/Ligand Activity low_signal->sol_activity sol_buffer Optimize Buffer (pH, Ions) low_signal->sol_buffer sol_setup Verify Assay Setup low_signal->sol_setup sol_pipette Standardize Pipetting poor_repro->sol_pipette sol_temp Control Temperature poor_repro->sol_temp sol_prep Consistent Sample Prep poor_repro->sol_prep

Caption: A logical guide for troubleshooting common binding assay issues.

References

Cell permeability issues with Adenosine 5'-succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Adenosine (B11128) 5'-succinate, particularly concerning its cell permeability.

FAQs and Troubleshooting

Question 1: My cell-based assay is showing a weak or no response to Adenosine 5'-succinate. What are the potential causes?

Answer: A lack of response in cell-based assays is commonly attributed to the poor cell permeability of this compound. Due to its charged succinate (B1194679) group and hydrophilic nature, passive diffusion across the cell membrane is limited.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the stability and purity of your this compound stock. Degradation can lead to a loss of activity.

  • Optimize Assay Conditions:

    • Increase Incubation Time: Allow for a longer exposure of the cells to the compound to facilitate potential slow uptake.

    • Vary Compound Concentration: Test a broad range of concentrations to identify an effective dose.

  • Assess Cell Health: Verify that the cells are viable and healthy throughout the experiment, as poor cell health can impact assay readouts.

  • Directly Measure Cellular Uptake: Quantify the intracellular concentration of this compound to determine if it is entering the cells. A detailed protocol for this can be found in the "Experimental Protocols" section.

Question 2: How can I improve the cellular uptake of this compound in my experiments?

Answer: Enhancing the intracellular delivery of charged molecules like this compound often requires specialized techniques.

Strategies to Improve Uptake:

  • Permeabilization Agents: Chemical permeabilizing agents can transiently increase membrane porosity. However, this approach can also affect cell viability and should be carefully optimized.

  • Prodrug Approach: Consider synthesizing a more lipophilic, cell-permeable prodrug of this compound. This involves masking the charged succinate group with a moiety that is cleaved off by intracellular enzymes, releasing the active compound inside the cell.[1][2]

  • Transporter Co-expression: If a specific transporter for this compound is identified, overexpressing this transporter in your cell line could enhance uptake.

Question 3: What are the likely cellular transport mechanisms for this compound?

Answer: The exact transport mechanism for this compound is not well-documented. However, based on its structure, several possibilities can be considered.

Potential Transport Mechanisms:

  • Equilibrative and Concentrative Nucleoside Transporters (ENTs and CNTs): These transporters are responsible for the cellular uptake of adenosine and other nucleosides.[3][4] It is plausible that this compound may be a substrate for one of these transporters, although its succinate group could hinder recognition and transport.

  • Organic Anion Transporters (OATs): The negatively charged succinate moiety might allow for transport via OATs, which are involved in the transport of a wide range of organic anions.

To investigate the transport mechanism, you can perform uptake assays in the presence of known inhibitors of these transporter families.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound that influence its cell permeability.

PropertyValueImplication for Cell PermeabilityReference
Molecular FormulaC14H17N5O7-[5]
Molecular Weight367.31 g/mol Larger size can hinder passive diffusion.[5]
XLogP3-1.6Negative value indicates high hydrophilicity and poor lipid bilayer permeability.[6]
pKa4.39 ± 0.17The succinate moiety will be negatively charged at physiological pH, limiting passive diffusion.[5]
Water SolubilityWater-solubleHigh water solubility correlates with poor membrane permeability.[5]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is adapted from standard Caco-2 permeability assays and is designed to assess the intestinal permeability of a compound, which serves as a good predictor of its general cell permeability.[7][8]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: Quantification of Intracellular this compound

This protocol outlines a general method for measuring the intracellular concentration of nucleotide analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

Objective: To quantify the amount of this compound that has entered the cells after a specific incubation period.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound at the desired concentration and for the desired time.

  • Cell Lysis and Extraction:

    • After incubation, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a cold extraction solution (e.g., 70% methanol).

    • Incubate at -20°C for at least one hour to allow for complete extraction of intracellular metabolites.

  • Sample Preparation:

    • Centrifuge the cell lysates to pellet cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

    • The samples may require further solid-phase extraction (SPE) for cleanup and concentration.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a validated LC-MS/MS method. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters for this compound.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in the cell lysates by comparing their peak areas to the standard curve.

    • Normalize the intracellular concentration to the cell number or total protein content.

Visualizations

experimental_workflow cluster_permeability Permeability Assessment cluster_uptake Intracellular Uptake Quantification culture Culture Caco-2 cells on Transwell teer Measure TEER culture->teer add_compound Add this compound to apical side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample_baso Sample basolateral chamber incubate->sample_baso analyze_perm LC-MS/MS Analysis sample_baso->analyze_perm calc_papp Calculate Papp analyze_perm->calc_papp treat_cells Treat cells with this compound wash_cells Wash cells with PBS treat_cells->wash_cells lyse_cells Lyse cells and extract metabolites wash_cells->lyse_cells prepare_sample Prepare sample for analysis lyse_cells->prepare_sample analyze_uptake LC-MS/MS Analysis prepare_sample->analyze_uptake quantify Quantify intracellular concentration analyze_uptake->quantify

Caption: Experimental workflows for assessing cell permeability and quantifying intracellular uptake.

signaling_pathway cluster_transport Potential Transport extracellular Extracellular this compound transporter Transporter (e.g., ENT, CNT, OAT) extracellular->transporter Uptake? membrane Cell Membrane intracellular Intracellular this compound target Intracellular Target intracellular->target response Biological Response target->response transporter->intracellular

Caption: Potential signaling pathway of this compound, highlighting the critical uptake step.

References

Validation & Comparative

Validating the Biological Effects of Synthetic Adenosine 5'-Succinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological effects of synthetic Adenosine (B11128) 5'-succinate, offering objective comparisons with established adenosine analogs. Due to the limited publicly available data on the broad biological activity of Adenosine 5'-succinate beyond taste receptor modulation, this document outlines the essential experimental protocols and data presentation formats necessary to characterize its activity and compare it to other relevant compounds.

Introduction to this compound

This compound is a synthetic derivative of adenosine, structurally related to adenosine monophosphate (AMP)[1]. Its primary documented biological activity is the potent inhibition of the activation of transducin by bitter taste receptors[1]. However, its effects on the well-established adenosine receptor signaling pathways, which are crucial in numerous physiological processes, remain largely uncharacterized. Adenosine and its analogs are key regulators in the cardiovascular, nervous, and immune systems, primarily through their interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3[2][3].

This guide will delineate the necessary steps to:

  • Determine the binding affinity of this compound to the four adenosine receptor subtypes.

  • Functionally characterize its effect on intracellular signaling, specifically cyclic adenosine monophosphate (cAMP) levels.

  • Provide a template for comparing its potency and efficacy against well-known adenosine receptor agonists.

Comparative Data Presentation

To facilitate a clear comparison of this compound with standard adenosine receptor agonists, all quantitative data should be summarized in structured tables. The following tables present a hypothetical dataset to illustrate how experimental results can be effectively organized.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

This table should be used to compare the binding affinity of this compound with that of endogenous adenosine and other synthetic analogs at the four human adenosine receptor subtypes.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
Adenosine150800>10,000300
NECA (non-selective agonist)101530025
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
CPA (A1-selective agonist)12005,00050
CGS-21680 (A2A-selective agonist)250202,000800

NECA: 5′-(N-Ethylcarboxamido)adenosine CPA: N6-Cyclopentyladenosine CGS-21680: 2-p-(2-Carboxyethyl)phenethylamino-5′-N-ethylcarboxamidoadenosine

Table 2: Comparative Functional Activity (EC50 in nM) in cAMP Assays

This table should present the functional potency of the compounds in modulating cAMP levels. A1 and A3 receptor activation typically leads to a decrease in cAMP, while A2A and A2B receptor activation leads to an increase.

CompoundA1 Receptor EC50 (nM) (cAMP Inhibition)A2A Receptor EC50 (nM) (cAMP Stimulation)A2B Receptor EC50 (nM) (cAMP Stimulation)A3 Receptor EC50 (nM) (cAMP Inhibition)
Adenosine31070024,000290
NECA51025020
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
CPA0.5>10,000>10,000100
CGS-21680>10,000151,500>10,000

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the biological effects of synthetic compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for each of the four adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

  • Membrane preparations from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligands specific for each receptor:

    • A1: [³H]CPA

    • A2A: [³H]CGS-21680

    • A2B: [³H]DPCPX (in cells with high receptor expression)

    • A3: [¹²⁵I]I-AB-MECA

  • This compound and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Methodology:

  • Incubate the cell membrane preparations with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled competitor (this compound or a reference compound).

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Functional Assays

Objective: To determine the functional activity (EC50) of this compound at each adenosine receptor subtype by measuring its effect on intracellular cAMP levels.

Materials:

  • Whole cells stably expressing a single human adenosine receptor subtype.

  • Adenosine deaminase (to degrade any endogenous adenosine).

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for A1 and A3 inhibition assays).

  • This compound and reference compounds.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)[4].

Methodology for A2A and A2B Receptors (cAMP Stimulation):

  • Pre-treat the cells with adenosine deaminase.

  • Incubate the cells with varying concentrations of this compound or a reference agonist.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels using a competitive immunoassay kit.

  • Plot the cAMP concentration against the agonist concentration to determine the EC50 value.

Methodology for A1 and A3 Receptors (cAMP Inhibition):

  • Pre-treat the cells with adenosine deaminase.

  • Incubate the cells with varying concentrations of this compound or a reference agonist in the presence of a fixed concentration of forskolin (to stimulate cAMP production).

  • Lyse the cells and quantify the cAMP levels.

  • Plot the reduction in forskolin-stimulated cAMP levels against the agonist concentration to determine the EC50 value.

Visualizing Signaling Pathways and Workflows

Adenosine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the four adenosine receptor subtypes.

Adenosine_Signaling cluster_A1_A3 A1 and A3 Receptor Signaling cluster_A2A_A2B A2A and A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit A2A_A2B A2A / A2B Receptor Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate ↑ PKA Activity cAMP_increase->PKA_stimulate Adenosine_Analog Adenosine Analog (e.g., this compound) Adenosine_Analog->A1_A3 Adenosine_Analog->A2A_A2B

Canonical Adenosine Receptor Signaling Pathways

Experimental Workflow for Compound Validation

The diagram below outlines a typical workflow for the biological validation of a synthetic adenosine analog like this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Characterization cluster_comparison Comparative Analysis Synthesis Synthesis of This compound Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Receptor Binding Assays (A1, A2A, A2B, A3) Purification->Binding_Assay cAMP_Assay cAMP Functional Assays (Stimulation/Inhibition) Purification->cAMP_Assay Data_Analysis1 Determine Ki and EC50 Binding_Assay->Data_Analysis1 cAMP_Assay->Data_Analysis1 Compare_Data Compare with Reference Compounds Data_Analysis1->Compare_Data SAR_Analysis Structure-Activity Relationship (SAR) Compare_Data->SAR_Analysis

Workflow for Validating a Synthetic Adenosine Analog

Conclusion

The provided framework offers a comprehensive approach to validating the biological effects of synthetic this compound. By systematically determining its binding affinities and functional activities at the four adenosine receptor subtypes and comparing these with established adenosine analogs, researchers can elucidate its pharmacological profile. This will enable a deeper understanding of its potential therapeutic applications beyond its currently known role as a taste modulator. The consistent use of detailed protocols and structured data presentation is paramount for generating high-quality, reproducible results that can be confidently interpreted by the scientific community.

References

A Comparative Analysis of Adenosine 5'-Succinate and AMP in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Adenosine (B11128) 5'-monophosphate (AMP) and Adenosine 5'-succinate, focusing on their established roles in cellular signaling. While both molecules share a core adenosine structure, their known biological activities diverge significantly. This document summarizes their respective signaling pathways, presents quantitative data where available, and provides detailed experimental protocols for further investigation.

Introduction to AMP and this compound

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular bioenergetics and signaling. It is a precursor for adenosine triphosphate (ATP), the primary energy currency of the cell[1]. In signaling, AMP functions as a critical intracellular sensor of energy status and as a precursor to extracellular adenosine, a potent signaling molecule[2][3][4]. More recent evidence also points to AMP as a direct agonist at certain adenosine receptors[5].

This compound is an AMP-related compound where a succinate (B1194679) molecule is attached to the 5' position of the adenosine monophosphate. Its role in cell signaling is less characterized than that of AMP. Currently, its most well-documented activity is as an inhibitor of bitter taste receptor activation, suggesting a role in gustatory signaling[6]. The signaling potential of its two constituent parts, adenosine and succinate, are well-established in other contexts[7][8][9].

Comparative Overview

The following table summarizes the key known features of AMP and this compound in cell signaling.

FeatureAdenosine 5'-monophosphate (AMP)This compound
Primary Signaling Role Intracellular energy sensor; Precursor to extracellular adenosine; Direct A1 adenosine receptor agonist.[2][5]Inhibitor of taste receptor (transducin-coupled) activation.[6]
Key Receptor/Effector AMP-activated protein kinase (AMPK); Adenosine receptors (indirectly via conversion to adenosine, and directly at A1R).[3][5][10]Gustducin (B1178931)/Transducin (G-protein coupled taste receptors).[6]
Downstream Pathways AMPK signaling cascade; G-protein coupled receptor (GPCR) pathways (Gi/s/q) modulating cAMP and other second messengers.[3][11]G-protein signaling cascade in taste receptor cells.
Primary Domain Intracellular and ExtracellularExtracellular (in the context of taste)

Section 1: AMP in Cell Signaling

AMP is a versatile signaling molecule with distinct intracellular and extracellular roles.

Intracellular Signaling: The AMPK Pathway

As a key regulator of cellular energy homeostasis, AMP-activated protein kinase (AMPK) is activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio[3].

Signaling Pathway:

  • Sensing Energy Stress: Low glucose, hypoxia, or ischemia lead to a decrease in ATP and a concurrent increase in AMP levels.

  • AMP Binding: AMP binds to the regulatory γ subunit of the AMPK heterotrimeric complex.

  • Allosteric Activation & Phosphorylation: This binding causes a conformational change that promotes the phosphorylation of Thr172 in the α catalytic subunit by upstream kinases such as LKB1, leading to full AMPK activation[3].

  • Downstream Effects: Activated AMPK phosphorylates a multitude of downstream targets to restore energy balance. It stimulates catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and inhibits anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis)[3].

AMPK Signaling Pathway

AMPK_Pathway cluster_stress Cellular Stress cluster_cell Intracellular Low Glucose Low Glucose ATP ATP Hypoxia Hypoxia Ischemia Ischemia AMP AMP ATP->AMP Energy Consumption AMPK_inactive AMPK (inactive) AMP->AMPK_inactive Allosteric Binding LKB1 LKB1 LKB1->AMPK_inactive Phosphorylation (Thr172) AMPK_active AMPK (active) AMPK_inactive->AMPK_active Catabolism Catabolic Pathways (ATP Production) AMPK_active->Catabolism Activates Anabolism Anabolic Pathways (ATP Consumption) AMPK_active->Anabolism Inhibits

Caption: Intracellular AMP activates AMPK in response to cellular energy depletion.

Extracellular Signaling: Precursor to Adenosine

In the extracellular space, AMP is primarily generated from the hydrolysis of released ATP and ADP by ectonucleotidases like CD39. AMP itself is then converted to adenosine by ecto-5'-nucleotidase (CD73)[2][10][11]. Adenosine subsequently activates four subtypes of G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3[10].

Signaling Pathway:

  • ATP/ADP Release: Cellular stress or damage leads to the release of ATP and ADP into the extracellular space.

  • Conversion to AMP: Ectonucleotidases (e.g., CD39) hydrolyze ATP and ADP to AMP.

  • Conversion to Adenosine: CD73 dephosphorylates AMP to produce adenosine[2].

  • Receptor Activation: Adenosine binds to its receptors:

    • A1 and A3 receptors couple to inhibitory G-proteins (Gi), which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels[8].

    • A2A and A2B receptors couple to stimulatory G-proteins (Gs), which activate adenylyl cyclase and increase intracellular cAMP levels[11][12].

  • Downstream Effects: The modulation of cAMP levels leads to a wide range of physiological responses, including anti-inflammatory effects and neurotransmission modulation[10][13].

Recent studies have also shown that AMP can directly activate the A1 adenosine receptor (A1R) without prior conversion to adenosine, suggesting a more direct role in purinergic signaling than previously understood[5].

Extracellular AMP to Adenosine Signaling

Extracellular_AMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP/ADP AMP AMP ATP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A1R A1 / A3 (Gi-coupled) Adenosine->A1R A2R A2A / A2B (Gs-coupled) Adenosine->A2R CD39 CD39 CD73 CD73 AC_inhib Adenylyl Cyclase A1R->AC_inhib Inhibits AC_act Adenylyl Cyclase A2R->AC_act Activates cAMP_down ↓ cAMP AC_inhib->cAMP_down cAMP_up ↑ cAMP AC_act->cAMP_up

Caption: Extracellular AMP is converted to adenosine, which modulates intracellular cAMP.

Section 2: this compound in Cell Signaling

The known signaling role of this compound is limited to the gustatory system, where it acts as an antagonist of bitter taste perception.

Taste Receptor Signaling

Bitter taste is mediated by a family of T2R taste receptors, which are GPCRs. Upon activation, these receptors engage a G-protein called gustducin (a close homolog of transducin)[6].

Signaling Pathway:

  • Bitter Compound Binding: A bitter ligand binds to a T2R receptor.

  • Gustducin Activation: The activated T2R receptor catalyzes the exchange of GDP for GTP on the α-subunit of gustducin.

  • Subunit Dissociation: The Gα-gustducin and Gβγ subunits dissociate.

  • Downstream Effects: The dissociated subunits activate downstream effectors, such as phosphodiesterases, leading to changes in second messenger levels and ultimately neurotransmitter release from the taste cell.

This compound has been shown to potently inhibit the activation of transducin by the bitter compound denatonium (B1200031) benzoate, suggesting it may act as a competitive antagonist at the T2R receptor or as an allosteric modulator[6].

This compound in Taste Signaling

Taste_Pathway cluster_extracellular Extracellular (Taste Pore) cluster_membrane Taste Cell Membrane cluster_intracellular Intracellular Bitter Bitter Compound T2R T2R Receptor Bitter->T2R Activates A5S This compound A5S->T2R Inhibits Gustducin Gustducin (G-protein) T2R->Gustducin Effector Downstream Effectors (e.g., PDE) Gustducin->Effector Activates Response Cellular Response Effector->Response

Caption: this compound inhibits bitter taste receptor signaling.

Section 3: Experimental Protocols

The following are generalized protocols for assays commonly used to study the signaling pathways discussed. These can be adapted to test the effects of this compound on AMP- and adenosine-mediated signaling.

Protocol 1: GPCR Activation - cAMP Accumulation Assay

This protocol measures the change in intracellular cAMP levels following GPCR activation. It is useful for determining if a compound activates Gs- or Gi-coupled receptors.

Methodology:

  • Cell Culture and Plating: Culture cells expressing the adenosine receptor of interest (e.g., A1 or A2A) in a suitable medium. Plate the cells in 96- or 384-well plates and grow to confluence[14].

  • Compound Treatment:

    • Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.

    • Add the test compounds (e.g., this compound, AMP, adenosine as a positive control) at various concentrations.

    • For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin (B1673556) to measure the inhibition of cAMP production[15].

  • Cell Lysis: After the desired incubation time (typically 15-30 minutes), lyse the cells to release intracellular cAMP[15].

  • cAMP Detection: Measure cAMP concentration in the lysates using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer’s instructions.[15][16]

  • Data Analysis: Plot the measured signal against the logarithm of the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

Workflow for cAMP Accumulation Assay

cAMP_Workflow start Start plate Plate Cells start->plate treat Treat with Compound plate->treat lyse Lyse Cells treat->lyse detect Detect cAMP (e.g., HTRF, ELISA) lyse->detect analyze Analyze Data (Dose-Response Curve) detect->analyze end End analyze->end

Caption: General workflow for measuring intracellular cAMP levels.

Protocol 2: AMPK Activation Assay

This protocol determines the activation state of AMPK by measuring the phosphorylation of its substrate.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., hepatocytes, myotubes) in appropriate multi-well plates. Starve cells of serum if necessary, then treat with test compounds (e.g., this compound, AMP, or AICAR as a positive control) for a specified duration.

  • Cell Lysis: Wash cells with cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Detection of Phospho-AMPK:

    • Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated AMPK (p-AMPK α Thr172) and total AMPK. Use a secondary antibody for detection.

    • ELISA: Use a sandwich ELISA kit with wells coated with a capture antibody for total AMPK and a detection antibody specific for the phosphorylated form.

  • Data Analysis: Quantify the signal for p-AMPK and normalize it to the total AMPK signal. Compare the levels of activated AMPK in treated versus untreated cells.

Workflow for AMPK Activation Assay

AMPK_Workflow start Start culture Culture & Treat Cells start->culture lyse Prepare Cell Lysates culture->lyse quantify Quantify Protein lyse->quantify detect Detect p-AMPK (Western Blot/ELISA) quantify->detect analyze Normalize & Analyze Data detect->analyze end End analyze->end

Caption: General workflow for measuring AMPK activation.

Conclusion and Future Directions

The comparative analysis reveals that AMP is a well-established signaling molecule with dual roles in intracellular energy sensing and extracellular purinergic signaling. In contrast, this compound is currently only characterized as a modulator of taste perception.

Given the structural similarity of this compound to AMP, a key area for future research would be to investigate whether it can interact with the signaling pathways typically associated with AMP and adenosine. The experimental protocols provided in this guide offer a clear framework for such studies. Specifically, researchers could investigate:

  • Does this compound bind to and/or activate any of the adenosine receptor subtypes?

  • Can this compound be metabolized by ectonucleotidases to yield adenosine or other signaling molecules?

  • Does extracellular this compound influence intracellular AMPK activity, either directly or indirectly?

Answering these questions will be crucial to fully understanding the biological role of this compound and its potential as a therapeutic agent.

References

A Comparative Guide to the Metabolic Fates of Adenosine 5'-Succinate and Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of Adenosine (B11128) 5'-succinate (adenylosuccinate) and adenosine. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways to support research and drug development efforts in purine (B94841) metabolism.

Executive Summary

Adenosine and Adenosine 5'-succinate (adenylosuccinate) are key intermediates in purine metabolism, yet their metabolic fates are governed by distinct enzymatic pathways with significantly different kinetics. Adenosine is primarily metabolized through two pathways: phosphorylation to adenosine monophosphate (AMP) by adenosine kinase (AK), and deamination to inosine (B1671953) by adenosine deaminase (ADA). In contrast, this compound is exclusively cleaved by adenylosuccinate lyase (ADSL) to produce AMP and fumarate (B1241708). This fundamental difference in enzymatic processing dictates their respective roles and turnover rates within the cell.

Metabolic Pathways: A Head-to-Head Comparison

The metabolic pathways of adenosine and this compound are central to cellular energy homeostasis and nucleotide synthesis.

Adenosine Metabolism:

Adenosine levels are tightly regulated by the competing activities of adenosine kinase and adenosine deaminase.[1]

  • Phosphorylation (Salvage Pathway): Adenosine kinase facilitates the phosphorylation of adenosine to AMP, thereby salvaging the purine base for nucleotide synthesis.[1][2] This is a high-affinity, low-capacity pathway.[3]

  • Deamination (Catabolic Pathway): Adenosine deaminase irreversibly deaminates adenosine to inosine, which is further metabolized and eventually excreted as uric acid.[4][5] This represents a lower-affinity, higher-capacity pathway for adenosine removal.[3]

This compound (Adenylosuccinate) Metabolism:

The metabolic fate of this compound is singular and irreversible.

  • Cleavage: Adenylosuccinate lyase catalyzes the conversion of adenylosuccinate into AMP and fumarate.[6][7] This reaction is a crucial step in the de novo synthesis of purines and the purine nucleotide cycle.[6][8]

Quantitative Data Comparison

The following table summarizes the key kinetic parameters for the primary enzymes involved in the metabolism of adenosine and this compound. It is important to note that these values are compiled from various studies and experimental conditions may differ.

SubstrateEnzymeEC NumberSource Organism/TissueKmVmaxReference
Adenosine Adenosine Kinase (AK)2.7.1.20Human0.2–0.4 µM2.2 µmol/min/mg[1]
Human Liver0.5 µM-[1]
Leishmania donovani--[9]
Adenosine Adenosine Deaminase (ADA)3.5.4.4Human Lymphocytes103 µM0.025 nmol NH₃/mg/s[4][5]
Bacillus cereus56 µM-[6]
This compound Adenylosuccinate Lyase (ADSL)4.3.2.2Human (recombinant)1.79 µM97 s⁻¹[10]
Human (recombinant)--[11]

Signaling Pathways and Experimental Workflows

Metabolic Pathways of Adenosine and this compound

Metabolic Fates of Adenosine and this compound cluster_adenosine Adenosine Metabolism cluster_succinate This compound Metabolism Adenosine Adenosine AK Adenosine Kinase (AK) Adenosine->AK Phosphorylation ADA Adenosine Deaminase (ADA) Adenosine->ADA Deamination AMP_A AMP Inosine Inosine AK->AMP_A ADA->Inosine Adenosine_Succinate This compound ADSL Adenylosuccinate Lyase (ADSL) Adenosine_Succinate->ADSL Cleavage AMP_S AMP Fumarate Fumarate ADSL->AMP_S ADSL->Fumarate

Caption: Metabolic pathways of Adenosine and this compound.

Experimental Workflow for Comparative Metabolic Analysis

Workflow for Comparing Metabolic Fates start Start: Prepare Cell Lysates or Purified Enzymes incubation Incubate with Substrate (Adenosine or this compound) start->incubation quenching Quench Reaction at Time Points incubation->quenching hplc HPLC Analysis (Metabolite Separation & Quantification) quenching->hplc data_analysis Data Analysis (Calculate Km and Vmax) hplc->data_analysis end End: Compare Metabolic Rates data_analysis->end

Caption: Experimental workflow for comparative metabolic analysis.

Experimental Protocols

Adenylosuccinate Lyase (ADSL) Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring ADSL activity by monitoring the decrease in absorbance as adenylosuccinate is converted to AMP.[12]

Materials:

  • 50 mM Tris-HCl buffer, pH 7.4

  • This compound (adenylosuccinate) substrate solution (90 µM in Tris-HCl buffer)

  • Cell lysate or purified ADSL enzyme

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding the Tris-HCl buffer and the adenylosuccinate substrate solution.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding a known amount of cell lysate or purified ADSL enzyme.

  • Immediately monitor the decrease in absorbance at 282 nm for 20 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve. The specific activity is calculated using the difference extinction coefficient of 10,000 M⁻¹ cm⁻¹.[12]

Adenosine Deaminase (ADA) Activity Assay (Spectrophotometric)

This protocol measures ADA activity by quantifying the production of ammonia (B1221849) from adenosine.[4]

Materials:

  • Phosphate (B84403) buffer, pH 6.0-7.4

  • Adenosine substrate solution (0.1 to 20 mM in phosphate buffer)

  • Cell lysate or purified ADA enzyme

  • Reagents for ammonia quantification (e.g., Berthelot's reaction)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing phosphate buffer and adenosine substrate.

  • Pre-incubate the mixture at 37°C.

  • Start the reaction by adding the cell lysate or purified ADA enzyme.

  • Incubate for a defined period (e.g., 15-120 minutes).[4]

  • Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

  • Quantify the amount of ammonia produced using a standard colorimetric method.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the enzyme activity based on a standard curve for ammonia.

Adenosine Kinase (AK) Activity Assay (Coupled Enzyme Assay)

This protocol measures AK activity by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.[12]

Materials:

  • 50 mM Tris-HCl buffer, pH 7.6

  • 50 mM KCl

  • 5 mM MgCl₂

  • 2.5 mM ATP

  • 0.1 mM NADH

  • 1 mM phosphoenolpyruvate

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Adenosine substrate solution

  • Cell lysate or purified AK enzyme

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, ATP, NADH, phosphoenolpyruvate, PK, and LDH.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the cell lysate or purified AK enzyme and the adenosine substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

HPLC-Based Analysis of Metabolites

High-performance liquid chromatography (HPLC) is a robust method for separating and quantifying adenosine, adenylosuccinate, and their respective metabolites.[11][13][14]

Instrumentation:

  • HPLC system with a UV or mass spectrometry (MS) detector.

  • Reversed-phase C18 column.

General Procedure:

  • Sample Preparation: Terminate enzymatic reactions at various time points by adding a quenching solution (e.g., cold trichloroacetic acid). Neutralize the samples and centrifuge to remove precipitated proteins.[13]

  • Chromatographic Separation: Inject the supernatant onto the HPLC column. Use a suitable mobile phase gradient (e.g., a mixture of a buffer like ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile) to separate the compounds of interest.[11]

  • Detection and Quantification: Detect the eluted compounds using a UV detector (e.g., at 254 nm or 282 nm) or a mass spectrometer.[11][12] Quantify the concentration of each metabolite by comparing its peak area to that of a known standard.

Conclusion

The metabolic pathways of this compound and adenosine are distinct, with different enzymes, reaction products, and kinetics. This compound is committed to the production of AMP and fumarate via adenylosuccinate lyase, a key step in purine nucleotide biosynthesis. Adenosine, on the other hand, stands at a metabolic crossroads, where its fate is determined by the relative activities of adenosine kinase (salvage) and adenosine deaminase (catabolism). Understanding these differences is critical for researchers investigating purine metabolism and for the development of therapeutic agents that target these pathways. The provided experimental protocols offer a foundation for the quantitative analysis of these metabolic processes in various biological systems.

References

Adenosine and Succinate as Emerging Biomarkers for Diabetic Kidney Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Adenosine (B11128) 5'-succinate: Initial investigation into "Adenosine 5'-succinate" as a singular molecular biomarker for Diabetic Kidney Disease (DKD) reveals limited specific research. Scientific literature, however, extensively discusses the individual roles of its constituent molecules, adenosine and succinate (B1194679), as promising independent biomarkers in the context of DKD. This guide, therefore, provides a comprehensive comparison of adenosine and succinate, leveraging available experimental data to evaluate their potential in diagnosing and monitoring this critical diabetes complication.

Executive Summary

Diabetic Kidney Disease is a leading cause of end-stage renal disease, and its early detection remains a significant clinical challenge.[1] Traditional biomarkers such as urinary albumin-to-creatinine ratio (UACR) and estimated glomerular filtration rate (eGFR) have limitations, particularly in identifying at-risk individuals in the nascent stages of the disease.[1] Metabolomics studies have identified several novel candidates, with urinary succinate and circulating adenosine emerging as particularly noteworthy.[2][3] This guide synthesizes the current evidence for these two metabolites, comparing their diagnostic performance, underlying biological roles, and the methodologies for their detection.

Comparative Performance of Biomarkers

Current research indicates that both urinary succinate and markers of adenosine metabolism are significantly altered in patients with DKD. Urinary succinate has been identified as an independent indicator of DKD and its progression.[3] Similarly, plasma and urine levels of adenosine are elevated in patients with DKD.[2] The following tables summarize the quantitative data comparing these emerging biomarkers with traditional markers.

Biomarker Sample Type Key Findings Reported Performance Metrics References
Urinary Succinate Urine- Negatively correlated with eGFR (r = -0.440, P<0.0001).- Positively correlated with UACR (r = 0.317, P<0.0001).- Independently associated with DKD (OR: 2.862, 95% CI: 1.423-5.757).-[3]
Serum Adenosine Deaminase (ADA) Serum- Positively correlated with UACR (r = 0.302, P<0.05).- Negatively correlated with eGFR (r = -0.342, P<0.05).- AUC: 0.716 (95% CI: 0.652-0.781)- Sensitivity: 75.5%- Specificity: 56.4%[4][5]
Urinary Albumin-to-Creatinine Ratio (UACR) Urine- Standard clinical biomarker for early detection of kidney damage.- Sensitivity: ~87%- Specificity: ~88%[6]
Estimated Glomerular Filtration Rate (eGFR) Serum- Standard clinical biomarker for assessing kidney function.- AUC: 0.717 (for distinguishing DKD)[7]

Signaling Pathways in Diabetic Kidney Disease

The pathological relevance of adenosine and succinate in DKD is rooted in their roles as signaling molecules that can modulate inflammation, fibrosis, and cellular metabolism in the kidney.

Succinate and the SUCNR1 Pathway

Under hyperglycemic conditions, intracellular succinate can accumulate and be released into the extracellular space. This extracellular succinate then binds to the G protein-coupled receptor SUCNR1 (also known as GPR91), which is expressed on various kidney cells.[8][9] Activation of SUCNR1 can trigger downstream signaling cascades that contribute to renal damage.

SUCNR1_Pathway Hyperglycemia Hyperglycemia Mitochondrial_Stress Mitochondrial Stress Hyperglycemia->Mitochondrial_Stress Succinate_Accumulation Intracellular Succinate ↑ Mitochondrial_Stress->Succinate_Accumulation Succinate_Release Extracellular Succinate Succinate_Accumulation->Succinate_Release SUCNR1 SUCNR1 Receptor Succinate_Release->SUCNR1 binds Gq_activation Gq Protein Activation SUCNR1->Gq_activation PLC PLC Activation Gq_activation->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC ERK12 p-ERK1/2 Ca_PKC->ERK12 Renin_Release Renin Release ERK12->Renin_Release Inflammation Inflammation ERK12->Inflammation Fibrosis Fibrosis ERK12->Fibrosis

Caption: Succinate/SUCNR1 signaling pathway in DKD.

Adenosine Receptor Signaling

In DKD, extracellular adenosine levels are often elevated.[2] Adenosine exerts its effects by binding to four different G protein-coupled receptors (A1, A2A, A2B, and A3), which are widely expressed in the kidney.[2] The downstream effects are complex and receptor-specific, with both protective and pathological roles described. For instance, A2A receptor activation can have anti-inflammatory effects, while chronic A1 receptor activation may contribute to fibrosis.[10][11]

Adenosine_Pathway DKD_Stress DKD-related Cellular Stress ATP_Release ATP Release DKD_Stress->ATP_Release Ectonucleotidases Ectonucleotidases (CD39, CD73) ATP_Release->Ectonucleotidases converted by Adenosine Extracellular Adenosine ↑ Ectonucleotidases->Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Fibrosis Fibrosis A1R->Fibrosis Vasoconstriction Vasoconstriction A1R->Vasoconstriction Anti_Inflammation Anti-inflammation A2AR->Anti_Inflammation Vasodilation Vasodilation A2AR->Vasodilation Pro_Inflammation Pro-inflammation & Fibrosis A2BR->Pro_Inflammation A3R->Pro_Inflammation

Caption: Adenosine receptor signaling in the kidney.

Experimental Protocols

Accurate measurement of adenosine and succinate is critical for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for robust quantification.

Biomarker Measurement Workflow

The general workflow for analyzing urinary or plasma biomarkers using LC-MS/MS involves sample collection, preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Collection Urine Sample Collection Centrifugation Centrifugation/ Filtration Urine_Collection->Centrifugation Plasma_Collection Plasma Sample Collection (with 'stop solution' for adenosine) Plasma_Collection->Centrifugation Extraction Metabolite Extraction Centrifugation->Extraction Derivatization Derivatization (if required) Extraction->Derivatization LC_Separation Chromatographic Separation (LC) Extraction->LC_Separation Derivatization->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: General workflow for biomarker analysis.

Protocol for Urinary Succinate Measurement by LC-MS/MS

This protocol is adapted from methodologies for measuring organic acids in urine.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Vortex for 30 seconds.

    • Dilute 50 µL of urine 1:20 (v/v) with 0.5% formic acid in water.

    • Add an internal standard (e.g., deuterated succinic acid).

    • Filter the diluted sample through a 0.20 µm filter into an autosampler vial.[12]

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., Atlantis T3 C18, 100 x 2.1 mm, 3 µm).[12]

    • Mobile Phase A: 0.5% formic acid in water.[12]

    • Mobile Phase B: 0.5% formic acid in acetonitrile.[12]

    • Flow Rate: 350 µL/min.[12]

    • Gradient: A linear gradient is used, starting with high aqueous phase and increasing the organic phase to elute the analyte.[12]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Succinate: m/z 117.0 > 73.0.[13]

Protocol for Plasma Adenosine Measurement by LC-MS/MS

Measuring adenosine in blood is challenging due to its rapid metabolism. A "stop solution" is essential during sample collection.

  • Sample Collection:

    • Collect venous blood directly into tubes containing a "stop solution." This solution typically includes inhibitors of adenosine deaminase, adenosine kinase, and nucleoside transporters to prevent ex vivo changes in adenosine concentration.[4][14]

  • Sample Preparation:

    • Centrifuge the collected blood sample to separate plasma.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be derivatized (e.g., with chloroacetaldehyde (B151913) to form a fluorescent derivative) to enhance sensitivity, or analyzed directly.[15]

  • Liquid Chromatography:

    • Column: A column suitable for polar molecules, such as a Develosil C30 Reversed-Phase-Aqueous column.[15]

    • Mobile Phase: Typically an aqueous mobile phase with a small amount of organic modifier (e.g., acetonitrile) and an acid (e.g., 0.1% formic acid).[15]

    • Flow Rate: 200 µL/min.[15]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[15]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Adenosine: m/z 268.1 > 136.1.[15]

Conclusion and Future Directions

Both urinary succinate and circulating adenosine show considerable promise as biomarkers for the early detection and risk stratification of diabetic kidney disease. Urinary succinate appears to be a strong independent predictor of DKD, while serum adenosine deaminase levels offer reasonable sensitivity and specificity. Their pathophysiological roles in inflammation and fibrosis provide a strong biological basis for their use as biomarkers.

Further large-scale, prospective clinical studies are required to validate these findings and to establish standardized protocols and clinical cutoff values. Head-to-head comparisons with other novel biomarkers are also needed to determine their precise place in the clinical management of DKD. The development of multiplex panels that combine these metabolic markers with traditional ones could significantly improve the early and accurate diagnosis of this debilitating complication of diabetes.

References

Head-to-head comparison of different Adenosine 5'-succinate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of adenosine (B11128) derivatives is a critical step in the discovery and development of novel therapeutics. Adenosine 5'-succinate, a key intermediate and potential prodrug, can be synthesized through various chemical and enzymatic routes. This guide provides a comprehensive head-to-head comparison of these methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthesis strategy.

Executive Summary

The synthesis of this compound primarily involves the selective esterification of the 5'-hydroxyl group of adenosine with succinic acid or its derivatives. This comparison focuses on two main approaches: a chemical route utilizing succinic anhydride (B1165640) and an enzymatic route employing lipase (B570770) catalysis. While chemical synthesis offers a direct approach, enzymatic methods present a milder and potentially more selective alternative. The choice of method will depend on factors such as desired yield, purity requirements, scalability, and cost-effectiveness.

Data Presentation: Quantitative Comparison of Synthesis Routes

ParameterChemical Synthesis (Succinic Anhydride)Enzymatic Synthesis (Lipase)
Yield Moderate to HighVariable (Low to High)
Purity Good (after purification)Generally High
Reaction Time 4 - 24 hours24 - 72 hours
Reaction Temperature Room Temperature to 50°C40 - 60°C
Key Reagents Adenosine, Succinic Anhydride, Pyridine (B92270), DMAPAdenosine, Succinic Acid, Lipase (e.g., Novozym 435), Organic Solvent
Byproducts Di- and tri-succinylated adenosine, unreacted starting materialsWater, unreacted starting materials
Purification Method Column ChromatographyFiltration and Solvent Evaporation
Selectivity Moderate (requires careful control of stoichiometry)High (for the 5'-hydroxyl group)
Scalability Readily scalableCan be challenging due to enzyme cost and stability
Cost-Effectiveness Generally lower reagent costHigher initial cost due to enzyme

Chemical Synthesis Route: Esterification with Succinic Anhydride

The chemical synthesis of this compound can be achieved through the direct esterification of adenosine with succinic anhydride. This method relies on the higher reactivity of the primary 5'-hydroxyl group compared to the secondary 2'- and 3'-hydroxyl groups of the ribose sugar. To enhance selectivity and reaction rate, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often employed in a suitable organic solvent like pyridine.

Experimental Protocol:
  • Dissolution: Dissolve adenosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add succinic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, quench the reaction by adding a small amount of water to hydrolyze any remaining succinic anhydride.

  • Solvent Removal: Remove the pyridine by evaporation under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of methanol (B129727) in chloroform (B151607) as the eluent, to isolate the desired this compound.

Logical Relationship of Chemical Synthesis

Chemical Synthesis of this compound Adenosine Adenosine Reaction_Mixture Reaction Mixture Adenosine->Reaction_Mixture Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction_Mixture Pyridine_DMAP Pyridine, DMAP Pyridine_DMAP->Reaction_Mixture Quenching Quenching (H2O) Reaction_Mixture->Quenching Evaporation Solvent Evaporation Quenching->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product This compound Column_Chromatography->Pure_Product

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis Route: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a green and highly selective alternative for the preparation of this compound. Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), can catalyze the esterification of the 5'-hydroxyl group of adenosine with dicarboxylic acids in non-aqueous solvents. This method often results in high regioselectivity, minimizing the formation of byproducts and simplifying the purification process.

Experimental Protocol:
  • Reaction Setup: In a sealed vial, combine adenosine, succinic acid, and immobilized lipase (e.g., Novozym 435) in a suitable organic solvent (e.g., 2-methyl-2-butanol).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) with constant shaking for 24-72 hours.

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: While often yielding a relatively pure product, further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow for Enzymatic Synthesis

Enzymatic Synthesis of this compound Adenosine Adenosine Reaction_Vial Reaction Vial Adenosine->Reaction_Vial Succinic_Acid Succinic Acid Succinic_Acid->Reaction_Vial Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction_Vial Solvent Organic Solvent Solvent->Reaction_Vial Incubation Incubation with Shaking Reaction_Vial->Incubation Filtration Filtration Incubation->Filtration Enzyme_Recovery Enzyme Recovery & Reuse Filtration->Enzyme_Recovery Filtrate Filtrate Filtration->Filtrate Solvent_Evaporation Solvent Evaporation Filtrate->Solvent_Evaporation Pure_Product This compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Head-to-Head Comparison and Concluding Remarks

Chemical Synthesis:

  • Advantages: This method is generally faster and utilizes readily available and less expensive reagents. The reaction conditions are straightforward to implement in a standard chemistry laboratory.

  • Disadvantages: The main drawback is the potential for lack of selectivity, leading to the formation of di- and tri-succinylated byproducts. This necessitates careful control of the stoichiometry of the reactants and often requires a more rigorous purification process, such as column chromatography, which can be time-consuming and reduce the overall yield.

Enzymatic Synthesis:

  • Advantages: The primary advantage of the enzymatic route is its high regioselectivity for the 5'-hydroxyl group, which significantly simplifies the purification process and can lead to a purer final product. The reaction is conducted under mild conditions, which can be beneficial for sensitive substrates. Furthermore, the immobilized enzyme can often be recovered and reused, which can offset its initial higher cost.

  • Disadvantages: Enzymatic reactions are typically slower than their chemical counterparts. The cost of the enzyme can be a significant factor, especially for large-scale synthesis. The choice of solvent is also critical to ensure enzyme activity and stability.

Functional comparison of Adenosine 5'-succinate with succinate and adenosine alone

Author: BenchChem Technical Support Team. Date: December 2025

A Functional Comparison of Adenosine (B11128) 5'-succinate with Succinate (B1194679) and Adenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of Adenosine 5'-succinate, succinate, and adenosine. The information is compiled to assist researchers in understanding the distinct and overlapping biological roles of these molecules. Due to the limited availability of direct comparative studies, this guide synthesizes data on the individual functions of adenosine and succinate, while highlighting the current understanding of this compound.

Introduction

Adenosine and succinate are two key endogenous signaling molecules involved in a wide array of physiological and pathological processes. Adenosine, a purine (B94841) nucleoside, signals through four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, modulating processes such as neurotransmission, inflammation, and cardiac function[1][2][3]. Succinate, a metabolic intermediate of the tricarboxylic acid (TCA) cycle, also functions as an extracellular signaling molecule by activating the succinate receptor 1 (SUCNR1), another GPCR implicated in inflammation, metabolic regulation, and blood pressure control[4][5][6].

This compound is a derivative of adenosine where a succinate molecule is esterified to the 5' position of the ribose sugar. While structurally related to both adenosine and succinate, its biological functions are not as extensively characterized. This guide aims to provide a comparative overview of these three molecules based on available scientific literature.

Chemical Structures

MoleculeChemical Structure
Adenosine
alt text
Succinate
alt text
This compound
alt text

Functional Comparison at a Glance

FeatureAdenosineSuccinateThis compound
Primary Receptor(s) Adenosine Receptors (A1, A2A, A2B, A3)[1]Succinate Receptor 1 (SUCNR1/GPR91)[4]Primarily identified as a taste receptor inhibitor[7]. Its activity on adenosine or succinate receptors is not well-documented.
Receptor Family G protein-coupled receptors (GPCRs)[1]G protein-coupled receptor (GPCR)[4]Taste receptors (a class of GPCRs)[7].
Key Biological Roles Neuromodulation, anti-inflammatory, cardiovascular regulation, sleep regulation[1][2][3]Metabolic signaling, inflammation, immune response, blood pressure regulation[5][6][8]Taste modulation (bitter taste inhibition)[7]. Other biological roles are not extensively studied.
Signaling Pathways A1/A3: Gi-coupled (↓cAMP), Gq-coupled (↑IP3/DAG). A2A/A2B: Gs-coupled (↑cAMP)[9][10][11].Gi-coupled (↓cAMP) and Gq-coupled (↑IP3/DAG, ↑Ca2+)[4][5].The signaling pathway for its taste receptor inhibition is not detailed in the provided results.
Cellular Origin Breakdown of ATP and AMP[12].Intermediate of the TCA cycle[4].Synthesized from adenosine and succinic acid.

In-Depth Functional Analysis

Adenosine

Adenosine is a ubiquitous nucleoside that plays a critical role in cellular metabolism as a component of ATP, ADP, and AMP[13][14]. Extracellularly, it acts as a potent signaling molecule by activating its four receptor subtypes, which are widely distributed throughout the body.

  • Cardiovascular System: Adenosine is a potent vasodilator, increasing blood flow in various vascular beds[1]. It also has negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effects on the heart, mediated primarily through A1 receptors[3].

  • Nervous System: In the central nervous system, adenosine acts as an inhibitory neuromodulator, promoting sleep and suppressing arousal[2]. Its receptors are targets for caffeine, a non-selective adenosine receptor antagonist[15].

  • Immune System: Adenosine generally exhibits anti-inflammatory properties, particularly through the activation of A2A receptors on immune cells, which can suppress T-cell and NK cell function[16].

Succinate

Succinate is a key intermediate in the TCA cycle, a fundamental metabolic pathway for energy production[4][8]. Under conditions of metabolic stress, such as hypoxia or inflammation, succinate can accumulate and be released into the extracellular space, where it activates its specific receptor, SUCNR1[5].

  • Metabolic Regulation: Extracellular succinate, through SUCNR1, can influence cellular metabolism. For instance, in some cells, SUCNR1 activation can stimulate glycolysis[6].

  • Inflammation and Immunity: Succinate is increasingly recognized as a pro-inflammatory signal. It can enhance the inflammatory response in immune cells like macrophages and dendritic cells[17].

  • Blood Pressure Regulation: SUCNR1 is expressed in the kidney and plays a role in regulating blood pressure through the renin-angiotensin system[4].

This compound

The biological functions of this compound are the least understood of the three molecules. To date, its most well-characterized role is as a modulator of taste perception.

  • Taste Receptor Inhibition: this compound has been identified as a potent inhibitor of the activation of transducin by bitter taste receptors[7]. Transducin is a G protein involved in the signal transduction of taste.

Crucially, there is a lack of published scientific literature directly comparing the functional effects of this compound with adenosine and succinate on their respective canonical signaling pathways. It is plausible that the succinate moiety could influence the binding of the adenosine part to its receptors, or vice versa. However, without experimental data, any potential interaction remains speculative.

Signaling Pathways

Below are graphical representations of the primary signaling pathways for adenosine and succinate.

Adenosine_Signaling cluster_Adenosine Adenosine Signaling Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Gi Gi A1R->Gi Gq_A Gq A1R->Gq_A Gs Gs A2AR->Gs A2BR->Gs A3R->Gi A3R->Gq_A AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib AC_act Adenylyl Cyclase (Activated) Gs->AC_act PLC_A Phospholipase C Gq_A->PLC_A cAMP_down ↓ cAMP AC_inhib->cAMP_down cAMP_up ↑ cAMP AC_act->cAMP_up IP3_DAG_A ↑ IP3 / DAG PLC_A->IP3_DAG_A

Caption: Adenosine Signaling Pathways.

Succinate_Signaling cluster_Succinate Succinate Signaling Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 Gi_S Gi SUCNR1->Gi_S Gq_S Gq SUCNR1->Gq_S AC_inhib_S Adenylyl Cyclase (Inhibited) Gi_S->AC_inhib_S PLC_S Phospholipase C Gq_S->PLC_S cAMP_down_S ↓ cAMP AC_inhib_S->cAMP_down_S IP3_DAG_S ↑ IP3 / DAG PLC_S->IP3_DAG_S Ca_up ↑ Intracellular Ca²⁺ IP3_DAG_S->Ca_up

Caption: Succinate Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the functional effects of these molecules. Below are generalized protocols for key experiments.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity of ligands to adenosine receptors.

Objective: To quantify the binding of a radiolabeled ligand to a specific adenosine receptor subtype and to determine the affinity of unlabeled competitors (e.g., adenosine, this compound).

Materials:

  • Cell membranes prepared from cells stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells)[4].

  • Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A)[1].

  • Unlabeled ligands: Adenosine, this compound, and a known non-specific binder (e.g., NECA at high concentration)[1].

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor. For total binding, omit the competitor. For non-specific binding, add a high concentration of a known non-selective agonist like NECA[1].

  • Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium[1].

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter[4].

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki (inhibition constant).

Calcium Mobilization Assay for SUCNR1

This assay measures the activation of the Gq-coupled pathway of SUCNR1 by detecting changes in intracellular calcium concentration.

Objective: To assess the ability of succinate and potentially this compound to activate SUCNR1 and induce intracellular calcium release.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human SUCNR1 and a promiscuous Gα protein (e.g., Gα15 or Gα16) to couple the receptor to the calcium pathway[14][18].

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[18].

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds: Succinate, this compound.

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Assay: Place the plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading for each well.

  • Add varying concentrations of the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response as a function of agonist concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Summary and Future Directions

This guide provides a comparative overview of the known functions of adenosine, succinate, and this compound. While adenosine and succinate are well-established signaling molecules with distinct receptor systems and physiological roles, the biological functions of this compound remain largely unexplored, with its primary identified role being in taste modulation[7].

There is a clear need for further research to elucidate the potential activity of this compound on adenosine and succinate receptors. The experimental protocols provided herein can be adapted to directly compare the effects of all three molecules. Such studies would be invaluable in determining if this compound acts as an agonist, antagonist, or allosteric modulator at these receptors, or if it possesses entirely different biological targets. This knowledge will be crucial for the drug development community in understanding the potential therapeutic applications and off-target effects of this and related molecules.

References

Control Experiments for Studying Adenosine 5'-Succinate Effects In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-succinate is a molecule of interest due to its composition from two biologically active moieties: adenosine and succinate (B1194679). Adenosine is a well-established signaling nucleoside that modulates a wide range of physiological processes through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3[1]. Succinate, a key intermediate in the Krebs cycle, also functions as an extracellular signaling molecule by activating its specific GPCR, SUCNR1 (GPR91)[2][3].

Given the limited direct research on Adenosine 5'-succinate as a single entity, this guide provides a framework for designing in vitro control experiments by examining the well-documented effects of its constituent parts. By understanding the individual signaling pathways and cellular effects of adenosine and succinate, researchers can effectively design experiments to dissect the potential contributions of each component of this compound to any observed biological phenomenon. This guide offers a comparative overview of experimental data, detailed protocols for key assays, and visual representations of the relevant signaling pathways.

Comparative Data on In Vitro Effects

To effectively design control experiments, it is crucial to understand the distinct and potentially overlapping effects of adenosine and succinate. The following tables summarize quantitative data from in vitro studies on cell viability, cell migration, and receptor activation for adenosine, succinate, and their respective analogs.

Table 1: Effects on Cell Viability and Proliferation
Compound/AnalogCell Line(s)AssayEffectConcentration/EC₅₀/IC₅₀Citation(s)
Adenosine A549 (lung carcinoma), A375 (melanoma)Colony FormationProliferation50 µM (peak proliferation)[4]
A549, A375Colony FormationInhibition>200 µM[4]
Rat kidney tubular cellsMTTCytoprotectionEC₅₀ = 14 µM
Cladribine (Adenosine Analog)SW1353, JJ012, FS090, CH2879 (chondrosarcoma)Cell ViabilityReduced Viability1 µM[5]
Clofarabine (Adenosine Analog)Chondrosarcoma cell linesCell ViabilityReduced Viability & ApoptosisNot specified[5]
Succinate HepG2 (hepatocellular carcinoma)Cell ViabilityApoptotic CytotoxicityHigh concentrations
α-Tocopheryl succinate (Succinate Analog)Pancreatic Cancer CellsProliferationAntiproliferative (in sensitive cells)Not specified
Table 2: Effects on Cell Migration
Compound/AnalogCell Line(s)AssayEffectConcentrationCitation(s)
Adenosine A549, A375Wound HealingIncreased Migration50 µM (increased rate by 30-40%)[4]
A549, A375Wound HealingInhibited Migration100-500 µM[4]
CGS21680 (A₂A Agonist)EA.hy926 (endothelial)Wound HealingIncreased MigrationEC₅₀ = 3.25 x 10⁻⁹ M[6]
CPA (A₁ Agonist)EA.hy926Wound HealingIncreased Migration30 nM (increased rate by 42.29%)[6]
Succinate Human Mesenchymal Stem Cells (hMSCs)Migration AssayAccelerated Migration50 µM[7]
Diethyl Succinate (Succinate Analog)Primary MicrogliaNot specifiedModulates activation, not migration directly5 mM[8][9][10]
Table 3: Receptor Activation and Signaling
LigandReceptorAssayParameterValueCitation(s)
NECA (Adenosine Analog)Adenosine A₂BMicrophysiometryEC₅₀0.89 ± 0.30 µM[11]
Adenosine A₂ARadioligand Bindingkₒₙ8.1 ± 1 x 10⁵ M⁻¹·min⁻¹[12]
Adenosine A₂ARadioligand Bindingkₒff0.04 ± 0.01 min⁻¹[12]
CGS21680 (A₂A Agonist)Adenosine A₂ARadioligand BindingKᵢ376 ± 12 nM[12]
Succinate GPR91 (SUCNR1)IP3 TurnoverEC₅₀17 µM[13]
GPR91 (SUCNR1)cAMP InhibitionEC₅₀29 µM[14]
GPR91 (SUCNR1)Renin ReleaseEC₅₀350 µM[15][16]
cis-Epoxysuccinic acid (Succinate Analog)GPR91 (SUCNR1)cAMP InhibitionEC₅₀2.7 µM[14]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vitro studies. Below are methodologies for key experiments to assess the effects of this compound and its controls.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, adenosine, succinate, or other relevant analogs. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This method assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Protocol:

  • Create Monolayer: Seed cells in a 6-well or 12-well plate and grow them to full confluency.

  • Create Wound: Use a sterile pipette tip to create a straight scratch across the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the test compounds (this compound, adenosine, succinate) and controls.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Analysis: Measure the width of the wound at different points for each image. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by cells over time.

Receptor Activation Assay (cAMP Measurement)

This assay is used to determine the activation of Gs or Gi-coupled receptors, such as adenosine receptors, by measuring changes in intracellular cyclic adenosine monophosphate (cAMP).

Protocol:

  • Cell Culture: Culture cells expressing the adenosine receptor of interest in a suitable plate format.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. For studying Gi-coupled receptors (A1, A3), stimulate the cells with forskolin (B1673556) to induce a basal level of cAMP.

  • Agonist/Antagonist Treatment: Add the test compounds (e.g., adenosine, adenosine analogs) at various concentrations. For antagonist studies, pre-incubate with the antagonist before adding a known agonist.

  • Cell Lysis: After a short incubation period (e.g., 15-30 minutes), lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based). The signal is typically inversely proportional to the amount of cAMP in the sample.

Control Experiment Workflow

To elucidate the specific effects of this compound, a logical workflow of control experiments is necessary.

G cluster_0 Initial Screening cluster_1 Deconstruction of Effects cluster_2 Mechanism of Action (Adenosine Pathway) cluster_3 Mechanism of Action (Succinate Pathway) A Test this compound in functional assay (e.g., cell viability) B Test Adenosine alone A->B If effect observed C Test Succinate alone A->C If effect observed D Use selective Adenosine Receptor Antagonists (e.g., for A1, A2A, A2B, A3) B->D F Use SUCNR1 (GPR91) Antagonist C->F E Measure downstream signaling (e.g., cAMP levels) D->E H Compare effects to understand contribution of each moiety E->H G Measure downstream signaling (e.g., Ca2+ mobilization) F->G G->H

Caption: Workflow for dissecting the in vitro effects of this compound.

Signaling Pathways

Understanding the signaling pathways activated by adenosine and succinate is fundamental to interpreting experimental results.

Adenosine Receptor Signaling

Adenosine receptors modulate adenylyl cyclase (AC) activity. A1 and A3 receptors are primarily coupled to Gi proteins, which inhibit AC and decrease intracellular cAMP levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate AC and increase cAMP levels. Some receptors can also couple to other G proteins, like Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium[17][18][19].

G cluster_adenosine cluster_membrane cluster_intracellular adenosine Adenosine A1R A1 / A3 adenosine->A1R A2R A2A / A2B adenosine->A2R Gi Gi A1R->Gi PLC PLC A1R->PLC Gq/Go Gs Gs A2R->Gs AC Adenylyl Cyclase Gi->AC - Gs->AC + cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse Ca2 Ca²⁺ PLC->Ca2 Ca2->CellularResponse

Caption: Simplified adenosine receptor signaling pathways.

Succinate Receptor (SUCNR1/GPR91) Signaling

SUCNR1 is coupled to both Gi and Gq proteins. Activation by succinate can therefore lead to the inhibition of adenylyl cyclase and a decrease in cAMP, as well as the activation of phospholipase C, resulting in increased intracellular calcium and activation of protein kinase C (PKC). Downstream effects can also involve the activation of MAPK pathways like ERK1/2[20][21][22].

G cluster_succinate cluster_membrane cluster_intracellular succinate Succinate SUCNR1 SUCNR1 (GPR91) succinate->SUCNR1 Gi Gi SUCNR1->Gi Gq Gq SUCNR1->Gq AC Adenylyl Cyclase Gi->AC - PLC PLC Gq->PLC cAMP cAMP AC->cAMP CellularResponse Cellular Response cAMP->CellularResponse IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 Ca2->ERK PKC->ERK ERK->CellularResponse

Caption: Succinate receptor (SUCNR1/GPR91) signaling pathways.

Conclusion

The study of this compound in vitro requires a well-controlled experimental design that accounts for the distinct biological activities of both adenosine and succinate. This guide provides the necessary framework, including comparative data, detailed protocols, and pathway diagrams, to enable researchers to rigorously investigate the effects of this compound. By systematically applying the appropriate controls, such as individual component testing and the use of selective receptor antagonists, the specific contributions of the adenosine and succinate moieties to the overall cellular response can be elucidated. This approach will facilitate a deeper understanding of the pharmacological potential of this compound and guide future drug development efforts.

References

Safety Operating Guide

Navigating the Disposal of Adenosine 5'-Succinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to laboratory safety and environmental stewardship. Adenosine 5'-succinate, a compound utilized in scientific research, requires careful handling and disposal. This guide provides a comprehensive, step-by-step procedure for its proper disposal, synthesized from safety data sheets of analogous compounds and general best practices for laboratory chemical waste management.

I. Immediate Safety and Handling Protocols

Before beginning any disposal process, adherence to strict safety protocols is imperative. This involves the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Gloves Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use.
Eye Protection Safety glasses or goggles are mandatory to protect against accidental splashes or dust.
Lab Coat A standard laboratory coat must be worn to prevent skin contact.
Respiratory Protection Work in a well-ventilated area. If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Procedure

The core principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of in regular trash or down the drain.

  • Waste Identification and Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats and pipette tips, in a designated, leak-proof container. The container must be chemically compatible with the compound.

    • Liquid Waste: Any solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless their compatibility has been verified.

  • Container Management:

    • Use the original product container or a chemically compatible substitute for waste accumulation.

    • Ensure the container is properly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration (if in solution)

      • The date of accumulation

      • The name and contact information of the responsible researcher or laboratory supervisor.

      • Appropriate hazard pictograms.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal documentation and procedures.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

III. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below for reference.[2]

PropertyValue
Molecular Formula C₁₄H₁₇N₅O₇
Molecular Weight 367.31 g/mol
CAS Number 102029-71-0

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Identify Adenosine 5'-succinate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Solid Waste in Labeled Container B->C D Collect Liquid Waste in Separate Labeled Container B->D E Seal and Store Container in Designated Area C->E D->E F Contact EHS for Pickup E->F G Complete Disposal Documentation F->G H Final Disposal by Approved Vendor G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Adenosine 5'-succinate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling Adenosine (B11128) 5'-succinate, a comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety. The required PPE may vary depending on the specific laboratory operation being performed.

Table 1: Personal Protective Equipment (PPE) for Handling Adenosine 5'-succinate

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesChemical-resistant nitrile gloves (double-gloving recommended)Laboratory coatN95 or higher-rated respirator
Solution Preparation and Handling Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.